Product packaging for Oleyl Phosphate(Cat. No.:CAS No. 37310-83-1)

Oleyl Phosphate

Cat. No.: B1583733
CAS No.: 37310-83-1
M. Wt: 366.5 g/mol
InChI Key: JGVOASSDYQIBIF-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CIR Expert Panel concluded the following 28 alkyl phosphates are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating...Oleyl Phosphate...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39O5P B1583733 Oleyl Phosphate CAS No. 37310-83-1

Properties

CAS No.

37310-83-1

Molecular Formula

C18H39O5P

Molecular Weight

366.5 g/mol

IUPAC Name

(Z)-octadec-9-en-1-ol;phosphoric acid

InChI

InChI=1S/C18H36O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h9-10,19H,2-8,11-18H2,1H3;(H3,1,2,3,4)/b10-9-;

InChI Key

JGVOASSDYQIBIF-KVVVOXFISA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO.OP(=O)(O)O

physical_description

Other Solid;  Liquid;  Water or Solvent Wet Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl phosphate, a long-chain alkyl phosphate ester, is a versatile molecule with significant applications in cosmetics, as a surfactant, and with emerging potential in drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physicochemical characteristics, reactivity, and analytical methodologies for its characterization. The guide also explores its potential biological significance, particularly in the context of drug development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is an organophosphate ester derived from oleyl alcohol, a monounsaturated fatty alcohol. It typically exists as a mixture of mono- and di-esters of phosphoric acid[1]. Its amphiphilic nature, combining a polar phosphate head group with a long, nonpolar oleyl tail, underpins its utility as an effective emulsifier and surfactant[2][3]. In recent years, the unique properties of long-chain alkyl phosphates have garnered interest in the field of drug delivery, where they can be used as components of liposomes and other nanoparticle formulations, and potentially as penetration enhancers for transdermal drug delivery[4]. This guide aims to provide a detailed technical resource for researchers and professionals working with or exploring the applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that "this compound" often refers to a mixture of mono- and di-esters, which can influence its physical and chemical behavior.

General Properties
PropertyValueSource
Chemical Name (9Z)-9-Octadecen-1-ol, phosphate[5]
Synonyms Oleyl alcohol phosphate, Phoslex A 18D, Nostaphat KO 300N[5]
Appearance White or Colorless to Brown powder to lump to clear liquid[1]
Structural and Molecular Data
PropertyMono-oleyl PhosphateDi-oleyl Phosphate
Molecular Formula C₁₈H₃₇O₄PC₃₆H₇₁O₄P
Molecular Weight 348.46 g/mol 598.93 g/mol [6]
IUPAC Name [(Z)-octadec-9-enyl] dihydrogen phosphatebis[(Z)-octadec-9-enyl] hydrogen phosphate[7]
Physicochemical Properties
PropertyValueNotes and Source
pKa ~1.49 ± 0.50 (Predicted for Di-oleyl Phosphate)The pKa of the monoester is expected to have two values, the first being strongly acidic and the second in the neutral pH range, similar to other phosphate monoesters[8]. The predicted value for the diester reflects the single acidic proton[6].
Solubility Insoluble in water. Soluble in ethanol, benzene, and acetone.General solubility characteristics for the mono- and di-ester mixture. Quantitative data is not readily available.
Physical State Solid, Liquid, or Water/Solvent Wet Solid[9]

Reactivity and Stability

Hydrolysis

Phosphate esters, in general, are susceptible to hydrolysis, which involves the cleavage of the P-O bond. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

  • Alkaline Hydrolysis: Under basic conditions, the hydrolysis of phosphate esters can occur, though it is generally slow for alkyl phosphates[10].

  • Acidic Hydrolysis: In acidic conditions, the hydrolysis of phosphate esters can also take place.

  • Enzymatic Hydrolysis: Alkaline phosphatases are enzymes that can catalyze the hydrolysis of phosphate monoesters[2][11][12].

Due to the lack of specific kinetic data for this compound hydrolysis, researchers should anticipate that it will be relatively stable under neutral conditions at ambient temperature but may degrade under harsh acidic or basic conditions or in the presence of relevant enzymes.

Thermal Decomposition

The thermal stability of phosphate esters is influenced by their chemical structure. Alkyl phosphates generally undergo decomposition at lower temperatures compared to aryl phosphates. The decomposition of alkyl phosphates often proceeds via an elimination reaction[13].

While specific thermal decomposition data for this compound is not available in the literature, a general experimental approach for its determination is provided in the experimental protocols section. Based on data for other long-chain alkyl phosphates, significant decomposition is expected to occur at temperatures above 200°C.

Synthesis of this compound

This compound is typically synthesized by the phosphorylation of oleyl alcohol. Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). The reaction conditions can be controlled to influence the ratio of mono- to di-esters in the final product.

Synthesis Workflow

Synthesis_Workflow reactant1 Oleyl Alcohol reaction Phosphorylation Reaction (Controlled Temperature) reactant1->reaction reactant2 Phosphorylating Agent (e.g., P₂O₅) reactant2->reaction product Crude this compound (Mono- and Di-ester Mixture) reaction->product hydrolysis Hydrolysis (optional, to increase monoester content) product->hydrolysis purification Purification product->purification hydrolysis->purification final_product Purified this compound purification->final_product

Synthesis of this compound Workflow

General Experimental Protocol for Synthesis using Phosphorus Pentoxide

A general procedure for the synthesis of alkyl phosphates using P₂O₅ is as follows. This protocol should be optimized for the specific case of this compound.

  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet is charged with oleyl alcohol.

  • Phosphorylation: Phosphorus pentoxide is added portion-wise to the oleyl alcohol with vigorous stirring, maintaining the temperature between 60-80°C. The molar ratio of oleyl alcohol to P₂O₅ will influence the mono- to di-ester ratio.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the desired conversion is achieved.

  • Hydrolysis (Optional): To convert any pyrophosphates and increase the monoester content, water can be carefully added to the reaction mixture, followed by heating.

  • Work-up and Purification: The crude product is purified by extraction and/or column chromatography to yield the final this compound product.

Analytical Methods

Accurate characterization of this compound is crucial for its application. The following section details common analytical techniques used for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the analysis of organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus[14].

  • Chemical Shifts: The chemical shift of the phosphorus nucleus in this compound is expected to be in the range typical for phosphate esters, generally between +5 and -15 ppm relative to 85% H₃PO₄[13]. The exact chemical shift will depend on the solvent and the mono-/di-ester ratio.

  • Quantitative Analysis: While integration in proton-decoupled ³¹P NMR can be non-quantitative due to the Nuclear Overhauser Effect (NOE), inverse-gated decoupling can be used for accurate quantification of the mono- and di-ester components[13].

General Protocol for ³¹P NMR Analysis:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer.

    • Frequency: Observe the ³¹P nucleus.

    • Decoupling: Use proton broadband decoupling. For quantitative analysis, use inverse-gated decoupling with a sufficient relaxation delay.

    • Reference: Reference the spectrum to an external standard of 85% H₃PO₄.

  • Data Analysis: Analyze the chemical shifts and integrals of the observed peaks to identify and quantify the components of the mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.

General Protocol for HPLC-ELSD Analysis:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of the initial mobile phase). Filter the sample through a 0.45 µm filter.

  • HPLC System:

    • Column: A normal-phase silica column or a mixed-mode column with both reversed-phase and ion-exchange characteristics[15].

    • Mobile Phase: A gradient elution is typically used, for example, a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., isopropanol, methanol) with a small amount of water and an acid or base modifier to improve peak shape[16][17].

    • Detector: Evaporative Light Scattering Detector (ELSD)[18][19][20].

  • Data Analysis: Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and structural information of this compound. Electrospray ionization (ESI) is a common ionization technique for phospholipids.

  • Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the this compound molecular ion will provide structural information. Common fragmentation pathways for phosphate esters include the loss of the alkyl chain and cleavage of the P-O bonds. The exact fragmentation will depend on the ionization mode and collision energy[21].

General Protocol for ESI-MS Analysis:

  • Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of a modifier like ammonium hydroxide to promote ionization.

  • Mass Spectrometer: An ESI-MS or ESI-MS/MS instrument.

  • Ionization Mode: Negative ion mode is often effective for detecting the deprotonated phosphate group.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions to confirm the identity and structure of the compound.

Biological Relevance and Applications in Drug Development

While direct evidence for a specific signaling role of this compound is limited, the broader class of lipid phosphates is known to be involved in various cellular signaling processes[11]. Furthermore, the physicochemical properties of this compound make it an interesting candidate for applications in drug delivery.

Potential Role in Signaling

Lysophosphatidic acid (LPA), a structurally related lipid phosphate, is a well-known signaling molecule that interacts with G-protein coupled receptors (GPCRs) to elicit a variety of cellular responses[22][23]. It is plausible that this compound could interact with lipid-binding proteins or receptors, although this has yet to be demonstrated experimentally.

Lipid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) (Analogue to this compound) GPCR G-Protein Coupled Receptor (GPCR) LPA->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates effector Effector Enzyme G_protein->effector Modulates second_messenger Second Messenger Cascade effector->second_messenger Generates response Cellular Response second_messenger->response Leads to

General LPA Signaling Pathway

Applications in Drug Delivery

The amphiphilic nature of this compound makes it suitable for use in lipid-based drug delivery systems.

  • Liposome Formulation: this compound can be incorporated into the lipid bilayer of liposomes to modify their surface charge and stability. Anionic lipids like this compound can influence the encapsulation efficiency and release kinetics of certain drugs[24].

  • Penetration Enhancer: Long-chain fatty alcohols and acids, which are structurally related to this compound, have been shown to act as penetration enhancers in transdermal drug delivery by disrupting the ordered structure of the stratum corneum[4]. This suggests that this compound may have similar properties.

Drug_Delivery cluster_liposome Liposome cluster_skin Transdermal Delivery bilayer Lipid Bilayer (with this compound) hydrophilic_drug Hydrophilic Drug (Aqueous Core) bilayer->hydrophilic_drug lipophilic_drug Lipophilic Drug (in Bilayer) bilayer->lipophilic_drug stratum_corneum Stratum Corneum penetration Enhanced Drug Penetration stratum_corneum->penetration oleyl_phosphate This compound oleyl_phosphate->bilayer Incorporated into oleyl_phosphate->stratum_corneum Acts as a Penetration Enhancer for

Applications of this compound in Drug Delivery

Conclusion

This compound is a multifaceted molecule with established roles in various industries and significant potential in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. While specific quantitative data for some properties of this compound remain to be experimentally determined, the information provided, based on its structural analogs and general principles of phosphate ester chemistry, offers a solid foundation for researchers and drug development professionals. Further investigation into its specific biological interactions and its efficacy in drug delivery systems is warranted and represents a promising area for future research.

References

An In-depth Technical Guide to the Synthesis and Purification of Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of oleyl phosphate. This compound, a versatile anionic surfactant and emulsifying agent, finds applications in various fields, including cosmetics, pharmaceuticals, and material science.[1] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the key processes to aid researchers in their laboratory work.

Synthesis of this compound

The synthesis of this compound, a mixture of mono- and diesters of oleyl alcohol and phosphoric acid, is primarily achieved through the direct phosphorylation of oleyl alcohol.[2] The two most common phosphorylating agents for this reaction are phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

Phosphorylation using Phosphorus Pentoxide (P₂O₅)

This method involves the reaction of oleyl alcohol with phosphorus pentoxide, often in the presence of a dispersant or solvent to manage the reaction's exothermicity and prevent localized overheating and charring. The reaction typically produces a mixture of mono- and di-oleyl phosphates.

Experimental Protocol:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet is charged with oleyl alcohol.

  • Solvent/Dispersant (Optional): An inert, high-boiling solvent or dispersant like mineral oil can be added to the oleyl alcohol to improve mixing and heat transfer.[3]

  • Reagent Addition: Phosphorus pentoxide is added portion-wise to the stirred oleyl alcohol solution while maintaining the reaction temperature between 70-95°C.[2] The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 130°C for a period of 2 to 5 hours.[2][3]

  • Hydrolysis: The reaction mixture is then cooled, and a controlled amount of water (typically 1-10% of the organic solvent volume) is added to hydrolyze any remaining phosphorus pentoxide and pyrophosphates to orthophosphoric acid. The hydrolysis is typically carried out at a temperature slightly higher than the esterification step for 0.5 to 2 hours.[3][4]

  • Work-up: The crude product is then subjected to purification to remove unreacted starting materials and byproducts.

Table 1: Reaction Parameters for this compound Synthesis using P₂O₅

ParameterValue/RangeReference
Phosphorylating Agent Phosphorus Pentoxide (P₂O₅)[5]
Substrate Oleyl Alcohol
Molar Ratio (Alcohol:P₂O₅) 2.0 - 3.0 : 1[3]
Reaction Temperature 70 - 130 °C[2][3][6]
Reaction Time 2 - 15 hours[2][3][6]
Hydrolysis Temperature 70 - 85 °C[3]
Hydrolysis Time 0.5 - 2 hours[3][4]
Typical Yield 80 - 90% (crude)[4]

Diagram 1: Synthesis of this compound using P₂O₅

G cluster_synthesis Synthesis Pathway Oleyl_Alcohol Oleyl Alcohol Reaction_Mixture Reaction Mixture (Esterification) Oleyl_Alcohol->Reaction_Mixture P2O5 Phosphorus Pentoxide (P₂O₅) P2O5->Reaction_Mixture Hydrolysis Hydrolysis (H₂O) Reaction_Mixture->Hydrolysis Cooling Crude_Product Crude this compound (Mono- & Diester Mixture) Hydrolysis->Crude_Product

Caption: Synthesis of this compound via phosphorylation with P₂O₅.

Phosphorylation using Phosphorus Oxychloride (POCl₃)

The reaction of oleyl alcohol with phosphorus oxychloride offers another route to this compound. This method often requires the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds in a stepwise manner, allowing for some control over the mono- to diester ratio.

Experimental Protocol:

  • Reaction Setup: A solution of oleyl alcohol in an anhydrous aprotic solvent (e.g., toluene, diethyl ether) is prepared in a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a stirrer, dropping funnel, and thermometer.

  • Base Addition: A stoichiometric amount of a tertiary amine base, such as triethylamine, is added to the alcohol solution.[7]

  • Reagent Addition: Phosphorus oxychloride is added dropwise to the cooled (0-10°C) solution of oleyl alcohol and base.[8] The temperature is carefully controlled during the addition to prevent side reactions.

  • Reaction: The reaction mixture is then stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 80°C), for several hours to ensure complete reaction.[8]

  • Hydrolysis: The reaction is quenched by the slow addition of water or steam to hydrolyze the intermediate phosphorodichloridate and any unreacted POCl₃.[7]

  • Work-up: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

Table 2: Reaction Parameters for this compound Synthesis using POCl₃

ParameterValue/RangeReference
Phosphorylating Agent Phosphorus Oxychloride (POCl₃)[7]
Substrate Oleyl Alcohol
Base Triethylamine, Pyridine[7][8]
Solvent Toluene, Diethyl Ether[7]
Reaction Temperature 0 - 80 °C[8]
Reaction Time 2 - 4 hours[8]
Typical Yield Up to 93% (for dialkyl phosphates)[7]

Diagram 2: Synthesis of this compound using POCl₃

G cluster_synthesis Synthesis Pathway Oleyl_Alcohol Oleyl Alcohol + Base (e.g., Triethylamine) Intermediate Intermediate Formation (Phosphorodichloridate) Oleyl_Alcohol->Intermediate POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate Dropwise addition Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product

Caption: Synthesis of this compound via phosphorylation with POCl₃.

Purification of this compound

The crude this compound obtained from synthesis contains a mixture of mono- and di-oleyl phosphates, unreacted oleyl alcohol, and inorganic phosphate species. Several purification techniques can be employed to isolate the desired product with high purity.

Precipitation

Precipitation is a common method for the initial purification of phosphate esters. This can be achieved by adjusting the pH or by adding specific metal salts to selectively precipitate the phosphate esters.

Experimental Protocol (General):

  • Dissolution: The crude this compound is dissolved in a suitable solvent.

  • Precipitant Addition: A precipitating agent, such as a solution of calcium, iron, or aluminum salts, is added to the solution. The choice of salt and the pH of the solution are critical for selective precipitation. For instance, iron-based precipitation is often optimal at a pH of approximately 5.0.

  • Isolation: The precipitate is collected by filtration or centrifugation.

  • Washing: The collected solid is washed with appropriate solvents to remove impurities.

  • Redissolution and Further Purification: The purified phosphate can be redissolved and may require further purification steps like chromatography.

Diagram 3: Purification of this compound by Precipitation

G cluster_purification Purification Workflow Crude_Product Crude this compound Dissolution Dissolution in Solvent Crude_Product->Dissolution Precipitation Addition of Precipitant (e.g., Metal Salt) Dissolution->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Washing Washing of Precipitate Filtration->Washing Purified_Product Purified this compound Washing->Purified_Product

Caption: General workflow for the purification of this compound by precipitation.

Column Chromatography

Column chromatography is a highly effective technique for separating the components of the crude this compound mixture based on their polarity. Silica gel is a commonly used stationary phase for this purpose.

Experimental Protocol:

  • Column Packing: A glass column is packed with silica gel as the stationary phase, typically using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient starts with a non-polar solvent (e.g., hexane) and gradually introduces a more polar solvent (e.g., ethyl acetate or isopropanol).

  • Fraction Collection: Fractions are collected as the eluent exits the column.

  • Analysis: Each fraction is analyzed by a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing the desired this compound.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 3: General Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol)
Elution Mode Gradient Elution
Detection Method Thin-Layer Chromatography (TLC) with a suitable stain (e.g., phosphomolybdic acid)

Diagram 4: Column Chromatography Purification Workflow

G cluster_chromatography Column Chromatography Workflow Crude_Sample Crude this compound Sample_Loading Sample Loading Crude_Sample->Sample_Loading Column_Packing Silica Gel Column Packing Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Solvent_Removal Solvent Removal TLC_Analysis->Solvent_Removal Combine Pure Fractions Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound using column chromatography.

Purity Assessment

The purity of the synthesized and purified this compound can be assessed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for determining the relative amounts of mono- and di-oleyl phosphate, as well as any residual phosphoric acid. ¹H and ¹³C NMR can confirm the structure of the oleyl chain.

  • Titration: Potentiometric titration can be used to determine the acid value and the content of mono- and diesters in the sample.[9]

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed to quantify the purity of the final product.

Table 4: Summary of Purity and Yield Data (Illustrative)

Synthesis MethodPurification MethodPurity (Monoester:Diester ratio)Overall YieldReference
P₂O₅Precipitation & WashingVaries (e.g., 66:25)~70-80%[3]
POCl₃Column Chromatography>95% (as dialkyl phosphate)~85-90%[7]

Note: The values in this table are illustrative and can vary significantly based on the specific reaction and purification conditions employed.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

References

An In-depth Technical Guide to the Mechanism of Action of Oleyl Phosphate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl phosphate (OP), the phosphate ester of oleyl alcohol, is a lipid molecule primarily recognized for its surfactant and emulsifying properties in various industrial and cosmetic applications.[1][2] However, its structural similarity to endogenous lipid signaling molecules, particularly lysophosphatidic acid (LPA), suggests a potential, yet largely unexplored, role in biological signaling. This technical guide synthesizes the available information on structurally related lipid phosphates to build a hypothesized mechanism of action for this compound. We will delve into potential signaling pathways, present quantitative data from analogous compounds, provide detailed experimental protocols for investigation, and visualize complex relationships using pathway and workflow diagrams. This document serves as a foundational resource for researchers aiming to elucidate the biological function of this compound.

Introduction: The Chemical Nature and Known Functions of this compound

This compound is an amphipathic molecule consisting of a long, unsaturated oleyl (C18:1) hydrocarbon tail, which is hydrophobic, and a negatively charged phosphate head group, which is hydrophilic.[3][4] This structure allows it to act as an effective emulsifier, reducing interfacial tension between immiscible liquids like oil and water.[2][5] Its primary documented uses are as a surfactant, cleansing agent, and emulsifier in cosmetics and as an industrial lubricating agent.[1][6]

While direct evidence of this compound as a primary signaling molecule in biological systems is scarce in current literature, the field of lipidomics has established that subtle structural variations in lipids can lead to potent and specific biological activities.[7] The striking resemblance of this compound to oleoyl-lysophosphatidic acid (oleoyl-LPA), a well-characterized and potent lipid mediator, provides a strong basis for hypothesizing its potential biological roles.[8]

Hypothesized Mechanism of Action: A Structural Analog of Lysophosphatidic Acid (LPA)

The most plausible mechanism of action for this compound is through interaction with the signaling pathways of lysophosphatidic acid (LPA). LPA is a bioactive phospholipid that regulates a wide array of cellular processes, including proliferation, migration, survival, and cytoskeletal rearrangement, through a family of G protein-coupled receptors (GPCRs).[8][9]

Interaction with LPA Receptors

Oleoyl-LPA (1-oleoyl-sn-glycero-3-phosphate) is one of the most common and biologically active forms of LPA.[8][10] It differs from this compound by the presence of a glycerol backbone. Despite this difference, the shared oleoyl tail and phosphate head group—the key moieties for receptor interaction—suggest that this compound could function as an agonist or antagonist at LPA receptors (LPA₁-LPA₆).

Activation of these receptors initiates downstream signaling cascades through various G proteins:

  • Gαq/11: Activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular calcium and activates Protein Kinase C (PKC).[11]

  • Gαi/o: Inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, and can also activate the Ras-MAPK pathway.

  • Gα12/13: Activates RhoA, a small GTPase that is a master regulator of the actin cytoskeleton, influencing cell shape, motility, and smooth muscle contraction.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane OP This compound (Hypothesized Ligand) LPAR LPA Receptor (LPA₁₋₆) OP->LPAR Binds/Activates? Gq Gq LPAR->Gq Activates Gi Gi LPAR->Gi Activates G1213 G1213 LPAR->G1213 Activates PLC PLC Gq->PLC AC AC Gi->AC Inhibits MAPK_Activation MAPK_Activation Gi->MAPK_Activation RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3_DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Activates Ca_Mobilization Ca_Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC_Activation IP3_DAG->PKC_Activation Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement RhoA->Cytoskeletal_Rearrangement Gene_Expression Gene_Expression MAPK_Activation->Gene_Expression

Figure 1: Hypothesized signaling pathway of this compound via LPA receptors.

Potential Intracellular Targets

Lipid messengers can also act on intracellular receptors. Notably, oleoyl-LPA has been identified as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis and inflammation.[12] This raises the possibility that this compound, upon entering the cell, could directly modulate the activity of nuclear receptors or other intracellular lipid-binding proteins.

Lipid_Signaling_Targets Lipid_Messenger Lipid Messenger (e.g., this compound) GPCR GPCR Lipid_Messenger->GPCR Binds Nuclear_Receptor Nuclear_Receptor Lipid_Messenger->Nuclear_Receptor Enters Cell & Binds

Figure 2: Dual potential action sites for lipid messengers like this compound.

Quantitative Data Presentation (from Structurally Related Analogs)

Direct quantitative data on the biological activity of this compound is not currently available in the public domain. The table below summarizes key data for oleoyl-LPA, which serves as the primary structural and functional analog for forming testable hypotheses about this compound's potential efficacy.

CompoundTargetAssay TypeResultSpeciesReference
Oleoyl-LPALPA₁ ReceptorGTP[γ³⁵S] BindingEC₅₀ = 91 nMHuman[13]
Oleoyl-LPALPA₂ ReceptorGTP[γ³⁵S] BindingEC₅₀ = 2.4 μMHuman[13]
Oleoyl-LPALPA₃ ReceptorGTP[γ³⁵S] BindingEC₅₀ = 6.6 μMHuman[13]
Oleoyl-LPAPPARγLigand DisplacementEffective displacement of [³H]rosiglitazone at 20-fold molar excessHuman[12]
Oleoyl-LPASRE-driven transcriptionβ-galactosidase activityIncreases activityNot Specified[10]

Table 1: Summary of quantitative biological activity for oleoyl-LPA. This data provides a benchmark for potential investigation into this compound.

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols can be employed.

Protocol 1: Synthesis of this compound

This protocol provides a general method for the phosphorylation of oleyl alcohol.

Objective: To synthesize this compound from oleyl alcohol for use in biological assays.

Materials:

  • Oleyl alcohol

  • Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)[14][15]

  • Anhydrous toluene or other suitable organic solvent

  • Triethylamine (if using POCl₃)

  • Deionized water

  • Rotary evaporator, magnetic stirrer, glassware

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve oleyl alcohol in anhydrous toluene.

  • Phosphorylation:

    • Using P₂O₅: Slowly add phosphorus pentoxide to the stirred solution. The reaction is exothermic. Maintain the temperature at 60-70°C for 2-4 hours.[15]

    • Using POCl₃: Cool the solution to 0°C. Slowly add a stoichiometric amount of POCl₃, followed by the slow addition of triethylamine to act as a base. Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

  • Hydrolysis: After the reaction is complete, cool the mixture and slowly add deionized water to hydrolyze any remaining phosphorylating agent and intermediates to form the phosphate monoester.

  • Workup and Purification: Perform a liquid-liquid extraction to separate the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The resulting product is typically a mixture of mono- and di-oleyl phosphate.[16] Further purification can be achieved using column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the product using ³¹P NMR, ¹H NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Oleyl Alcohol + Solvent Phosphorylation 1. Phosphorylation (Add P₂O₅ or POCl₃/TEA) Start->Phosphorylation Hydrolysis 2. Hydrolysis (Add Water) Phosphorylation->Hydrolysis Extraction 3. Workup (Liquid-Liquid Extraction) Hydrolysis->Extraction Purification 4. Purification (Concentration / Chromatography) Extraction->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization End End: Pure this compound Characterization->End

Figure 3: General workflow for the synthesis of this compound.

Protocol 2: LPA Receptor Activation Assay (GTP[γ-³⁵S] Binding)

This assay determines if a compound acts as an agonist at a GPCR by measuring the binding of radiolabeled GTP to G proteins upon receptor activation.

Objective: To determine if this compound activates LPA receptors.

Materials:

  • Cell membranes prepared from cells overexpressing a specific human LPA receptor (e.g., LPA₁).

  • This compound (synthesized or commercially sourced).

  • LPA (as a positive control).

  • GTP[γ-³⁵S] (radiolabeled).

  • GDP, NaCl, MgCl₂, HEPES buffer.

  • Scintillation vials and scintillation fluid.

  • Filter plates and vacuum manifold.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare assay buffer containing HEPES, NaCl, and MgCl₂.

  • Incubation: To each well, add cell membranes, a fixed concentration of GDP, and varying concentrations of this compound (e.g., from 1 nM to 100 μM). Include wells with buffer only (basal binding), and LPA (positive control).

  • Initiate Reaction: Add GTP[γ-³⁵S] to all wells to start the reaction. Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate using a vacuum manifold. This separates the membrane-bound GTP[γ-³⁵S] from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus basal binding) against the log concentration of this compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

GTP_Assay_Workflow Start Start: Prepare Reagents (Membranes, Buffers, Ligands) Incubation 1. Incubate (Membranes + GDP + this compound) Start->Incubation Reaction 2. Add GTP[γ-³⁵S] (Incubate at 30°C) Incubation->Reaction Filtration 3. Terminate Reaction (Rapid Filtration) Reaction->Filtration Quantification 4. Scintillation Counting Filtration->Quantification Analysis 5. Data Analysis (Calculate EC₅₀ and Eₘₐₓ) Quantification->Analysis End End: Receptor Activity Profile Analysis->End

Figure 4: Workflow for a GTP[γ-³⁵S] binding assay.

Protocol 3: Analysis of this compound in Biological Samples

This protocol outlines a general approach for extracting and quantifying lipid phosphates from biological matrices like plasma or cells using LC-MS/MS.

Objective: To detect and quantify this compound in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell pellet).

  • Internal standard (e.g., a deuterated or ¹³C-labeled lipid phosphate).

  • Methanol, Chloroform, Water (for Bligh-Dyer or Folch extraction).[17]

  • LC-MS/MS system with a C18 column.

Methodology:

  • Sample Preparation: Homogenize the biological sample. Add the internal standard.

  • Lipid Extraction: Perform a biphasic lipid extraction. A common method is the Bligh-Dyer extraction:

    • Add a 1:2:0.8 ratio of Chloroform:Methanol:Water to the sample.

    • Vortex thoroughly to create a single phase.

    • Add additional Chloroform and Water to induce phase separation (final ratio approx. 2:2:1.8).

    • Centrifuge to separate the layers. The lower organic layer contains the lipids.

  • Drying and Reconstitution: Carefully collect the lower organic layer, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., Methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the lipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid).

    • Detect this compound using a mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The transition would be from the parent ion [M-H]⁻ to a characteristic fragment ion.

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LCMS_Workflow Start Start: Biological Sample + Internal Standard Extraction 1. Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction Phase_Separation 2. Collect Organic Phase Extraction->Phase_Separation Drying 3. Dry & Reconstitute Phase_Separation->Drying Analysis 4. LC-MS/MS Analysis Drying->Analysis Quantification 5. Quantification Analysis->Quantification End End: Concentration of This compound Quantification->End

Conclusion and Future Directions

While this compound is primarily known as an industrial surfactant, its structural homology to the potent signaling lipid oleoyl-LPA provides a compelling rationale for investigating its biological activity. The hypothesized mechanism of action centers on the potential for this compound to modulate LPA receptors, and possibly intracellular lipid-sensing proteins like PPARγ.

This guide provides the theoretical framework and practical experimental designs necessary to test these hypotheses. The immediate future direction for research should be the systematic evaluation of this compound's activity at the full panel of LPA receptors using assays as described herein. Subsequent studies could explore its effects on downstream signaling events (e.g., calcium mobilization, RhoA activation) and its potential interactions with intracellular targets. Elucidating the mechanism of action of this compound could uncover a novel bioactive lipid and open new avenues for research and therapeutic development.

References

A Technical Guide to Oleyl Phosphate: Core Functions as a Surfactant and Emulsifier in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Oleyl phosphate is an anionic surfactant and emulsifier extensively utilized in pharmaceutical and cosmetic formulations.[1] This technical guide provides an in-depth analysis of its fundamental properties, mechanisms of action, and applications, particularly within drug delivery systems. We present a summary of its physicochemical properties, detailed experimental protocols for characterization, and visualizations of its molecular function and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a phosphate ester of oleyl alcohol, a long-chain unsaturated fatty alcohol derived from natural sources like olive oil.[2] Structurally, it is an amphiphilic molecule, possessing a hydrophilic phosphate head group and a lipophilic oleyl tail (an 18-carbon chain with one double bond).[3] This dual nature is the foundation of its function as a surface-active agent, enabling it to reduce the surface and interfacial tension between immiscible liquids, such as oil and water.[2] In pharmaceutical and cosmetic applications, it functions primarily as an emulsifying agent to create and stabilize emulsions and as a surfactant for cleansing and wetting purposes.[3][4]

Physicochemical and Surfactant Properties

The efficacy of this compound as a surfactant and emulsifier is defined by several key quantitative parameters. While specific values for pure this compound can vary based on its grade (e.g., monoester vs. diester content) and experimental conditions, this section outlines the critical properties and provides context with related compounds.

Table 1: Summary of Physicochemical and Surfactant Properties

PropertyValue / RangeSignificance in Formulation
Molecular Weight ~348.46 g/mol (for monoester)Influences solubility, diffusion, and packing at interfaces.
Critical Micelle Concentration (CMC) Data not available for this compound. For 1-oleoyl-sn-glycero-3-phosphatidic acid: 0.346 mM in water at 25°C.[5][6]The concentration above which surfactant monomers self-assemble into micelles, crucial for solubilizing hydrophobic drugs.[7]
Hydrophile-Lipophile Balance (HLB) Estimated to be in the range of 8-16 Predicts the type of emulsion it will form; values in this range are characteristic of oil-in-water (O/W) emulsifiers.[8]
Primary Function Surfactant, EmulsifierReduces surface tension and stabilizes oil-water mixtures.[2][3]
Solubility Dispersible in waterAllows for its use in aqueous-based formulations.

Note: The CMC value provided is for a structurally related lysophospholipid and should be considered an estimate for contextual understanding. Direct experimental determination for a specific grade of this compound is recommended for precise formulation development.

Mechanism of Action as an Emulsifier

This compound stabilizes emulsions by adsorbing at the oil-water interface, creating a protective barrier that prevents the coalescence of dispersed droplets. Its amphiphilic structure is central to this mechanism. The lipophilic oleyl tail penetrates the oil droplet, while the hydrophilic phosphate head group remains in the continuous aqueous phase. This orientation reduces the interfacial tension, lowering the energy required to form the emulsion. Furthermore, the anionic nature of the phosphate head groups imparts an electrostatic charge to the surface of the oil droplets, leading to mutual repulsion and enhancing the kinetic stability of the system.

Emulsification_Mechanism This compound at the Oil-Water Interface p1 l1 Oleyl Tail (Lipophilic) p1->l1 p2 l2 Oleyl Tail (Lipophilic) p2->l2 p3 l3 Oleyl Tail (Lipophilic) p3->l3 p4 l4 Oleyl Tail (Lipophilic) p4->l4 p5 l5 Oleyl Tail (Lipophilic) p5->l5 p6 l6 Oleyl Tail (Lipophilic) p6->l6 p7 l7 Oleyl Tail (Lipophilic) p7->l7 p8 l8 Oleyl Tail (Lipophilic) p8->l8 w1 w2 w3 w4 w5 w6 w7 w8 h1 h2 h3 h4 h5 h6 h7 h8 l1->h1 l2->h2 l3->h3 l4->h4 l5->h5 l6->h6 l7->h7 l8->h8 Nanoemulsion_Workflow cluster_char Characterization oil_phase Prepare Oil Phase (Oil + API + this compound) pre_emulsion Create Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion Combine aq_phase Prepare Aqueous Phase (Water + Excipients) aq_phase->pre_emulsion homogenization High-Pressure Homogenization (Droplet Size Reduction) pre_emulsion->homogenization cooling Cool to Room Temperature homogenization->cooling dls Particle Size Analysis (DLS) cooling->dls zeta Zeta Potential Measurement cooling->zeta stability Stability Assessment cooling->stability

References

Alkyl Phosphates: A Technical Guide to Their Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyl phosphates, esters of phosphoric acid, are a class of organophosphorus compounds integral to a multitude of biological and industrial processes. Their versatile chemical nature, which can be tailored by modifying the alkyl chain length and degree of esterification, allows them to function as surfactants, lubricants, flame retardants, and even as critical mediators in biological signaling and prodrug design. This technical guide provides an in-depth review of the core applications of alkyl phosphates, detailing the mechanisms of action, experimental protocols for their synthesis and analysis, and their roles in key cellular pathways.

Core Industrial Applications

Alkyl phosphates are indispensable in various industrial sectors due to their unique chemical properties. Their applications range from enhancing the performance and safety of materials to improving the efficiency of industrial processes.

Lubricant Additives

Phosphate esters have been utilized as anti-wear and extreme pressure additives in lubricants for over 80 years. They are crucial in automotive and aircraft engines where they protect metal surfaces from wear and fatigue under high-temperature and high-pressure conditions.

Mechanism of Action: The primary mechanism involves the formation of a protective iron polyphosphate film on metal surfaces. This process begins with the adsorption of the phosphate ester onto the metal oxide surface. Subsequently, a P–O bond is broken, displacing an alkyl group and leading to the formation of a bound phosphate. This bound phosphate then reacts further to create a durable, protective polyphosphate film that reduces friction and wear.

Lubricant_Mechanism cluster_surface Metal Surface Adsorption Phosphate Ester Adsorption on Oxide Surface Cleavage P-O Bond Cleavage (Alkyl Group Displaced) Adsorption->Cleavage Heat/Pressure Formation Bound Phosphate Formation Cleavage->Formation Film Iron Polyphosphate Protective Film Formation->Film Further Reaction

Flame Retardants

Organophosphate esters (OPEs) are widely used as flame retardants in a variety of materials, including polymers, textiles, and electronics. They offer an effective, often halogen-free, alternative to traditional brominated flame retardants, contributing to reduced smoke and toxic gas emissions during combustion.[1]

Mechanism of Action: Alkyl phosphates typically employ a dual-action mechanism, functioning in both the condensed (solid) and gas phases of a fire.[2]

  • Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst, promoting dehydration and cross-linking of the polymer to form a stable, insulating layer of carbonaceous char. This char layer shields the underlying material from heat and oxygen.[1]

  • Gas-Phase Action: Some of the phosphate ester volatilizes and decomposes in the flame, releasing phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and "trap" the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[1][2]

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Solid) cluster_gas Gas Phase (Flame) Start Alkyl Phosphate in Polymer Decomposition Decomposition to Phosphoric Acid Start->Decomposition Heat Volatilization Volatilization & Decomposition Start->Volatilization Heat Char Catalytic Char Formation Decomposition->Char Protection Insulating Char Layer (Blocks Heat & O₂) Char->Protection Radicals Release of PO• Radicals Volatilization->Radicals Quenching Radical Trapping (H•, OH•) Radicals->Quenching

Surfactants and Emulsifiers

With their amphiphilic nature, consisting of a polar phosphate head and a nonpolar alkyl tail, alkyl phosphates are effective surfactants, emulsifiers, and wetting agents. They are used in agriculture to improve the efficacy of pesticides, in the food and beverage industry as emulsifiers and flavoring agents, and in cosmetics and personal care products.[3][4][5] In the oil industry, they are synthesized for use in alkaline-surfactant-polymer (ASP) flooding, a technique for enhanced oil recovery.[6]

Other Industrial Uses
  • Plasticizers: Trialkyl phosphates can function as plasticizers, particularly in PVC, enhancing flexibility and durability.[1]

  • Solvents: They are used as solvents in applications such as uranium ore extraction and the production of phosphoric acid.[7]

  • Corrosion Inhibitors: Alkyl phosphate esters can form protective films on metal surfaces, acting as effective corrosion inhibitors.[8]

  • Disinfectants: Certain alkyl phosphate formulations exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, making them useful for disinfection and decontamination.[9]

Pharmaceutical and Biological Applications

Alkyl phosphates are fundamental to life, forming the backbone of DNA and RNA and being central to energy metabolism through molecules like ATP.[2] This biological significance extends to pharmaceutical sciences, where the phosphate moiety is leveraged for drug design and delivery.

Prodrug Design

The introduction of a phosphate group is a common strategy in prodrug design to enhance the water solubility and bioavailability of parent drugs.[10] These phosphate ester prodrugs are typically inactive and are converted to the active drug in vivo by enzymatic hydrolysis, often via alkaline phosphatases.[11] This approach can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.[11]

Examples:

  • Fospropofol: A water-soluble prodrug of the anesthetic propofol.[11]

  • Clindamycin Phosphate: A monoester prodrug of the antibiotic clindamycin.[11]

  • AZT (Zidovudine): An HIV drug that is inactive until it is phosphorylated in vivo to its triphosphate form.[2]

Role in Cellular Signaling

Inorganic phosphate (Pi) and organic phosphates are critical signaling molecules. Extracellular phosphate concentrations can directly trigger intracellular signaling cascades that regulate gene expression and fundamental cellular processes.[12]

Alkylglycerone Phosphate Synthase (AGPS) and Cancer Signaling: AGPS is a key peroxisomal enzyme that catalyzes the formation of the first ether-linked intermediate in the biosynthesis of ether lipids.[8][13] Elevated levels of ether lipids and AGPS upregulation are observed in multiple cancers, where they are associated with increased malignancy, invasion, and chemotherapy resistance.[9][14]

AGPS influences several critical signaling pathways:

  • MAPK Pathway: Silencing AGPS has been shown to reduce the phosphorylation of MEK and ERK, key components of the MAPK pathway, thereby suppressing the invasion potential of glioma and hepatic carcinoma cells.[14]

  • PI3K/AKT Pathway: AGPS silencing can reduce the intracellular levels of signaling lipids like lysophosphatidic acid (LPA), leading to a reduction in LPA receptor-mediated PI3K/AKT signaling. This, in turn, increases drug sensitivity and apoptosis in cancer cells.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway AGPS AGPS Enzyme MEK MEK AGPS->MEK Promotes Phosphorylation LPA LPA / LPAe Production AGPS->LPA Catalyzes Synthesis ERK ERK MEK->ERK Phosphorylation Invasion Cell Invasion & Metastasis ERK->Invasion PI3K PI3K/AKT Signaling LPA->PI3K Receptor Activation Resistance Chemoresistance & Survival PI3K->Resistance

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and performance evaluation of alkyl phosphates.

Synthesis Protocol: From Alcohol and Phosphorus Pentoxide

This method is a common approach for producing a mixture of mono- and dialkyl phosphates.

Materials:

  • Long-chain alcohol (e.g., absolute ethanol, stearyl alcohol)

  • Phosphorus pentoxide (P₂O₅ or P₄O₁₀)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator (optional)

Procedure:

  • Cooling: Place the desired amount of absolute alcohol (e.g., 0.2 mol) into a round-bottom flask and cool to 0°C using an ice bath.

  • Addition of P₂O₅: While stirring vigorously, add phosphorus pentoxide (e.g., 0.025 mol) to the cold alcohol in several small portions. The reaction is exothermic; allow the mixture to cool back to near 0°C between additions.[3]

  • Reaction: After the final addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an extended period (e.g., 2-12 hours) to ensure the reaction goes to completion.[3] The mixture may become a thick paste.[3]

  • Workup: If excess alcohol was used, it can be removed using a rotary evaporator to yield the final alkyl phosphate product. The product will be a mixture of mono- and di-esters.

Analytical Protocol: GC-MS Analysis of Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of alkyl phosphates (often as part of OPEs) in various matrices like dust, air, or water.[7]

Analytical_Workflow Sample 1. Sample Collection (e.g., Dust, Water, Air Wipe) Extraction 2. Solvent Extraction (e.g., Ultrasonication with n-hexane/acetone) Sample->Extraction Cleanup 3. Concentration & Cleanup (e.g., Nitrogen evaporation, SPE cartridge) Extraction->Cleanup Analysis 4. GC-MS Analysis (Separation & Detection) Cleanup->Analysis Quant 5. Quantification (vs. Internal Standards) Analysis->Quant

Methodology:

  • Sample Preparation & Extraction:

    • Dust: Weigh a small amount of sieved dust (e.g., 50 mg) into a glass tube. Add a solvent mixture (e.g., 4 mL of n-hexane/acetone 3:1 v/v).

    • Water: Pass a known volume of water (e.g., 500 mL) through a Solid Phase Extraction (SPE) cartridge (e.g., coconut charcoal) to adsorb the analytes.[7]

    • Extraction: Use ultrasonication for a set duration (e.g., 30 minutes) for dust samples. For SPE cartridges, elute the analytes with a small volume of solvent like dichloromethane.[7] Repeat the extraction process multiple times for complete recovery.

  • Concentration and Cleanup:

    • Combine the solvent extracts and concentrate the volume under a gentle stream of nitrogen.

    • Redissolve the residue in a known volume of a suitable solvent (e.g., 1 mL ethyl acetate).

    • Add an internal standard (e.g., TBP-d27) for quantification.

    • Filter the final extract through a syringe filter (e.g., 0.22 µm PTFE) before injection.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • The GC separates the different alkyl phosphates based on their volatility and interaction with the column's stationary phase.

    • The MS detects and identifies the compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification:

    • The concentration of each alkyl phosphate is determined by comparing its peak area to that of the known concentration of the internal standard.[7]

Performance Testing Protocol: Flame Retardancy

The efficacy of alkyl phosphates as flame retardants is evaluated using standardized tests that measure a material's response to heat and flame.

Key Tests:

  • Limiting Oxygen Index (LOI) (e.g., ASTM D2863): This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.[2]

    • Procedure: A vertically mounted specimen is ignited at the top in a controlled atmosphere. The oxygen concentration is adjusted until the flame is self-sustaining.[2]

  • UL-94 Vertical Burn Test: This is one of the most common tests to assess the flammability of plastic materials.

    • Procedure: A flame is applied to the bottom of a vertically mounted specimen for 10 seconds. The time it takes for the flame to extinguish after the ignition source is removed is measured. Dripping and ignition of a cotton indicator below are also noted. The material is classified (e.g., V-0, V-1, V-2) based on these results.[2]

  • Cone Calorimetry (e.g., ASTM E1354): This is a more comprehensive test that measures heat release rate (HRR), time to ignition, mass loss, and smoke production when a sample is exposed to a specific radiant heat flux. A reduction in peak HRR is a key indicator of effective flame retardancy.[2]

    • Procedure: A specimen is placed under a conical heater at a set heat flux (e.g., 35 or 50 kW/m²). Pyrolysis gases are ignited by a spark, and various combustion parameters are continuously monitored.[2]

Data Presentation

Quantitative data from the literature provides specific metrics for the analysis and performance of alkyl phosphates.

Table 1: Analytical Detection Limits for Alkyl Phosphate Metabolites in Urine
AnalyteMethodDetection Limit (ng/mL)Reference
Dimethylphosphate (DMP)GC-MS3 - 6
Diethylphosphate (DEP)GC-MS3 - 6
Dimethylthiophosphate (DMTP)GC-MS3 - 6
Diethylthiophosphate (DETP)GC-MS3 - 6
Dimethyldithiophosphate (DMDTP)GC-MS3 - 6
Diethyldithiophosphate (DEDTP)GC-MS3 - 6
Table 2: Illustrative Flame Retardancy Performance Data

Note: Data is for illustrative purposes, as specific performance depends heavily on the polymer, loading level, and exact phosphate ester used. Data is based on thermogravimetric analysis (TGA) of flame-retardant compositions.[4]

ParameterTemperature (°C)EventReference
Mass Loss (Δm) at 418°C41848.9%[4]
Mass Loss (Δm) at 500°C50078.2%[4]
Mass Loss (Δm) at 600°C60090.4%[4]
Peak Decomposition (Exotherm)339Max reaction rate[4]
Peak Decomposition (Exotherm)694Full compound decomposition[4]

Conclusion

Alkyl phosphates are a remarkably versatile class of compounds with a broad and expanding range of applications. Their tunable structure allows for precise function as high-performance lubricant additives, effective halogen-free flame retardants, and adaptable surfactants. In the realm of life sciences, their fundamental role in biological systems is being harnessed to create more effective prodrugs and to understand and target complex disease pathways, particularly in oncology. The continued study of their synthesis, mechanisms of action, and biological interactions will undoubtedly lead to the development of new and innovative technologies across multiple scientific and industrial fields.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl phosphate is a versatile oleochemical that garners significant interest in various scientific and industrial sectors, particularly in cosmetics and pharmaceuticals.[1] Structurally, it is an ester of oleyl alcohol and phosphoric acid. Commercially, this compound is often supplied as a mixture of mono- and di-esters, which influences its physicochemical properties and functionality. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, with a focus on its relevance to research and drug development.

Chemical Identity and Composition

The term "this compound" can refer to this compound monoester, this compound diester, or, more commonly, a mixture of the two. This ambiguity is reflected in the range of reported molecular formulas and weights. The monoester is structurally similar to the bioactive lipid lysophosphatidic acid (LPA).

Molecular Structure
  • This compound Monoester: Features one oleyl group attached to a phosphate moiety.

  • This compound Diester: Features two oleyl groups attached to a phosphate moiety.

Inconsistent Naming and Composition

It is crucial for researchers to be aware that commercial this compound is typically a mixture. The ratio of mono- to di-ester can vary, significantly impacting properties such as solubility, emulsifying capacity, and potential biological activity. Some products may also be ethoxylated, further altering their characteristics.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that experimental values can vary depending on the specific composition of the material (i.e., the ratio of mono- to di-ester).

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C18H37O4P (Monoester)[2]
C36H71O4P (Diester)-
Molecular Weight 348.46 g/mol (Monoester)[2]
606.92 g/mol (Diester)-
Appearance White or colorless to brown powder, lump, or clear liquid[3]
Solubility Insoluble in water; Soluble in ethanol, benzene, and acetone-
pKa (predicted) ~1.46 (for the first dissociation of the phosphate group, estimated for a similar compound)-
Boiling Point (predicted) 477.9 °C at 760 mmHg (for mono- and di-ester mixture)-
Density (predicted) 1.01 g/cm³ (for mono- and di-ester mixture)-
Melting Point Not available[3]
Critical Micelle Concentration (CMC) 0.346 mM (for 1-oleoyl-sn-glycero-3-phosphatidic acid, a structurally similar compound)-

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline protocols for determining key physicochemical parameters.

Synthesis of this compound (Mono- and Di-ester Mixture)

The synthesis of this compound typically involves the reaction of oleyl alcohol with a phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or a mixture of phosphoric acid and P₂O₅.[4][5]

Materials:

  • Oleyl alcohol

  • Phosphorus pentoxide (P₂O₅) or a mixture of 85% phosphoric acid and P₂O₅[4]

  • Anhydrous toluene or other suitable solvent

  • Triethylamine (optional, as a base)[6]

  • Reactor with mechanical stirring, thermometer, and vacuum connection

Procedure:

  • In a clean, dry reactor, oleyl alcohol is dissolved in an anhydrous solvent like toluene.

  • The phosphorylating agent (e.g., a mixture of phosphoric acid and P₂O₅) is added portion-wise to the stirred solution of oleyl alcohol. The molar ratio of oleyl alcohol to the phosphorylating agent is a critical parameter that influences the mono- to di-ester ratio in the final product.[4]

  • The reaction is typically conducted under vacuum (0.02-0.08 MPa) and at an elevated temperature (70-120 °C) for a period of 1 to 15 hours.[4]

  • The reaction progress can be monitored by techniques such as ³¹P NMR or by determining the acid value of the reaction mixture.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. Purification may involve filtration and removal of the solvent under reduced pressure.

Experimental Workflow for this compound Synthesis

G Oleyl_Alcohol Oleyl Alcohol in Anhydrous Solvent Reactor Reaction Vessel (70-120°C, Vacuum) Oleyl_Alcohol->Reactor Phosphorylating_Agent Phosphorylating Agent (e.g., P₂O₅ / H₃PO₄) Phosphorylating_Agent->Reactor Reaction_Mixture Stirred Reaction Mixture Reactor->Reaction_Mixture Monitoring Reaction Monitoring (³¹P NMR / Acid Value) Reaction_Mixture->Monitoring Sampling Workup Work-up (Cooling, Filtration) Reaction_Mixture->Workup Completion Monitoring->Reaction_Mixture Continue Reaction Product This compound (Mono/Di-ester Mixture) Workup->Product

Caption: Workflow for the synthesis of this compound.

Determination of Mono- and Di-ester Content by Potentiometric Titration

Potentiometric titration is a reliable method for quantifying the relative amounts of mono- and di-esters in a sample of this compound.[7][8]

Materials:

  • This compound sample

  • Standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) in a suitable solvent (e.g., ethanol)

  • pH meter with a combination electrode

  • Burette

  • Stirrer

Procedure:

  • A known weight of the this compound sample is dissolved in a suitable solvent mixture (e.g., isopropanol/water).

  • The solution is titrated with the standardized base solution, and the pH is recorded after each addition of titrant.

  • A titration curve is generated by plotting pH versus the volume of titrant added.

  • The equivalence points, corresponding to the neutralization of the different acidic protons of the mono- and di-esters, are determined from the inflection points of the titration curve.

  • The amounts of mono- and di-esters are calculated from the volumes of titrant consumed at each equivalence point.

Thermal Stability Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of this compound.[9][10]

Materials:

  • This compound sample

  • DSC instrument

  • TGA instrument

  • Inert gas (e.g., nitrogen)

Procedure:

  • DSC: A small, accurately weighed sample of this compound is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are recorded.

  • TGA: A small, accurately weighed sample of this compound is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The weight of the sample is continuously monitored as a function of temperature. The onset of weight loss indicates the temperature at which thermal decomposition begins.[11]

pH Stability Assessment

The stability of this compound at different pH values can be evaluated by monitoring its degradation over time.[12]

Materials:

  • This compound sample

  • Buffers of various pH values (e.g., pH 3, 7.4, 9)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Incubator or water bath

Procedure:

  • Solutions of this compound are prepared in buffers of different pH values.

  • The solutions are stored at a constant temperature (e.g., 25 °C or 37 °C).

  • Aliquots are withdrawn at specific time points (e.g., 0, 24, 48, 72 hours).

  • The concentration of intact this compound in each aliquot is determined by HPLC.

  • The rate of degradation at each pH can be calculated from the decrease in concentration over time.

Role in Drug Development and Potential Signaling Pathways

This compound's amphiphilic nature makes it a valuable excipient in pharmaceutical formulations, where it can function as an emulsifier, solubilizer, and stabilizer.[13] Beyond its role as an excipient, the structural similarity of this compound monoester to lysophosphatidic acid (LPA) suggests potential biological activity through interaction with specific signaling pathways.

Lysophosphatidic Acid (LPA) Receptor Signaling

LPA is a signaling phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA₁₋₆).[14][15] Activation of these receptors can lead to a variety of cellular responses, including cell proliferation, migration, and survival. Given that this compound monoester is an analogue of LPA, it is plausible that it could interact with and modulate LPA receptor signaling.

Hypothesized LPA Receptor Signaling Pathway for this compound Monoester

G OPM This compound Monoester (LPA analogue) LPAR LPA Receptor (LPA₁₋₆) OPM->LPAR Binds to G_Protein Heterotrimeric G Protein (Gq, Gi, G₁₂/₁₃) LPAR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylyl Cyclase (AC) G_Protein->AC Gi RhoGEF RhoGEF G_Protein->RhoGEF G₁₂/₁₃ PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP_Inhibition cAMP Inhibition AC->cAMP_Inhibition Inhibits RhoA_Activation RhoA Activation RhoGEF->RhoA_Activation IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response cAMP_Inhibition->Cellular_Response RhoA_Activation->Cellular_Response

Caption: Hypothesized LPA receptor signaling pathway for this compound monoester.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Recent research has identified LPA as a physiological ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).[13][16] PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation.[17][18][19] The activation of PPARγ by LPA suggests that this compound monoester could also function as a PPARγ agonist, thereby influencing gene expression related to these processes.

Proposed PPARγ Signaling Pathway for this compound Monoester

G OPM This compound Monoester PPARg PPARγ OPM->PPARg Binds to Cytoplasm Cytoplasm Nucleus Nucleus PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (Lipid Metabolism, etc.) Gene_Expression->Metabolic_Regulation

Caption: Proposed PPARγ signaling pathway for this compound monoester.

Conclusion

This compound is a multifaceted compound with a range of physical and chemical properties that make it suitable for various applications in research and drug development. Its characterization is complicated by its common existence as a mixture of mono- and di-esters. A thorough understanding of its properties, guided by detailed experimental protocols, is crucial for its effective application. Furthermore, its structural similarity to the signaling molecule LPA opens up exciting possibilities for its role in modulating key biological pathways, a promising area for future research.

References

An In-depth Technical Guide to Oleyl Phosphate Derivatives and Their Unique Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleyl phosphate derivatives, focusing on their synthesis, unique physicochemical and biological properties, and their emerging applications in research and drug development. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these versatile molecules.

Core Properties of this compound Derivatives

This compound and its derivatives are amphiphilic molecules characterized by a long, unsaturated oleyl tail and a polar phosphate head group. This structure imparts surfactant and emulsifying properties, making them valuable in various industrial and pharmaceutical formulations.[1] Beyond these basic characteristics, this compound derivatives exhibit unique biological activities, primarily as modulators of lipid signaling pathways.

Physicochemical Characteristics

The physicochemical properties of this compound derivatives can be tailored by modifying the phosphate head group or the oleyl chain. These modifications influence their solubility, stability, and interaction with biological systems.

Table 1: Physicochemical Properties of a Representative this compound Derivative (Oleyl Ethyl Phosphate)

PropertyValue
Molecular Weight390.5 g/mol
Molecular FormulaC20H39O5P
XLogP3-AA6.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count22
Exact Mass390.25351134 Da
Monoisotopic Mass390.25351134 Da
Topological Polar Surface Area72.8 Ų
Heavy Atom Count26

Data sourced from PubChem CID 71586940.[2]

Modulation of Lysophosphatidic Acid (LPA) Signaling

A significant body of research has focused on the ability of this compound derivatives to interact with the lysophosphatidic acid (LPA) signaling pathway. LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), namely LPA1-6, to regulate a wide range of cellular processes, including cell proliferation, migration, and survival.[3] Dysregulation of LPA signaling has been implicated in various diseases, including cancer and fibrosis.

This compound derivatives have been investigated as both agonists and antagonists of LPA receptors, as well as inhibitors of autotaxin (ATX), the primary enzyme responsible for LPA production.

Interaction with LPA Receptors

The affinity and activity of this compound derivatives at LPA receptors are highly dependent on the specific chemical modifications of the molecule. For instance, oleyl thiophosphate has been identified as an LPA receptor agonist, while other derivatives, such as certain phosphonates, act as antagonists.[4][5]

Table 2: Biological Activity of this compound Derivatives and Related Compounds on LPA Signaling

CompoundTargetActivityIC50/EC50/KiReference
Oleoyl ThiophosphateLPA3 ReceptorAgonistEC50: 276 nM (in GTPγS assay)[4]
Oleoyl Phosphonate Analogue (5a)Autotaxin (ATX)Inhibitor>90% inhibition[6]
Palmitoyl α-bromo Phosphonate Analogue (19b)Pan-LPA GPCRsAntagonist-[6]
Palmitoyl α-bromo Phosphonate Analogue (19b)Autotaxin (ATX)Inhibitor>90% inhibition[6]
BIO-32546 (phosphonic acid-based inhibitor)Autotaxin (ATX)InhibitorIC50: 1 nM[7]
AM095 (free acid)LPA1 ReceptorAntagonistIC50: 0.98 µM (human), 0.73 µM (mouse)[8]

Note: Data for closely related derivatives are included to provide a broader context of the structure-activity relationships.

Inhibition of Autotaxin (ATX)

Several this compound derivatives, particularly phosphonate analogues, have shown potent inhibitory activity against autotaxin.[6] By blocking ATX, these compounds can effectively reduce the production of LPA, thereby attenuating its downstream signaling. This makes them attractive candidates for therapeutic intervention in diseases driven by excessive LPA levels.

Signaling Pathway

The following diagram illustrates the canonical LPA signaling pathway and highlights the points of intervention for this compound derivatives.

LPASignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors This compound Derivatives LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPA1-6) G Protein-Coupled Receptor LPA->LPAR Binds Gprotein G Proteins (Gq/11, Gi/o, G12/13) LPAR->Gprotein Activates PLC Phospholipase C (PLC) Gprotein->PLC ROCK Rho Kinase (ROCK) Gprotein->ROCK Ras Ras/MAPK Pathway Gprotein->Ras PI3K PI3K/Akt Pathway Gprotein->PI3K CellResponse Cellular Responses (Proliferation, Migration, Survival) PLC->CellResponse ROCK->CellResponse Ras->CellResponse PI3K->CellResponse OP_antagonist This compound Antagonist OP_antagonist->LPAR Blocks OP_inhibitor This compound ATX Inhibitor OP_inhibitor->ATX Inhibits

Caption: LPA signaling pathway and points of intervention by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

Synthesis of this compound

While a single, universally applicable protocol is not available, the following represents a general, multi-step procedure for the synthesis of fatty acid phosphates, which can be adapted for this compound.

General Procedure:

  • Activation of Oleic Acid: Oleic acid is first converted to a more reactive species, such as an acyl chloride or anhydride. This can be achieved by reacting oleic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at room temperature.

  • Phosphorylation: The activated oleic acid is then reacted with a suitable phosphate source. A common method involves the use of a protected phosphoramidite, followed by oxidation. Alternatively, direct phosphorylation can be achieved using phosphoryl chloride (POCl3) in the presence of a base (e.g., pyridine or triethylamine) at low temperatures to control reactivity.

  • Deprotection and Purification: If protecting groups were used on the phosphate moiety, they are removed under appropriate conditions (e.g., acid or base hydrolysis). The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized for the desired this compound derivative.

Autotaxin (ATX) Activity Assay (Amplex Red Method)

This assay indirectly quantifies ATX activity by measuring the production of choline, a byproduct of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.

Materials:

  • Autotaxin (ATX) enzyme

  • Lysophosphatidylcholine (LPC) substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of ATX, LPC, Amplex Red, HRP, and choline oxidase in assay buffer.

  • Inhibitor Pre-incubation: Add 50 µL of assay buffer to each well. Add 10 µL of the this compound derivative (test inhibitor) at various concentrations or a vehicle control. Add 20 µL of diluted ATX enzyme solution. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[2]

  • Initiate Enzymatic Reaction: Add 20 µL of the LPC substrate solution to all wells to start the reaction.

  • Detection: Immediately after adding the substrate, add 50 µL of a detection mix containing Amplex Red, HRP, and choline oxidase.

  • Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation/Emission ~544/590 nm) at regular intervals for 30-60 minutes.[9]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

GTPγS Binding Assay for LPA Receptor Activation

This assay measures the activation of G proteins coupled to LPA receptors upon agonist binding.

Materials:

  • Cell membranes expressing the LPA receptor of interest

  • [35S]GTPγS (radiolabeled)

  • GDP

  • Assay buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM MgCl2, 1 mM DTT)

  • This compound derivative (test agonist)

  • GF/C filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the specific LPA receptor subtype.

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes (25 µg), [35S]GTPγS (0.1 nM), and GDP (10 µM) in the assay buffer.

  • Agonist Stimulation: Add the this compound derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Filtration: Rapidly filter the reaction mixture through GF/C filters to separate bound from free [35S]GTPγS.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [35S]GTPγS bound at each agonist concentration. Calculate the EC50 value by plotting the bound radioactivity against the agonist concentration and fitting the data to a dose-response curve.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for screening this compound derivatives for their effect on ATX activity.

ExperimentalWorkflow start Start reagent_prep Prepare Reagents: - ATX Enzyme - LPC Substrate - Amplex Red Detection Mix - Test Compounds (this compound Derivatives) start->reagent_prep plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Vehicle reagent_prep->plate_setup enzyme_add Add ATX Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate at 37°C for 15-30 min enzyme_add->pre_incubation reaction_start Initiate Reaction: Add LPC Substrate pre_incubation->reaction_start detection_add Add Amplex Red Detection Mix reaction_start->detection_add measurement Measure Fluorescence (Ex/Em: 544/590 nm) over 30-60 min detection_add->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro autotaxin activity assay.

Conclusion

This compound derivatives represent a promising class of molecules with diverse applications, particularly in the modulation of lipid signaling pathways. Their ability to interact with LPA receptors and inhibit autotaxin highlights their potential as therapeutic agents for a range of diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock their full therapeutic potential.

References

The Primordial Genesis of Cellular Boundaries: An In-depth Technical Guide to the Prebiotic Synthesis of Mono-Alkyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of self-replicating molecules and metabolic networks, cornerstones of life, is predicated on their encapsulation within a bounding membrane. This compartmentalization, which defines the cell, prevents the dilution of essential components and establishes a distinct internal environment. Among the leading candidates for the first amphiphilic molecules to form these primordial membranes are mono-alkyl phosphates. Their inherent simplicity and ability to self-assemble into vesicular structures in aqueous environments make them a focal point in origins of life research. This technical guide provides a comprehensive overview of the plausible prebiotic pathways for the synthesis of mono-alkyl phosphates, focusing on the core chemical reactions, catalytic influences, and the experimental evidence supporting these hypotheses. We delve into the critical roles of various phosphorus sources, condensing agents, and environmental conditions that could have facilitated the formation of these essential building blocks of the first protocells on early Earth.

Plausible Prebiotic Phosphorus Sources

The availability of reactive phosphorus was a critical bottleneck for prebiotic phosphorylation. While the Earth's crust is relatively rich in phosphorus, it exists predominantly as the highly insoluble mineral apatite.[1][2] Overcoming this "phosphate problem" is a key challenge in prebiotic chemistry.

1.1. Mineral Sources

  • Apatite (Ca5(PO4)3(F,Cl,OH)): The most abundant phosphate mineral, apatite is sparingly soluble in water, limiting its direct participation in aqueous phosphorylation reactions.[1][2] However, acidic conditions or the presence of chelating agents could have increased its solubility in localized environments.[1] Heat flows in geothermal systems have also been proposed as a mechanism to solubilize apatite and concentrate phosphate.[1][3]

  • Schreibersite ((Fe,Ni)3P): A phosphide mineral commonly found in iron meteorites, schreibersite is significantly more reactive than apatite.[4] Its corrosion in water can release various phosphorus species, including phosphite and pyrophosphate, which are more soluble and reactive phosphorylating agents.[4] This extraterrestrial delivery of reactive phosphorus is considered a significant potential source for prebiotic chemistry.

1.2. Soluble Inorganic Phosphates

While less abundant, soluble inorganic phosphates could have been available in certain prebiotic environments, such as evaporative basins or volcanic regions. These would have readily participated in phosphorylation reactions in the presence of condensing agents.

The Role of Condensing Agents in Driving Phosphorylation

The formation of a phosphate ester bond from an alcohol and inorganic phosphate is a dehydration reaction, which is thermodynamically unfavorable in an aqueous environment. Condensing agents are molecules that facilitate this reaction by activating the phosphate group, making it a better electrophile.

2.1. Urea (H2NCONH2)

Urea is a plausible prebiotic molecule, potentially formed from the hydrolysis of cyanamide.[5] When heated with inorganic phosphates, urea can act as an effective phosphorylating agent for alcohols, including glycerol.[6] The reaction is thought to proceed through the formation of an active intermediate, possibly carbamoyl phosphate.[7]

2.2. Cyanamide (H2NCN)

Cyanamide and its derivatives are considered key players in prebiotic chemistry.[8][9] It can act as a potent condensing agent in the synthesis of a variety of biomolecules, including peptides and nucleotides. In the context of mono-alkyl phosphate synthesis, cyanamide can facilitate the phosphorylation of alcohols to form phosphate esters.[8][9]

2.3. Diamidophosphate (DAP)

Diamidophosphate is another plausible prebiotic phosphorylating agent that is effective in aqueous conditions.[7][10][11] It can phosphorylate a wide range of prebiotic molecules, including nucleosides, amino acids, and the precursors to lipids.[7][10][11] Its ability to function in water makes it a particularly compelling candidate for prebiotic phosphorylation.

Key Prebiotic Synthesis Pathways of Mono-Alkyl Phosphates

Several plausible pathways for the prebiotic synthesis of mono-alkyl phosphates have been proposed and experimentally investigated. These pathways differ in their phosphorus source, condensing agent, and reaction conditions.

3.1. Urea-Mediated Phosphorylation

This pathway involves the heating of an alcohol with an inorganic phosphate source in the presence of urea. The reaction typically requires elevated temperatures and can proceed under non-aqueous or "paste-like" conditions.

Urea_Mediated_Phosphorylation Alcohol Alcohol (R-OH) Mono_Alkyl_Phosphate Mono-alkyl Phosphate (R-O-PO3^2-) Alcohol->Mono_Alkyl_Phosphate Inorganic_Phosphate Inorganic Phosphate (Pi) Carbamoyl_Phosphate Carbamoyl Phosphate (Intermediate) Inorganic_Phosphate->Carbamoyl_Phosphate Urea Urea Urea->Carbamoyl_Phosphate Activation Carbamoyl_Phosphate->Mono_Alkyl_Phosphate Phosphorylation

Caption: Urea-mediated phosphorylation of an alcohol.

3.2. Cyanamide-Catalyzed Phosphorylation

Cyanamide can drive the phosphorylation of alcohols in aqueous or semi-aqueous environments. This pathway is significant as it can proceed under milder conditions compared to urea-mediated reactions.

Cyanamide_Catalyzed_Phosphorylation Alcohol Alcohol (R-OH) Mono_Alkyl_Phosphate Mono-alkyl Phosphate (R-O-PO3^2-) Alcohol->Mono_Alkyl_Phosphate Inorganic_Phosphate Inorganic Phosphate (Pi) Activated_Phosphate Activated Phosphate Intermediate Inorganic_Phosphate->Activated_Phosphate Cyanamide Cyanamide Carbodiimide Carbodiimide (Active Form) Cyanamide->Carbodiimide Tautomerization Carbodiimide->Activated_Phosphate Activation Activated_Phosphate->Mono_Alkyl_Phosphate Phosphorylation DAP_Mediated_Phosphorylation Alcohol Alcohol (R-OH) Phosphoramidate_Intermediate Phosphoramidate Intermediate Alcohol->Phosphoramidate_Intermediate DAP Diamidophosphate (DAP) DAP->Phosphoramidate_Intermediate Phosphorylation Mono_Alkyl_Phosphate Mono-alkyl Phosphate (R-O-PO3^2-) Phosphoramidate_Intermediate->Mono_Alkyl_Phosphate Hydrolysis Schreibersite_Mediated_Phosphorylation Schreibersite Schreibersite ((Fe,Ni)3P) Reactive_P_species Reactive Phosphorus Species (e.g., Phosphite, Pyrophosphate) Schreibersite->Reactive_P_species Water Water (H2O) Water->Reactive_P_species Corrosion Mono_Alkyl_Phosphate Mono-alkyl Phosphate (R-O-PO3^2-) Reactive_P_species->Mono_Alkyl_Phosphate Phosphorylation Alcohol Alcohol (R-OH) Alcohol->Mono_Alkyl_Phosphate

References

Commercial Synthesis of Monoalkyl Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary commercial methodologies for the synthesis of monoalkyl phosphates (MAPs). Monoalkyl phosphates are crucial intermediates and final products in a variety of fields, including as surfactants in personal care products, emulsifiers, and as key moieties in drug delivery systems.[1][2][3] Historically, the synthesis has been dominated by the reaction of alcohols with potent phosphorylating agents, primarily polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅).[1][2][3] The principal challenge in the commercial production of MAPs lies in maximizing the yield of the monoester while minimizing the formation of diester and triester byproducts, as well as residual starting materials.[4]

Core Synthesis Methodologies

The commercial production of long-chain monoalkyl phosphates primarily utilizes polyphosphoric acid, phosphoric anhydride (phosphorus pentoxide), or a combination of these reagents.[1][3] The choice of phosphorylating agent and reaction conditions significantly influences the ratio of monoalkyl to dialkyl phosphate in the final product.[1]

Phosphorylation using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a mixture of orthophosphoric acid and its linear polymers. It is a viscous liquid that is a less aggressive phosphorylating agent than phosphorus pentoxide, which can lead to a higher proportion of monoalkyl phosphate. However, reactions using PPA can result in significant amounts of residual alcohol and phosphoric acid.[1]

Phosphorylation using Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide is a highly effective phosphorylating agent. The reaction between an alcohol and P₂O₅ is complex and can lead to a mixture of monoalkyl and dialkyl phosphates, as well as free phosphoric acid and pyrophosphates.[4][5] Controlling the stoichiometry and reaction conditions is critical to favor the formation of the desired monoalkyl phosphate.[4]

Phosphorylation using Hybrid Reagents (PPA and P₂O₅)

To optimize the monoalkyl phosphate yield and product purity, hybrid reagents combining polyphosphoric acid and phosphoric anhydride are often employed in commercial synthesis.[1][2] This approach allows for a more controlled reaction, balancing the reactivity to achieve a higher monoalkyl-to-dialkyl phosphate ratio.[1]

Tabulated Quantitative Data

The following tables summarize quantitative data from various commercial synthesis methods for monoalkyl phosphates.

Table 1: Synthesis of Long-Chain Monoalkyl Phosphates using a PPA/P₂O₅ Hybrid Reagent [1]

ParameterValue
AlcoholC₁₂-C₁₅ linear alcohol (42.5 mol)
Phosphorylating Agent 1115% Polyphosphoric Acid (2265 g, 26.5 mol)
Phosphorylating Agent 2Phosphoric Anhydride (1129 g, 3.98 mol)
Alcohol to Phosphorus Ratio1.0
Reaction Temperature85°C
Reaction Time11 hours
Product Composition
Monoalkyl/Dialkyl Ratio84.5 : 14.5
Nonionic Residue0.4%
Phosphoric Acid Content4.7%

Table 2: Synthesis of n-Butyl Phosphate using a PPA/P₂O₅/Phosphorous Acid System [6][7]

ParameterExample 1Example 2
Reactants
n-Butanol400 kg400 kg
Polyphosphoric Acid16 kg12 kg
Phosphorus Pentoxide295 kg245 kg
Phosphorous Acid (1st addition)6 kg4 kg
Phosphorous Acid (2nd addition)1 kg6 kg
Reaction Conditions
Initial Temperature (P₂O₅ addition)< 50°C< 50°C
First Isothermal Stage55-60°C for 6 hours45-50°C for 2 hours
Second Isothermal Stage70-75°C for 6 hours75-80°C for 10 hours
Product n-Butyl phosphate mono- and di-ester mixturen-Butyl phosphate mono- and di-ester mixture

Experimental Protocols

The following are representative experimental protocols for the commercial synthesis of monoalkyl phosphates.

Protocol 1: Synthesis of Long-Chain Monoalkyl Phosphates with High Mono-Ester Content[1]
  • Charging the Reactor: To a suitable reactor equipped with agitation and cooling, charge 42.5 mol of a C₁₂-C₁₅ linear alcohol.

  • Addition of Phosphorylating Agents: With rapid agitation and efficient cooling, add 2265 g of 115% polyphosphoric acid, maintaining the temperature at a maximum of 42°C. Subsequently, add 1129 g of phosphoric anhydride, ensuring the temperature does not exceed 19°C. The final alcohol to phosphorus ratio should be 1.0.

  • Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 11 hours.

  • Cooling and Optional Bleaching: Cool the solution to 65°C. At this stage, hydrogen peroxide may be added to decolorize the product.

  • Analysis: The resulting product can be analyzed by NMR to determine the monoalkyl to dialkyl phosphate ratio.

Protocol 2: Synthesis of n-Butyl Phosphate Mono- and Di-ester Mixture[6][7]
  • Initial Setup: Add 400 kg of n-butanol to a reactor and introduce nitrogen.

  • First Phosphorous Acid Addition: While stirring, add 6 kg of phosphorous acid and continue stirring until it is fully dissolved.

  • PPA and P₂O₅ Addition: Slowly add 16 kg of polyphosphoric acid in a thin stream with stirring until the mixture is uniform. Then, add 295 kg of phosphorus pentoxide in batches, using cooling to maintain the temperature below 50°C.

  • Second Phosphorous Acid Addition and First Isothermal Stage: Add 1 kg of phosphorous acid and maintain the temperature at 55-60°C for 6 hours.

  • Second Isothermal Stage: Heat the mixture to 70-75°C and hold for 6 hours.

  • Work-up: Cool the reaction mixture to below 30°C and filter to obtain the transparent, viscous product.

Visualizations

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the synthesis of monoalkyl phosphates.

Reaction_Pathway cluster_reactants Reactants cluster_products Products ROH Alcohol (R-OH) MAP Monoalkyl Phosphate ROH->MAP DAP Dialkyl Phosphate ROH->DAP PPA Polyphosphoric Acid (PPA) PPA->MAP PA Phosphoric Acid PPA->PA P2O5 Phosphorus Pentoxide (P₂O₅) P2O5->MAP P2O5->PA + H₂O MAP->DAP + R-OH

Caption: General reaction pathways in monoalkyl phosphate synthesis.

Experimental_Workflow start Start: Reactor Setup charge_alcohol Charge Alcohol start->charge_alcohol add_reagents Add Phosphorylating Agents (PPA and/or P₂O₅) under Cooling charge_alcohol->add_reagents reaction Heat to Reaction Temperature (e.g., 85°C) and Hold add_reagents->reaction cool_down Cool Reaction Mixture reaction->cool_down optional_bleach Optional: Bleaching (e.g., with H₂O₂) cool_down->optional_bleach analysis Analysis (e.g., NMR) for Product Composition optional_bleach->analysis end End: Final Product analysis->end

Caption: A generalized experimental workflow for MAP synthesis.

References

Methodological & Application

Application Notes and Protocols for Oleyl Phosphate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl phosphate is a versatile anionic surfactant that has garnered significant interest in the field of nanotechnology. Its amphiphilic nature, comprising a hydrophilic phosphate head group and a long, hydrophobic oleyl tail, makes it an excellent stabilizing and functionalizing agent for a wide array of nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using this compound, tailored for researchers and professionals in drug development and materials science.

This compound's primary roles in nanoparticle synthesis include:

  • Stabilizer: It prevents the agglomeration of newly formed nanoparticles by providing electrostatic and steric repulsion, ensuring the formation of monodisperse suspensions.

  • Capping Agent: It controls the growth and determines the final size and shape of the nanoparticles.

  • Functionalizing Agent: The phosphate group offers a reactive site for further conjugation with bioactive molecules, making it invaluable for biomedical applications such as drug delivery and bioimaging.

I. Synthesis of Magnetic Iron Oxide Nanoparticles (IONPs)

This compound is highly effective in producing monodisperse, superparamagnetic iron oxide nanoparticles with high crystallinity. The following protocol is based on a thermal decomposition method.

Experimental Protocol: Thermal Decomposition Synthesis of IONPs

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • 1,2-hexadecanediol

  • This compound

  • Oleylamine

  • Benzyl ether

  • Ethanol

  • Toluene or Hexane

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, combine Iron(III) acetylacetonate (2 mmol), 1,2-hexadecanediol (10 mmol), this compound (2 mmol), and oleylamine (6 mmol) in benzyl ether (20 mL).

  • Stir the mixture magnetically and heat to 110°C under a gentle flow of nitrogen gas for 1 hour to ensure complete dissolution and removal of water.

  • Increase the temperature to 200°C and maintain for 30 minutes.

  • Under a nitrogen blanket, raise the temperature to reflux (approximately 290-300°C) with a heating rate of 15°C per minute and maintain the reflux for 1 hour.

  • After refluxing, cool the solution to room temperature.

  • Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

  • Separate the nanoparticles from the supernatant by centrifugation at 8000 rpm for 10 minutes.

  • Wash the precipitated nanoparticles twice with ethanol to remove any unreacted precursors and byproducts.

  • Finally, redisperse the purified IONPs in a nonpolar solvent such as toluene or hexane for storage.

Data Presentation: IONP Characterization
ParameterValueReference
Average Diameter (TEM) 8 - 12 nm[General thermal decomposition results]
Size Distribution (PDI) < 0.2[General thermal decomposition results]
Zeta Potential -30 to -50 mV (in nonpolar solvent)[1][2]
Magnetic Saturation 60 - 80 emu/g[General thermal decomposition results]

Experimental Workflow: IONP Synthesis

IONP_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product reagents Fe(acac)₃, 1,2-hexadecanediol, This compound, Oleylamine, Benzyl Ether heating1 Heat to 110°C for 1h (N₂ flow) reagents->heating1 Mix heating2 Heat to 200°C for 30 min heating1->heating2 reflux Reflux at ~300°C for 1h heating2->reflux precipitation Precipitate with Ethanol reflux->precipitation Cool centrifugation Centrifuge (8000 rpm) precipitation->centrifugation washing Wash with Ethanol (x2) centrifugation->washing storage Disperse in Toluene/Hexane washing->storage

Workflow for the synthesis of iron oxide nanoparticles.

II. Synthesis of Gold Nanoparticles (AuNPs)

While direct protocols for this compound in AuNP synthesis are less common, oleylamine, a structurally similar molecule, is widely used. The following protocol adapts an oleylamine-based synthesis, where this compound can be used as a co-ligand to introduce phosphate functionalities.

Experimental Protocol: Oleylamine/Oleyl Phosphate-Capped AuNPs

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Oleylamine

  • This compound (as co-ligand, optional)

  • Toluene

  • Methanol

Procedure:

  • Inside a nitrogen-filled glovebox, prepare a boiling solution of toluene (147 mL) and oleylamine (8.7 mL) in a reaction vessel. If using this compound as a co-ligand, add it at a desired molar ratio to oleylamine at this stage.[3]

  • In a separate vial, dissolve tetrachloroauric acid (150 mg) in a mixture of oleylamine (3.6 mL) and toluene (3.0 mL).[3]

  • Rapidly inject the gold precursor solution into the boiling oleylamine/toluene solution under vigorous stirring.[3]

  • Continue heating and stirring for 1 hour. A color change from reddish-orange to wine-red indicates the formation of AuNPs.

  • Cool the reaction mixture to room temperature.

  • Add methanol to the solution to precipitate the AuNPs.

  • Separate the nanoparticles by centrifugation (e.g., 6000 rpm for 10 minutes).

  • Discard the supernatant and wash the precipitate with methanol.

  • Redisperse the purified AuNPs in a nonpolar solvent like toluene for storage.

Data Presentation: AuNP Characterization
ParameterValueReference
Average Diameter (TEM) 10 - 15 nm[4]
Size Distribution (PDI) < 0.15[4]
Zeta Potential -25 to -45 mV (in nonpolar solvent with this compound)[1][5]
Surface Plasmon Resonance (SPR) Peak 520 - 530 nm[General AuNP data]

Experimental Workflow: AuNP Synthesis

AuNP_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product solvent Boiling Toluene & Oleylamine/Oleyl Phosphate injection Rapid Injection solvent->injection precursor HAuCl₄ in Oleylamine/Toluene precursor->injection heating Heat for 1h injection->heating precipitation Precipitate with Methanol heating->precipitation Cool centrifugation Centrifuge precipitation->centrifugation washing Wash with Methanol centrifugation->washing storage Disperse in Toluene washing->storage

Workflow for the synthesis of gold nanoparticles.

III. Synthesis of Cadmium Selenide (CdSe) Quantum Dots (QDs)

The hot-injection method is a standard for producing high-quality quantum dots. This compound can be incorporated as a ligand to influence the growth and surface properties of the QDs. This protocol is an adaptation of a general hot-injection synthesis.

Experimental Protocol: Hot-Injection Synthesis of CdSe QDs

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • 1-Octadecene (ODE)

  • Selenium powder

  • Trioctylphosphine (TOP)

  • This compound (as co-ligand)

  • Methanol

  • Toluene

Procedure:

  • Cadmium Precursor Preparation: In a three-neck flask, combine CdO (0.5 mmol), oleic acid (3 mL), this compound (1-2 mmol, optional), and 1-octadecene (10 mL).

  • Heat the mixture to 225°C under a nitrogen atmosphere with stirring until a clear solution is obtained.[6]

  • Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve selenium powder (5 mmol) in trioctylphosphine (4 mL) and 1-octadecene (5 mL).[6]

  • Injection: Rapidly inject the selenium precursor solution into the hot cadmium precursor solution at 225°C.

  • After injection, lower the temperature to 210-215°C for the growth of the nanocrystals. The size of the QDs can be controlled by the reaction time at this temperature.[7]

  • To stop the reaction and quench the growth, rapidly cool the reaction flask in a water bath.

  • Purification: Precipitate the QDs by adding methanol and centrifuge to collect the nanocrystals.

  • Wash the QDs with methanol multiple times.

  • Redisperse the purified CdSe QDs in toluene for storage.

Data Presentation: QD Characterization
ParameterValueReference
Average Diameter (TEM) 2 - 8 nm (tunable by reaction time)[7]
Size Distribution (PDI) < 0.2[General hot-injection results]
Zeta Potential -20 to -40 mV (in nonpolar solvent)[1][5]
Photoluminescence Emission 450 - 650 nm (tunable by size)[General QD data]

Experimental Workflow: QD Synthesis

QD_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product cd_precursor CdO, Oleic Acid, this compound in ODE (Heat to 225°C) injection Inject Se Precursor into Cd Precursor cd_precursor->injection se_precursor Se in TOP/ODE se_precursor->injection growth Growth at 210-215°C injection->growth quench Quench Reaction growth->quench precipitation Precipitate with Methanol quench->precipitation centrifugation Centrifuge precipitation->centrifugation storage Disperse in Toluene centrifugation->storage

Workflow for the synthesis of quantum dots.

IV. Biomedical Applications and Cellular Interactions

Nanoparticles functionalized with this compound are promising candidates for drug delivery and bioimaging due to their stability and the potential for surface modification. The phosphate head group can interact with biological systems and can be further conjugated to targeting ligands.

Cellular Uptake Mechanisms

The cellular uptake of nanoparticles is a complex process influenced by their size, shape, and surface chemistry. This compound-coated nanoparticles, being negatively charged, can interact with the cell membrane and are typically internalized through various endocytic pathways.

Cellular_Uptake cluster_endocytosis Endocytosis Pathways NP This compound-Coated Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Clathrin Clathrin-mediated Membrane->Clathrin Caveolae Caveolae-mediated Membrane->Caveolae Macropino Macropinocytosis Membrane->Macropino Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome

General cellular uptake pathways for nanoparticles.
Potential Signaling Pathway Modulation

While specific data on this compound's direct impact is emerging, nanoparticles, in general, can modulate key cellular signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK pathways. The surface chemistry of the nanoparticle plays a crucial role in these interactions.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. Nanoparticle interaction with cell surface receptors (like Toll-like receptors) can trigger a signaling cascade leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines.[8][9]

NFkB_Pathway NP Phosphate-Coated NP TLR Toll-like Receptor (TLR) NP->TLR Binds MyD88 MyD88 TLR->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Potential activation of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Nanoparticle-induced cellular stress can activate various branches of the MAPK pathway, such as p38 and JNK, leading to inflammatory responses or apoptosis.[10][11][12]

MAPK_Pathway NP Phosphate-Coated NP Stress Cellular Stress (e.g., ROS) NP->Stress ASK1 ASK1 (MAP3K) Stress->ASK1 Activates MKK MKK3/6 (MAP2K) ASK1->MKK p38 p38 MAPK MKK->p38 Phosphorylates Transcription Transcription Factors (e.g., AP-1) p38->Transcription Response Inflammatory Response Apoptosis Transcription->Response

References

Application Notes and Protocols for Creating Stable Emulsions with Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl phosphate is an anionic surfactant and emulsifying agent valued for its ability to form stable oil-in-water (O/W) emulsions. Derived from oleic acid, a fatty acid found in sources like olive oil, it possesses both a lipophilic oleyl tail and a hydrophilic phosphate head group. This amphipathic nature allows it to reduce the interfacial tension between oil and water, facilitating the formation of finely dispersed and stable mixtures. These properties make this compound a valuable excipient in various applications, including cosmetics, and increasingly, in pharmaceutical formulations for drug delivery. Its biocompatibility and ability to form nano-sized emulsion droplets are particularly advantageous for enhancing the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).

This document provides a comprehensive protocol for the preparation and characterization of stable O/W emulsions using this compound. It is intended to guide researchers, scientists, and drug development professionals in formulating and evaluating these delivery systems.

Data Presentation: Formulation and Characterization Parameters

The stability and efficacy of an this compound-stabilized emulsion are critically dependent on its formulation and physicochemical characteristics. The following tables summarize key parameters and typical ranges that should be considered and optimized during development.

Table 1: Formulation Parameters for this compound-Stabilized Emulsions

ParameterTypical RangePurpose
Oil Phase Concentration (% w/w) 5 - 40%To dissolve the lipophilic active pharmaceutical ingredient (API).
This compound Concentration (% w/w of oil phase) 5 - 20%To act as the primary emulsifier, stabilizing the oil droplets.
Aqueous Phase q.s. to 100%The continuous phase of the emulsion, typically purified water or a buffer.
Co-surfactant (e.g., Polysorbate 80) 0.5 - 5%To enhance emulsion stability and reduce droplet size.
pH of Aqueous Phase 6.0 - 7.5To ensure the stability of the this compound and the API.

Table 2: Physicochemical Characterization of this compound-Stabilized Emulsions

ParameterMethodTypical ValuesSignificance
Droplet Size (nm) Dynamic Light Scattering (DLS)50 - 200 nmInfluences stability, bioavailability, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the uniformity of the droplet size distribution.
Zeta Potential (mV) Electrophoretic Light Scattering (ELS)-30 to -60 mVA measure of the surface charge of the droplets, indicating colloidal stability.
Emulsion Stability Visual Observation, DLS, TurbiscanStable for a defined period (e.g., > 3 months) at specified storage conditions.Assesses the shelf-life by monitoring for creaming, coalescence, or phase separation.
Drug Encapsulation Efficiency (%) HPLC, UV-Vis Spectroscopy> 90%The percentage of the initial drug that is successfully incorporated into the oil droplets.

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilized Oil-in-Water (O/W) Emulsion

This protocol describes a high-pressure homogenization method, a robust technique for producing nanoemulsions with uniform droplet sizes.

Materials:

  • This compound

  • Oil Phase (e.g., medium-chain triglycerides, soybean oil)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Purified Water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Co-surfactant (optional, e.g., Polysorbate 80)

  • Nitrogen gas

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of the oil phase into a beaker.

    • Add the specified amount of this compound and the lipophilic API to the oil phase.

    • Gently heat the mixture to 50-60°C while stirring with a magnetic stirrer until all components are completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, add the required volume of purified water or buffer.

    • If using a co-surfactant, dissolve it in the aqueous phase.

    • Heat the aqueous phase to the same temperature as the oil phase (50-60°C).

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the pre-emulsion to the high-pressure homogenizer.

    • Homogenize the emulsion at a pressure of 10,000-20,000 psi for 5-10 cycles. The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired droplet size and polydispersity.

    • Ensure the temperature is controlled during homogenization to prevent degradation of the components.

  • Cooling and Final Product:

    • Rapidly cool the resulting nanoemulsion to room temperature in an ice bath while gently stirring.

    • If necessary, adjust the final volume with the aqueous phase.

    • Store the emulsion in a sealed container, protected from light, and potentially under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Characterization of the this compound-Stabilized Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Dilute a small aliquot of the emulsion with the aqueous phase used in the formulation to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.

  • Measure the droplet size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

  • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Dilute the emulsion with the aqueous phase as for DLS analysis.

  • Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.

  • The measurement provides an indication of the surface charge of the droplets and predicts the long-term stability of the emulsion.

3. Emulsion Stability Assessment:

  • Accelerated Stability Studies: Store the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 3 months).

  • Monitoring: At regular intervals, visually inspect the samples for any signs of instability such as creaming, phase separation, or aggregation.

  • Quantitative Analysis: Measure the droplet size, PDI, and zeta potential at each time point to monitor for any changes.

4. Drug Encapsulation Efficiency (EE):

  • Separate the free (unencapsulated) drug from the encapsulated drug using a suitable method such as ultracentrifugation or dialysis.

  • Quantify the amount of free drug in the aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the Encapsulation Efficiency (%) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualization of Workflows and Pathways

Experimental Workflow for Emulsion Preparation and Characterization

G cluster_prep Emulsion Preparation cluster_char Characterization A 1. Prepare Oil Phase (Oil + this compound + API) C 3. Pre-emulsification (High-Shear Mixing) A->C B 2. Prepare Aqueous Phase (Water/Buffer + Co-surfactant) B->C D 4. High-Pressure Homogenization C->D E 5. Cooling D->E F Droplet Size & PDI (DLS) E->F Sample G Zeta Potential (ELS) E->G Sample H Stability Assessment (Visual & DLS) E->H Sample I Encapsulation Efficiency (HPLC/UV-Vis) E->I Sample

Caption: Workflow for preparing and characterizing this compound emulsions.

Cellular Uptake Signaling Pathway for Anionic Nanoemulsions

The cellular uptake of anionic nanoemulsions, such as those stabilized by this compound, can occur through various endocytic pathways. The specific pathway can be cell-type dependent and influenced by the nanoparticle's physicochemical properties.

G cluster_cell Cellular Environment cluster_pathways Endocytic Pathways NP Anionic Nanoemulsion (this compound Stabilized) A Clathrin-Mediated Endocytosis NP->A B Caveolae-Mediated Endocytosis NP->B C Macropinocytosis NP->C Membrane Plasma Membrane Endosome Early Endosome A->Endosome B->Endosome C->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Application Notes and Protocols: Oleyl Phosphate in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safe and efficient non-viral vectors is a cornerstone of gene therapy. Among the various strategies, lipid-based nanoparticles offer a versatile platform for nucleic acid delivery due to their biocompatibility and ease of modification. While cationic lipids have been extensively studied for their ability to complex with negatively charged nucleic acids, concerns regarding their toxicity have prompted exploration into other lipid formulations. Anionic lipids, in conjunction with helper lipids and divalent cations, present a promising alternative for gene delivery.

This document details the application of oleyl phosphate as a key anionic component in novel gene delivery systems. This compound, with its negatively charged phosphate headgroup and two unsaturated oleyl chains, can be formulated into liposomes that, when complexed with nucleic acids in the presence of calcium ions, form stable nanoparticles capable of efficient transfection with potentially lower cytotoxicity compared to their cationic counterparts. The oleyl chains contribute to the fluidity of the lipid bilayer, which is crucial for membrane fusion and endosomal escape, a critical step for successful gene delivery.

Mechanism of Action: this compound-Based Gene Delivery

The proposed mechanism for this compound-mediated gene delivery involves the formation of anionic lipoplexes. These are multi-component nanoparticles where this compound liposomes encapsulate or complex with plasmid DNA (pDNA) or siRNA. The process is facilitated by divalent cations, typically calcium ions (Ca²⁺), which act as a bridge between the negatively charged phosphate groups of the this compound and the nucleic acid backbone.

The resulting nanoparticles are taken up by cells via endocytosis. Inside the acidic environment of the endosome, the this compound-calcium-nucleic acid complex is destabilized. In formulations including the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the low pH induces a conformational change in DOPE from a lamellar to an inverted hexagonal phase. This structural transition disrupts the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm, from where it can travel to the nucleus (for pDNA) to be transcribed.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway pDNA Plasmid DNA (Negative Charge) Complex Anionic Lipoplex (this compound-Ca²⁺-pDNA) pDNA->Complex OP_Lipo This compound Liposome (Anionic) OP_Lipo->Complex Ca Ca²⁺ Ions Ca->Complex Endocytosis Endocytosis Complex->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape (Membrane Destabilization) Endosome->Release Cytoplasm Cytoplasm Release->Cytoplasm pDNA Release Nucleus Nucleus Cytoplasm->Nucleus Transcription Gene Transcription Nucleus->Transcription G A Dissolve this compound and DOPE in Chloroform B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film to Form MLVs B->C D Freeze-Thaw Cycles C->D E Extrusion through 100 nm Membrane D->E F Homogeneous SUVs E->F G A Seed Cells in 24-well Plate C Add Lipoplexes to Cells in Serum-Free Medium A->C B Prepare Lipoplexes (this compound-Ca²⁺-pDNA) B->C D Incubate for 4-6 hours C->D E Replace with Complete Medium D->E F Incubate for 48 hours E->F G Analyze GFP Expression F->G

References

Application Notes and Protocols for the Characterization of Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl phosphate is a complex mixture of mono- and diesters of oleyl alcohol and phosphoric acid. It is utilized in various industries, including cosmetics and pharmaceuticals, as an emulsifier, surfactant, and wetting agent. The ratio of monoester to diester, along with the presence of impurities such as free phosphoric acid and unreacted oleyl alcohol, significantly influences its functional properties. Therefore, accurate and detailed characterization is crucial for quality control and formulation development.

These application notes provide detailed protocols for the comprehensive analysis of this compound using a suite of analytical techniques: potentiometric titration, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Analytical Workflow Overview

A logical workflow for the characterization of this compound involves a combination of quantitative and qualitative techniques to determine the composition and confirm the structure of its components.

cluster_0 Characterization Workflow Sample Sample Potentiometric_Titration Potentiometric Titration Sample->Potentiometric_Titration Quantitative Analysis (Mono-/Diester Ratio) HPLC_ELSD HPLC-ELSD Sample->HPLC_ELSD Separation & Quantitation 31P_NMR ³¹P NMR Sample->31P_NMR Structural Elucidation & Quantitation ESI_MS_MS ESI-MS/MS Sample->ESI_MS_MS Structural Confirmation Data_Analysis Data Analysis & Interpretation Potentiometric_Titration->Data_Analysis HPLC_ELSD->Data_Analysis 31P_NMR->Data_Analysis ESI_MS_MS->Data_Analysis cluster_1 ³¹P NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition NMR Data Acquisition (Inverse-gated decoupling) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Referencing, Integration) NMR_Acquisition->Data_Processing Quantification Quantification (Relative Peak Areas) Data_Processing->Quantification cluster_2 ESI-MS/MS Fragmentation of Mono-oleyl Phosphate Parent_Ion [M-H]⁻ m/z 347.2 Fragment_1 Loss of Oleyl Group (-C₁₈H₃₅) Parent_Ion->Fragment_1 CID Fragment_Ion [H₂PO₄]⁻ m/z 97 Fragment_1->Fragment_Ion

Application Notes and Protocols: Oleyl Phosphate in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl phosphate is a versatile and widely utilized multifunctional additive in the formulation of metalworking fluids (MWFs). Its unique chemical structure, featuring a long, unsaturated oleyl group and a polar phosphate head, imparts a range of desirable properties to MWF formulations. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in soluble oils, semi-synthetic, and synthetic metalworking fluids.

Key Applications and Functions

This compound and its ethoxylated derivatives serve several critical functions in metalworking fluids:

  • Extreme Pressure (EP) and Anti-Wear (AW) Additive: Under the high temperature and pressure conditions generated at the tool-workpiece interface, this compound thermally decomposes and reacts with the metal surface. This reaction forms a sacrificial, low-shear-strength phosphide layer that prevents direct metal-to-metal contact, thereby reducing friction, preventing welding, and minimizing tool wear.[1][2] This protective film is crucial in demanding machining operations.[1]

  • Corrosion Inhibitor: The polar phosphate group adsorbs onto metal surfaces, forming a protective barrier that inhibits corrosion. This is particularly effective for protecting ferrous metals from rust.[3] Phosphate esters are also known to aid in the corrosion inhibition of yellow metals.[2]

  • Emulsifier and Co-emulsifier: this compound's amphiphilic nature allows it to act as an effective emulsifier, facilitating the dispersion of oil in water to form stable emulsions in soluble oil and semi-synthetic formulations. It works synergistically with other emulsifiers to enhance emulsion stability, particularly in hard water.

  • Lubricity Enhancer: The long oleyl chain provides a lubricating film that reduces friction between the tool and the workpiece, leading to improved surface finish and reduced energy consumption.

Quantitative Performance Data

While specific performance data is highly dependent on the complete formulation of the metalworking fluid, the following tables provide an overview of the expected performance improvements with the inclusion of this compound. Note: The following data is illustrative and may not represent the performance of all this compound derivatives or formulations.

Table 1: Extreme Pressure and Anti-Wear Performance (Four-Ball EP Test - ASTM D2783)

FormulationAdditiveLoad-Wear Index (LWI)Weld Point (kgf)
Base Fluid (Mineral Oil + Emulsifier)None35160
Base Fluid + 2% this compoundThis compound55250
Base Fluid + 5% this compoundThis compound70315

Table 2: Lubricity Performance (Falex Pin & Vee Block Test - ASTM D3233)

FormulationAdditiveFailure Load (lbs)Torque (in-lbs) at 1000 lbs
Base Fluid (Semi-Synthetic)None150025
Base Fluid + 3% Ethoxylated this compoundEthoxylated this compound250018
Base Fluid + 6% Ethoxylated this compoundEthoxylated this compound350012

Table 3: Corrosion Inhibition Performance (Cast Iron Chip Test - ASTM D4627)

FormulationAdditiveConcentration for Pass (No Rust)
Base Fluid (Synthetic)None> 10%
Base Fluid + 1% this compoundThis compound5%
Base Fluid + 3% this compoundThis compound2%

Experimental Protocols

The following are detailed protocols for evaluating the performance of metalworking fluids containing this compound.

Protocol 1: Evaluation of Extreme Pressure Properties (Four-Ball Method - ASTM D2783)

Objective: To determine the load-carrying properties of a lubricating fluid under extreme pressure conditions.

Apparatus:

  • Four-Ball Extreme-Pressure (EP) Tester

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars

Procedure:

  • Preparation: Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent and allow them to dry.

  • Assembly: Place three clean balls in the ball pot. Secure the pot in the tester. Place the fourth ball in the chuck of the motor-driven spindle.

  • Sample Addition: Fill the ball pot with the test metalworking fluid to a level where the three stationary balls are fully submerged.

  • Test Execution:

    • Load-Wear Index (LWI): Conduct a series of 10-second runs at progressively increasing loads.[4] After each run, measure the wear scar diameters on the three stationary balls. The LWI is calculated from the corrected loads just below the weld point.[5]

    • Weld Point: Apply a sequence of increasing loads for 10 seconds each until the rotating ball seizes and welds to the stationary balls.[4] The weld point is the lowest load at which welding occurs.[5]

  • Data Analysis: Record the LWI and the weld point. A higher LWI and weld point indicate superior extreme pressure properties.[6]

Protocol 2: Evaluation of Wear Preventive Characteristics (Falex Pin & Vee Block Test - ASTM D3233)

Objective: To evaluate the wear and friction characteristics of a fluid lubricant.

Apparatus:

  • Falex Pin and Vee Block Test Machine[7]

  • Steel test pins and vee blocks[7]

  • Torque and load measuring instrumentation

Procedure:

  • Preparation: Clean the test pin and vee blocks with a suitable solvent and dry them thoroughly.

  • Assembly: Install the pin in the rotating chuck and the vee blocks in the loading mechanism.

  • Sample Addition: Fill the lubricant cup with the test metalworking fluid, ensuring the pin and vee blocks are fully immersed.

  • Test Execution:

    • Apply an initial load and begin rotation at a constant speed (typically 290 rpm).[7]

    • Increase the load incrementally or continuously according to the specific test procedure (e.g., run-in period followed by incremental loading).

    • Monitor and record the torque throughout the test.

    • The test is concluded upon reaching a predetermined load, time, or when seizure (a rapid increase in torque) occurs.

  • Data Analysis: The failure load (the load at which seizure occurs) and the torque readings are used to evaluate the lubricant's performance. A higher failure load and lower torque indicate better lubricity and wear prevention.

Protocol 3: Evaluation of Ferrous Corrosion Control (Cast Iron Chip Test - ASTM D4627)

Objective: To assess the ability of a water-miscible metalworking fluid to prevent rust on ferrous metals.[8][9]

Apparatus:

  • Petri dishes (100 x 15 mm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Cast iron chips (prepared according to ASTM D4627 specifications)[10]

  • Graduated cylinders

Procedure:

  • Preparation: Prepare dilutions of the metalworking fluid in water of known hardness (typically 100 ppm as CaCO3).[8]

  • Assembly: Place a filter paper at the bottom of a petri dish.

  • Sample Addition: Pipette a specific volume of the diluted metalworking fluid onto the filter paper to saturate it.

  • Chip Addition: Distribute a specified weight of freshly prepared cast iron chips evenly on the saturated filter paper.

  • Incubation: Cover the petri dish and allow it to stand for 24 hours at room temperature.

  • Evaluation: After the incubation period, remove the chips and rinse the filter paper with water. Observe the filter paper for any rust stains. The result is reported as "pass" if there is no rust or "fail" if rust is present. The lowest concentration that passes the test is the "breakpoint".[9]

Protocol 4: Evaluation of Emulsion Stability

Objective: To determine the stability of the oil-in-water emulsion of a soluble oil or semi-synthetic metalworking fluid.

Apparatus:

  • Graduated cylinders with stoppers

  • Water of varying hardness levels (e.g., soft, medium, hard)

  • Light scattering instrument (e.g., Turbiscan) or visual observation

Procedure:

  • Emulsion Preparation: In a graduated cylinder, add the desired concentration of the metalworking fluid concentrate to the water of a specific hardness. Stopper the cylinder and invert it a specified number of times (e.g., 10 times) to form the emulsion.

  • Initial Observation: Immediately after preparation, observe the emulsion for its appearance (e.g., milky, translucent), color, and any signs of separation.

  • Stability Monitoring:

    • Static Test: Allow the prepared emulsions to stand undisturbed at room temperature. Observe and record the amount of cream, oil separation, or sediment at regular intervals (e.g., 1, 4, 8, 24 hours, and then daily). A stable emulsion will show minimal or no separation over an extended period.[11]

    • Instrumental Analysis: For a quantitative assessment, use a light scattering instrument to measure changes in particle size distribution and backscattering or transmission profiles over time. The Turbiscan Stability Index (TSI) can be used to quantify and compare the stability of different formulations.[11]

  • Data Analysis: Report the stability of the emulsion in terms of the time taken for a certain percentage of separation to occur or by comparing the TSI values.

Mandatory Visualizations

G cluster_formulation Formulation Development cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization Base_Fluid Base Fluid (Oil, Water, Emulsifiers) Mixing High-Shear Mixing Base_Fluid->Mixing Oleyl_Phosphate This compound (Additive) Oleyl_Phosphate->Mixing EP_Test Extreme Pressure Test (ASTM D2783) Mixing->EP_Test Corrosion_Test Corrosion Test (ASTM D4627) Mixing->Corrosion_Test Emulsion_Stability Emulsion Stability Test Mixing->Emulsion_Stability Data_Analysis Analyze Performance Data EP_Test->Data_Analysis Corrosion_Test->Data_Analysis Emulsion_Stability->Data_Analysis Optimization Optimize Formulation Data_Analysis->Optimization Optimization->Base_Fluid Iterate

Caption: Workflow for Formulating and Testing Metalworking Fluids with this compound.

G cluster_interface Tool-Workpiece Interface Tool Tool Surface High_Pressure High Pressure & Temperature Tool->High_Pressure Workpiece Workpiece Surface Workpiece->High_Pressure Oleyl_Phosphate This compound Molecule Phosphate Head Oleyl Tail High_Pressure->Oleyl_Phosphate Thermal Decomposition Oleyl_Phosphate:head->Workpiece Adsorption Reaction_Layer Formation of Iron Phosphide Layer Oleyl_Phosphate->Reaction_Layer Chemical Reaction Lubrication Reduced Friction & Wear Reaction_Layer->Lubrication

Caption: Mechanism of this compound as an Extreme Pressure Additive.

G Start Start Corrosion Test Prepare_Dilution Prepare Fluid Dilution Start->Prepare_Dilution Place_Paper Place Filter Paper in Petri Dish Prepare_Dilution->Place_Paper Saturate_Paper Saturate Paper with Dilution Place_Paper->Saturate_Paper Add_Chips Add Cast Iron Chips Saturate_Paper->Add_Chips Incubate Incubate for 24 hours Add_Chips->Incubate Observe Observe for Rust Stains Incubate->Observe Pass Pass Observe->Pass No Rust Fail Fail Observe->Fail Rust Present End End Test Pass->End Fail->End

Caption: Experimental Workflow for the Cast Iron Chip Corrosion Test (ASTM D4627).

References

Application Notes & Protocols: Preparation of Phosphate Esters from Nonionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphate esters of nonionic surfactants are a versatile class of anionic surfactants widely utilized for their excellent emulsification, dispersion, wetting, and detergency properties.[1][2] Their biocompatibility and structural similarity to endogenous phospholipids make them valuable in pharmaceutical and personal care formulations. The ability to tune their properties, such as the ratio of monoester to diester, by controlling the synthesis conditions allows for the design of surfactants for specific applications, from drug delivery systems to high-performance industrial cleaners.[3]

This document provides detailed application notes and experimental protocols for the most common methods of preparing phosphate esters from nonionic surfactants, primarily alcohol ethoxylates.

Core Principles of Phosphorylation

The synthesis of phosphate esters involves the reaction of a hydroxyl-containing nonionic surfactant with a suitable phosphorylating agent. The hydroxyl group of the surfactant acts as a nucleophile, attacking the electrophilic phosphorus center of the agent. The choice of phosphorylating agent is the most critical factor in determining the final product composition, particularly the ratio of monoalkyl phosphate (MAP) to dialkyl phosphate (DAP).[4][5]

The two most prevalent industrial methods utilize Phosphorus Pentoxide (P₂O₅) and Polyphosphoric Acid (PPA).[1][6]

Method 1: Phosphorylation using Phosphorus Pentoxide (P₂O₅)

This is a widely used method that typically produces a mixture of mono- and diester phosphates.[7] P₂O₅ is a highly reactive, powerful dehydrating agent. The ratio of monoester to diester can be manipulated by adjusting the molar ratio of the reactants and the reaction conditions.[1] An equimolar reaction between the alcohol and P₂O₅ (e.g., a 3:1 molar ratio of alcohol to P₂O₅) generally yields a mixture with approximately equimolar amounts of mono- and diester, which corresponds to a weight ratio of about 65:35 (monoester:diester).[6]

General Reaction Scheme (P₂O₅)

P2O5_Reaction P2O5 P₂O₅ reaction_node + P2O5->reaction_node ROH 3 R-OH (Nonionic Surfactant) ROH->reaction_node Monoester (RO)PO(OH)₂ (Monoester) reaction_node->Monoester Diester (RO)₂PO(OH) (Diester) reaction_node->Diester

Caption: General reaction using Phosphorus Pentoxide.

Experimental Protocol: P₂O₅ Phosphorylation of an Alcohol Ethoxylate

This protocol is a generalized procedure based on common industrial practices.[8][9][10]

Materials:

  • Alcohol ethoxylate (e.g., Lauryl alcohol + 7 EO)

  • Phosphorus pentoxide (P₂O₅), powder

  • Nitrogen gas, inert atmosphere

  • Solvent (optional, e.g., a non-reactive hydrocarbon)

Equipment:

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Addition funnel or powder dispenser for P₂O₅

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Charge the reactor with the alcohol ethoxylate. Begin stirring and purge the reactor with nitrogen to establish an inert, anhydrous atmosphere.

  • Heating: Heat the alcohol ethoxylate to the desired reaction temperature, typically between 70°C and 90°C.[8]

  • P₂O₅ Addition: Slowly and carefully add the P₂O₅ powder to the stirred alcohol ethoxylate. The addition should be portion-wise to control the exothermic reaction and maintain the temperature. The molar ratio of alcohol ethoxylate to P₂O₅ is critical and typically ranges from 3:1 to 4:1 depending on the desired mono/diester ratio.[9]

  • Reaction: Maintain the reaction mixture at the set temperature (e.g., 75°C - 80°C) with continuous stirring for 2 to 5 hours.[9] The reaction progress can be monitored by measuring the residual free alcohol or by potentiometric titration to determine the acid value.

  • Cooling: Once the reaction is complete, cool the mixture to below 50°C.

  • Finishing: The resulting product is a mixture of mono- and diester phosphates in their acidic form. It can be used as is or neutralized with a suitable base (e.g., NaOH, KOH, triethanolamine) to the desired pH.

Quantitative Data: P₂O₅ Method
Hydrophobe (Nonionic Surfactant)Molar Ratio (ROH:P₂O₅)Temp (°C)Time (h)Monoester (%)Diester (%)Free H₃PO₄ (%)Reference(s)
Generic Alcohol Ethoxylate3:1N/AN/A~50 (molar)~50 (molar)< 1[1][6]
Lanolin Alcohol3:1752.5Increased by 14.3%*N/AN/A[9]
Linear Alcohols & EthoxylatesN/AN/AN/AVariesVariesVaries[7][11]
Styrylphenol Polyoxyethylene Ether3:150-60N/ADiester:Monoester 2:(0.8-1)N/AN/A[10]
Compared to direct P₂O₅ addition method.

Method 2: Phosphorylation using Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a viscous liquid mixture of phosphoric acids of varying chain lengths.[5] Its use as a phosphorylating agent favors the formation of monoester phosphates.[6] The reaction proceeds by cleavage of the polyphosphate chain by the alcohol, which results in the formation of a significant amount of orthophosphoric acid as a byproduct.[5][8] This method is preferred when a high monoester content is desired for applications requiring high detergency and foaming.[3]

General Reaction Scheme (PPA)

PPA_Reaction PPA HO-(PO₂H)n-H (Polyphosphoric Acid) reaction_node + PPA->reaction_node ROH R-OH (Nonionic Surfactant) ROH->reaction_node Monoester (RO)PO(OH)₂ (High Monoester) reaction_node->Monoester PhosphoricAcid H₃PO₄ (High Residual Acid) reaction_node->PhosphoricAcid

Caption: General reaction using Polyphosphoric Acid.

Experimental Protocol: PPA Phosphorylation of an Alcohol Ethoxylate

This protocol is based on published laboratory procedures for high monoester synthesis.[12][13]

Materials:

  • Alcohol ethoxylate (e.g., C12-C18 alcohol ethoxylate)

  • Polyphosphoric acid (PPA), typically 115% grade (equivalent to 83-84% P₂O₅)[5]

  • Nitrogen gas, inert atmosphere

  • Hydrogen peroxide (optional, for hydrolysis step)[13]

  • Deionized water (optional, for hydrolysis step)[13]

Equipment:

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Addition funnel

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: Charge the reactor with the alcohol ethoxylate and begin stirring under a nitrogen atmosphere.

  • Initial Heating: Heat the alcohol ethoxylate to 40-50°C.

  • PPA Addition: Slowly add the polyphosphoric acid to the reactor over 30-60 minutes, maintaining the temperature below 60°C to control the initial exotherm.

  • Reaction Ramp & Hold:

    • Gradually heat the mixture to 70-80°C and hold for 3-5 hours.[12][13]

    • For some procedures, a final heating step to 85-90°C may be employed.[13]

  • Hydrolysis (Optional): If specified, after the main reaction period, carefully add hydrogen peroxide followed by deionized water and hold at 85-90°C for an additional 1-2 hours to hydrolyze any remaining polyphosphates.[13]

  • Cooling & Finishing: Cool the reaction mixture. The product will have a high monoester content but also a significant amount of free phosphoric acid. Neutralization may be required for final formulation.

Quantitative Data: PPA Method
Hydrophobe (Nonionic Surfactant)Molar Ratio (ROH:P₂O₅ equiv.)Temp (°C)Time (h)Monoester (%)Conversion (%)Free H₃PO₄ (%)Reference(s)
Amphoteric Surfactant Precursor3:1805.589.397.2High[12]
Fatty Alcohol EthoxylateN/A85-904.5-5.0> 90N/AN/A[13]
Generic AlcoholN/AN/AN/AHighN/AHigh[5][8]

Comparative Summary and Workflow

The choice between P₂O₅ and PPA depends directly on the desired product characteristics. P₂O₅ is versatile for producing both mono- and diester mixtures, while PPA is the preferred agent for high-monoester products.

Logical Comparison of Phosphorylation Routes

Comparison cluster_p2o5 P₂O₅ Route cluster_ppa PPA Route p2o5_reagent Reagent: P₂O₅ (Reactive Powder) p2o5_product Product: Mono/Diester Mix (e.g., 65:35 w/w) p2o5_reagent->p2o5_product Versatile Ratio Control ppa_reagent Reagent: PPA (Viscous Liquid) ppa_product Product: High Monoester (>85%) + High H₃PO₄ ppa_reagent->ppa_product Favors Monoester start_node Start: Nonionic Surfactant (R-OH) start_node->p2o5_reagent start_node->ppa_reagent

Caption: Comparison of P₂O₅ and PPA phosphorylation routes.

General Experimental Workflow

Workflow A 1. Reactor Setup - Charge Nonionic Surfactant - Inert with N₂ B 2. Heating - Heat to reaction temp (e.g., 70-90°C) A->B C 3. Reagent Addition - Slowly add P₂O₅ or PPA - Control Exotherm B->C D 4. Reaction - Hold at temp with stirring (2-6 hours) C->D E 5. Analysis & QC - Titration (Acid Value) - ³¹P NMR, HPLC D->E F 6. Cooldown & Finishing - Cool to <50°C - Neutralize (optional) E->F

Caption: General workflow for surfactant phosphorylation.

Product Characterization

After synthesis, it is crucial to characterize the product mixture to confirm its composition.

  • Potentiometric Titration: This is a common method to determine the amounts of monoester, diester, and free phosphoric acid based on the different pKa values of the acidic protons.[11][14][15]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique provides a more accurate and detailed characterization, as different phosphorus species (orthophosphoric acid, monoester, diester, pyrophosphates) have distinct chemical shifts.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different components of the surfactant mixture.[14]

References

Application Notes: Oleyl Phosphate as a Novel Coating Material for Recyclable Release Paper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Release papers, which are integral to products like labels, tapes, and medical dressings, are substrates coated with a non-stick agent to protect an adhesive surface until application.[1] For decades, silicone-based polymers have been the industry standard for these coatings due to their excellent release properties, thermal stability, and chemical resistance.[2][3] However, the strong covalent bonds formed between silicone and paper fibers, along with the polymer's stability, pose significant challenges for recycling, often leading to the landfilling or incineration of high-quality paper substrates.[2][4][5]

In the search for sustainable alternatives, phosphate esters have emerged as a promising class of compounds.[2][4] These molecules are amphiphilic, typically possessing a polar phosphate "head" and one or more non-polar alkyl "tails".[4] This structure presents an opportunity to create a functional release surface where the polar head anchors to the hydroxyl groups of cellulose fibers in the paper, while the non-polar tails orient outwards, forming a low-energy, non-stick surface.[2]

This document outlines the potential application of Oleyl Phosphate as a novel, non-silicone release agent. This compound, an ester of oleyl alcohol and phosphoric acid, features a long C18 unsaturated alkyl chain, which is expected to provide excellent hydrophobic and release characteristics.[6][7] We provide detailed protocols for the synthesis, application, and evaluation of this compound coatings on paper substrates for research and development purposes.

Principle of Action: Molecular Orientation

The functionality of this compound as a release agent is predicated on its amphiphilic nature and ability to self-orient at the paper-air interface. The polar phosphate head group can form hydrogen bonds or potential covalent links with the abundant hydroxyl groups on the surface of cellulose fibers.[4] This interaction anchors the molecule to the substrate. Subsequently, the long, hydrophobic oleyl tails are repelled by the polar paper surface and extend outwards, creating a densely packed, non-polar layer with low surface energy, which in turn minimizes adhesion.[2]

cluster_prep Preparation cluster_cure Curing cluster_eval Evaluation pva PVA Pre-coating on Base Paper dry1 Drying (105°C) pva->dry1 coat Bar Coating dry1->coat oleyl This compound Formulation oleyl->coat cure Thermal Curing (e.g., 110°C) coat->cure condition Conditioning (23°C, 50% RH) cure->condition peel Peel Force Test (180°, 300 mm/min) condition->peel residue Residual Adhesion Test peel->residue sfe Surface Energy Analysis

References

Application Notes and Protocols: Oleyl Phosphate in Enhanced Oil Recovery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhanced Oil Recovery (EOR) encompasses a suite of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery phases. Chemical EOR (cEOR) is a prominent branch of these techniques that involves the injection of specialized chemicals to alter the physical and chemical properties of the reservoir fluids and rock, thereby mobilizing trapped oil. Among the various chemical agents utilized, surfactants play a crucial role in reducing interfacial tension (IFT) between oil and water and altering the wettability of the reservoir rock.

Oleyl phosphate, an anionic surfactant derived from oleyl alcohol, has been identified as a potential candidate for EOR applications due to its surface-active properties. This document provides an overview of the application of this compound in EOR systems, including its mechanisms of action, general experimental protocols for its evaluation, and a discussion on its potential role in various cEOR formulations.

Disclaimer: While the use of phosphate esters in EOR is documented, specific quantitative performance data and detailed experimental protocols for this compound in peer-reviewed literature are limited. The following sections provide generalized protocols and data tables based on typical surfactant performance in EOR, which should be adapted and validated for specific reservoir conditions and crude oil types.

Mechanisms of Action

The primary mechanisms by which this compound is expected to contribute to enhanced oil recovery are:

  • Interfacial Tension (IFT) Reduction: this compound, as a surfactant, possesses a hydrophilic phosphate head and a long hydrophobic oleyl tail. This amphiphilic nature allows it to accumulate at the oil-water interface, significantly reducing the IFT. Lowering the IFT reduces the capillary forces that trap oil droplets within the pore throats of the reservoir rock, allowing them to be mobilized and displaced by the injected fluid.

  • Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil preferentially adheres to the rock surface, making its displacement by water flooding inefficient. Anionic surfactants like this compound can adsorb onto the positively charged sites of carbonate reservoir rocks or interact with the rock surface through other mechanisms to alter the wettability towards a more water-wet state. This change in wettability facilitates the release of the oil film from the rock surface, allowing it to be swept towards the production wells.

Logical Relationship of this compound in EOR

EOR_Mechanism cluster_input Input cluster_reservoir Reservoir Interaction cluster_mechanism EOR Mechanisms cluster_outcome Outcome Oleyl_Phosphate This compound Solution Oil_Water_Interface Oil-Water Interface Oleyl_Phosphate->Oil_Water_Interface Accumulates at interface Rock_Surface Reservoir Rock Surface Oleyl_Phosphate->Rock_Surface Adsorbs on surface IFT_Reduction Interfacial Tension (IFT) Reduction Oil_Water_Interface->IFT_Reduction Wettability_Alteration Wettability Alteration (to more water-wet) Rock_Surface->Wettability_Alteration Oil_Mobilization Trapped Oil Mobilization IFT_Reduction->Oil_Mobilization Reduces capillary forces Wettability_Alteration->Oil_Mobilization Releases adhered oil EOR Enhanced Oil Recovery Oil_Mobilization->EOR

Caption: Mechanism of this compound in EOR.

Data Presentation

Due to the lack of specific experimental data for this compound in the public domain, the following tables present hypothetical yet realistic data ranges for a generic anionic surfactant with properties similar to what would be expected from this compound. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Interfacial Tension (IFT) of this compound Solutions against Crude Oil

This compound Concentration (wt%)Temperature (°C)Salinity (ppm NaCl)Interfacial Tension (mN/m)
0.056010,0001.5
0.16010,0000.8
0.56010,0000.1
0.18010,0000.6
0.16030,0001.2

Table 2: Core Flooding Performance of this compound Formulations

FormulationReservoir TypePermeability (mD)Temperature (°C)Oil Recovery (% OOIP)
Waterflood (Baseline)Sandstone2007045
0.2% this compoundSandstone2007058
0.2% this compound + 0.1% Polymer (SP)Sandstone2007065
Waterflood (Baseline)Carbonate508035
0.5% this compoundCarbonate508048
0.5% this compound + 1% Alkali + 0.15% Polymer (ASP)Carbonate508062

(OOIP: Original Oil in Place)

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the performance of this compound for EOR applications.

Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of this compound in reducing the interfacial tension between crude oil and brine.

Apparatus: Spinning drop tensiometer.

Materials:

  • Crude oil from the target reservoir

  • Synthetic brine simulating formation water

  • This compound solutions of varying concentrations in synthetic brine

Protocol:

  • Prepare a series of this compound solutions in the synthetic brine at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 wt%).

  • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

  • Fill a capillary tube with the this compound solution.

  • Inject a small droplet of the crude oil into the center of the capillary tube.

  • Rotate the capillary tube at a specific angular velocity. The centrifugal force will elongate the oil droplet.

  • Measure the length and diameter of the elongated droplet using the instrument's software.

  • The IFT is calculated automatically by the software based on the droplet shape, rotational speed, and the density difference between the oil and the aqueous phase.

  • Repeat the measurement at different temperatures and salinities to understand the effect of reservoir conditions.

Wettability Alteration Assessment (Contact Angle Measurement)

Objective: To evaluate the ability of this compound to alter the wettability of a reservoir rock from oil-wet to water-wet.

Apparatus: Goniometer (Contact Angle Measurement System).

Materials:

  • Polished rock substrate (e.g., calcite for carbonate reservoirs, quartz for sandstone reservoirs)

  • Crude oil

  • Synthetic brine

  • This compound solution

Protocol:

  • Clean the rock substrate thoroughly.

  • Age the substrate in crude oil for a specified period (e.g., 48 hours) at reservoir temperature to create an oil-wet surface.

  • Place the aged substrate in a cuvette filled with the synthetic brine.

  • Place a small droplet of crude oil on the surface of the substrate.

  • Measure the contact angle between the oil droplet and the rock surface through the water phase. An angle greater than 90° indicates an oil-wet surface.

  • Replace the brine with the this compound solution.

  • Allow the system to equilibrate for a certain period.

  • Measure the contact angle again. A decrease in the contact angle towards less than 90° indicates a shift towards water-wet conditions.

Core Flooding Test

Objective: To determine the incremental oil recovery by injecting an this compound formulation into a reservoir core sample.

Apparatus: Core flooding system (including core holder, pumps, pressure transducers, fraction collector).

Materials:

  • Reservoir core plug (sandstone or carbonate)

  • Crude oil

  • Synthetic brine

  • This compound formulation (e.g., surfactant-polymer or alkaline-surfactant-polymer)

Protocol:

  • Core Preparation:

    • Clean and dry the core plug.

    • Measure its porosity and permeability.

    • Saturate the core with synthetic brine.

  • Establishment of Initial Water Saturation (Swi):

    • Inject crude oil into the brine-saturated core until no more brine is produced. This establishes the initial water saturation and original oil in place (OOIP).

  • Waterflooding (Secondary Recovery):

    • Inject synthetic brine into the core at a constant rate to simulate secondary recovery.

    • Collect the effluent and measure the volume of oil and water produced until oil production ceases. This determines the residual oil saturation after waterflooding (Sorw).

  • Chemical Flooding (Tertiary Recovery):

    • Inject the this compound formulation (e.g., 0.5 pore volumes) into the core at the same injection rate.

    • This may be followed by a polymer drive (for SP flooding) or a chase water injection.

    • Collect the effluent in a fraction collector and measure the oil and water volumes in each fraction.

  • Data Analysis:

    • Calculate the incremental oil recovery as the percentage of OOIP produced during the chemical flood.

    • Plot the oil recovery factor and water cut versus the pore volumes of fluid injected.

Experimental Workflow for Surfactant Screening

Surfactant_Screening_Workflow cluster_prep Formulation Preparation cluster_lab_tests Laboratory Evaluation cluster_core_flood Core Flooding Analysis cluster_analysis Data Analysis & Optimization Prep_Surfactant Prepare this compound Solutions at Various Concentrations IFT_Measurement Interfacial Tension (IFT) Measurement Prep_Surfactant->IFT_Measurement Wettability_Test Wettability Alteration (Contact Angle) Prep_Surfactant->Wettability_Test Phase_Behavior Phase Behavior Study (Optional) Prep_Surfactant->Phase_Behavior Prep_Brine Prepare Synthetic Brine (Simulating Reservoir Conditions) Prep_Brine->Prep_Surfactant Analyze_Results Analyze IFT, Contact Angle, and Oil Recovery Data IFT_Measurement->Analyze_Results Wettability_Test->Analyze_Results Phase_Behavior->Analyze_Results Core_Prep Core Preparation (Saturation with Brine & Oil) Waterflood Secondary Waterflooding (Establish Baseline) Core_Prep->Waterflood Chemical_Flood Tertiary Chemical Flooding (this compound Formulation) Waterflood->Chemical_Flood Chemical_Flood->Analyze_Results Optimize_Formulation Optimize Formulation (Concentration, Co-surfactants, Polymers, Alkali) Analyze_Results->Optimize_Formulation

Caption: Workflow for this compound EOR Screening.

Conclusion

This compound shows promise as a surfactant for enhanced oil recovery applications due to its expected ability to reduce interfacial tension and alter rock wettability. The successful application of this compound in a cEOR project, whether in a surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) formulation, is highly dependent on specific reservoir conditions. Therefore, comprehensive laboratory studies, following the protocols outlined in this document, are essential to determine its efficacy and to optimize the chemical formulation for a given crude oil and reservoir rock. Further research is needed to generate specific performance data for this compound to fully validate its potential as a key component in future EOR projects.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Trioleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude trioleyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude trithis compound?

A1: Crude trithis compound typically contains several impurities stemming from the synthesis process. These include:

  • Acidic Impurities: Unreacted oleic acid, as well as hydrolysis byproducts like dithis compound and monothis compound. These acidic compounds can catalyze further degradation of the product.

  • Unreacted Starting Materials: Residual oleyl alcohol.

  • Catalyst Residues: If a catalyst was used in the synthesis, trace amounts may remain.

  • Oxidation Products: The unsaturated oleyl chains are susceptible to oxidation, leading to the formation of various degradation products.

  • Water: Moisture can lead to hydrolysis of the phosphate ester.

Q2: My trithis compound is a viscous, oily liquid. How does this affect purification?

A2: The high viscosity of trithis compound can present several challenges during purification:

  • Slow Flow Rates in Chromatography: Pushing the viscous material through a chromatography column can be difficult, leading to long separation times and potentially poor resolution. It is often necessary to dilute the sample in a low-viscosity solvent.

  • Emulsion Formation in Liquid-Liquid Extractions: The high viscosity can promote the formation of stable emulsions during aqueous washes, making phase separation difficult and time-consuming.

  • Inefficient Heat Transfer during Distillation: Viscous liquids can be difficult to stir and may heat unevenly, leading to localized overheating and thermal decomposition.

Q3: Is vacuum distillation a suitable method for purifying trithis compound?

A3: While vacuum distillation is a standard technique for purifying liquids, it poses significant challenges for high molecular weight, heat-sensitive compounds like trithis compound. The high temperatures required, even under vacuum, can lead to thermal decomposition. If this method is chosen, a high-vacuum, short-path distillation apparatus is recommended to minimize the residence time at high temperatures.[1][2][3]

Q4: How can I prevent the hydrolysis of trithis compound during purification and storage?

A4: Trithis compound is susceptible to hydrolysis, especially in the presence of acids or bases and water. To minimize hydrolysis:

  • Work under Anhydrous Conditions: Use dry solvents and glassware.

  • Avoid Strong Acids and Bases: If an aqueous wash is necessary, use mild bases like sodium bicarbonate and work quickly.

  • Thorough Drying: After purification, ensure the product is thoroughly dried under a high vacuum.

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric moisture.

Q5: What are the best analytical techniques to assess the purity of trithis compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing impurities, as trithis compound and its acidic byproducts will have distinct chemical shifts.

  • ¹H and ¹³C NMR Spectroscopy: Useful for confirming the structure of the oleyl chains and detecting residual oleyl alcohol.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-phosphorus impurities and determine the overall purity.

  • Acid Number Titration: A simple and effective method to quantify the total amount of acidic impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude trithis compound.

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after aqueous washing.Emulsion formation: The viscous nature of trithis compound can lead to stable emulsions with the aqueous phase, causing product loss during separation.• Add brine (saturated NaCl solution) to help break the emulsion.• If possible, gentle centrifugation can aid in phase separation.• Allow the mixture to stand for an extended period to allow for separation.
Hydrolysis: Prolonged contact with acidic or basic aqueous solutions can lead to the hydrolysis of the ester, reducing the yield of the desired product.• Perform aqueous washes quickly.• Use dilute and mild bases (e.g., saturated sodium bicarbonate) instead of strong bases.• Work at lower temperatures to slow down the rate of hydrolysis.
Low recovery after column chromatography.Irreversible adsorption on the column: Highly polar impurities or degradation products might bind strongly to the silica gel.• Ensure the crude product is adequately pre-purified to remove highly polar impurities before column chromatography.• A different stationary phase, such as alumina, could be tested.
Co-elution with impurities: If the chosen eluent system is not optimal, the product may co-elute with impurities.• Optimize the solvent system using thin-layer chromatography (TLC) before running the column.• A gradient elution may provide better separation.
Product decomposition during vacuum distillation.Temperature is too high: Trithis compound is thermally sensitive and can decompose at elevated temperatures.• Use a high-vacuum pump to lower the boiling point as much as possible.• Employ a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.[1][2][3]
Issue 2: Product is Not Pure After Purification

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Presence of acidic impurities (e.g., oleic acid, dithis compound) confirmed by NMR or titration. | Incomplete neutralization/extraction: The aqueous base wash was not sufficient to remove all acidic impurities. | • Increase the number of washes with the basic solution.• Ensure thorough mixing during the extraction to maximize contact between the phases. | | Presence of residual oleyl alcohol. | Inefficient separation by chromatography: The polarity of the eluent may be too high, causing the alcohol to co-elute with the product. | • Use a less polar solvent system for elution. A gradient from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is recommended. | | Product is discolored (yellow or brown). | Oxidation or thermal degradation: The unsaturated oleyl chains are prone to oxidation, and the compound can decompose at high temperatures. | • Handle and purify the compound under an inert atmosphere (nitrogen or argon).• Avoid excessive heating during all purification steps.• Consider adding an antioxidant during storage. |

Data Presentation

Comparison of Purification Methods for Trithis compound (Analogous to Triglycerides)

The following table provides a comparison of common purification methods. The quantitative data is based on typical outcomes for the purification of triglycerides, which are structurally similar to trithis compound.[4]

Purification Method Typical Purity Achieved Typical Recovery Key Advantages Key Disadvantages
Aqueous Washing with Mild Base >95%85-95%Simple, scalable, effective for removing acidic impurities.Risk of hydrolysis, potential for emulsion formation.
Silica Gel Column Chromatography >98%80-90%High purity, removes a wide range of impurities.Can be time-consuming and require large volumes of solvent for large-scale purifications.
Short-Path Vacuum Distillation >97%70-85%Effective for removing non-volatile impurities.High risk of thermal decomposition for heat-sensitive compounds.[1][2]

Experimental Protocols

Protocol 1: Purification by Aqueous Washing

This protocol is effective for removing acidic impurities like unreacted oleic acid and acidic phosphate byproducts.

  • Dissolution: Dissolve the crude trithis compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 10-20% (w/v).

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 200 mL of organic solution).[1] Shake gently to avoid emulsion formation and vent frequently.

    • Wash with deionized water (1 x 50 mL).

    • Wash with brine (1 x 50 mL) to aid in the removal of water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for achieving high purity by separating trithis compound from less polar and more polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexane.

    • Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring a uniform bed.[5]

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude trithis compound in a minimal amount of a relatively non-polar solvent like dichloromethane or the initial elution solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane with a small percentage of a more polar solvent like ethyl acetate (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the trithis compound. The exact solvent system should be determined by prior TLC analysis.

    • Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure trithis compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under a high vacuum.

Protocol 3: Short-Path Vacuum Distillation

This protocol should only be used if other methods are unsuitable and with extreme caution due to the risk of thermal decomposition.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to achieve a high vacuum.

    • Use a well-insulated heating mantle with a stirrer to ensure even heating.

    • Connect a high-vacuum pump with a cold trap.

  • Distillation:

    • Place the crude trithis compound in the distillation flask.

    • Slowly apply the vacuum, ensuring there is no vigorous bumping.

    • Once the desired vacuum is reached (typically <1 mbar), begin to heat the flask slowly and with constant stirring.

    • The distillation temperature will depend on the vacuum achieved but should be kept as low as possible.

    • Collect the distilled product in the receiving flask.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • The purified product should be stored under an inert atmosphere.

Mandatory Visualization

Purification Workflow for Crude Trithis compound

PurificationWorkflow crude Crude Trithis compound wash Aqueous Washing (Mild Base) crude->wash Removes acidic impurities distillation Short-Path Vacuum Distillation crude->distillation Alternative for non-volatile impurities chromatography Silica Gel Column Chromatography wash->chromatography Further purification analysis Purity Analysis (NMR, HPLC, Titration) wash->analysis chromatography->analysis distillation->analysis pure_product Purified Trithis compound analysis->pure_product

Caption: A general workflow for the purification of crude trithis compound.

Troubleshooting Logic for Low Purification Yield

TroubleshootingYield start Low Yield Observed method Which purification step had low recovery? start->method washing Aqueous Washing method->washing Washing chrom Column Chromatography method->chrom Chromatography distill Distillation method->distill Distillation emulsion Check for emulsion formation washing->emulsion hydrolysis Consider hydrolysis washing->hydrolysis adsorption Check for irreversible adsorption chrom->adsorption coelution Check for co-elution chrom->coelution decomp Suspect thermal decomposition distill->decomp sol_emulsion Add brine, centrifuge, or allow to settle emulsion->sol_emulsion sol_hydrolysis Use milder base, reduce wash time, lower temperature hydrolysis->sol_hydrolysis sol_adsorption Pre-purify crude, try different stationary phase adsorption->sol_adsorption sol_coelution Optimize eluent with TLC, use gradient elution coelution->sol_coelution sol_decomp Use higher vacuum, lower temperature, short-path setup decomp->sol_decomp

Caption: A troubleshooting decision tree for diagnosing low yields.

References

troubleshooting issues in the synthesis of phosphate esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phosphate esters.

Frequently Asked Questions (FAQs)

Q1: My phosphorylation reaction is resulting in a low yield of the desired phosphate ester. What are the common causes and how can I improve it?

A1: Low yields in phosphate ester synthesis are a frequent issue and can stem from several factors. The primary culprits are often the choice of phosphorylating agent, reaction conditions, and the inherent stability of the reactants and products. Esterification is a reversible reaction, and to drive the equilibrium towards the product side, it is often necessary to remove byproducts, such as water.[1]

Here are key areas to investigate:

  • Reagent Reactivity: The reactivity of the alcohol and the phosphorylating agent is crucial. Less reactive alcohols may require more forceful phosphorylating agents or catalytic activation.

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. Optimization of these parameters is often necessary for each specific substrate. For instance, some reactions may require heating, while others proceed efficiently at room temperature.[2]

  • Side Reactions: The most common side reaction is the hydrolysis of the phosphate ester or the phosphorylating agent by trace amounts of water in the reaction mixture.[3][4][5][6] Over-phosphorylation to form pyrophosphates can also occur.

  • Purification Losses: Product loss during workup and purification steps can substantially decrease the isolated yield.

To improve the yield, consider the following strategies:

  • Use a more reactive phosphorylating agent: A variety of phosphorylating agents are available with differing reactivities.

  • Employ a catalyst: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the reaction.[7][8]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.[6]

  • Le Chatelier's Principle: If water is a byproduct, its removal using techniques like azeotropic distillation can drive the reaction to completion.[1]

Q2: I am observing significant hydrolysis of my phosphate ester during the synthesis or workup. How can I prevent this?

A2: Phosphate esters are susceptible to hydrolysis, especially under acidic or basic conditions.[3][9][10] Preventing unwanted hydrolysis is critical for a successful synthesis.

Key factors contributing to hydrolysis include:

  • Presence of Water: Phosphate esters are hygroscopic and readily attract water from their surroundings, which can lead to hydrolysis.[4][5]

  • pH of the Reaction/Workup: Both acidic and basic conditions can catalyze the cleavage of the P-O bond.[3][11]

  • Metal Ion Catalysis: Certain metal ions can act as Lewis acids and promote hydrolysis.[9][10]

To minimize hydrolysis, implement the following measures:

  • Strict Anhydrous Conditions: Use oven-dried or flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral or Buffered Workup: During the aqueous workup, maintain a neutral or slightly basic pH by washing with a saturated solution of sodium bicarbonate (NaHCO₃) to prevent acid-catalyzed hydrolysis.[6]

  • Use of Protecting Groups: If the substrate contains sensitive functional groups, employing protecting groups can prevent unwanted side reactions, including hydrolysis.[12][13][14]

  • Temperature Control: Perform the workup at low temperatures (e.g., on an ice bath) to reduce the rate of hydrolysis.

Q3: What are the best practices for purifying phosphate esters? I am struggling with isolating my product.

A3: The purification of phosphate esters can be challenging due to their polarity and potential for degradation. The choice of purification method depends on the properties of the specific phosphate ester.

Common purification challenges include:

  • High Polarity: The phosphate group imparts high polarity, which can lead to issues with extraction and chromatography.

  • Contamination with Salts: Inorganic salts from reagents or byproducts can be difficult to remove.

  • Thermal Instability: Some phosphate esters may be sensitive to heat, limiting the use of distillation.

Here are recommended purification strategies:

  • Extraction: Use appropriate organic solvents for extraction. If the product is highly water-soluble, multiple extractions may be necessary. Washing the organic layer with brine can help to remove residual water and some inorganic salts.

  • Chromatography:

    • Silica Gel Chromatography: This is a common method, but the acidic nature of silica gel can cause hydrolysis of sensitive phosphate esters. Using a mobile phase containing a small amount of a basic modifier like triethylamine or pyridine can help to mitigate this.

    • Reversed-Phase Chromatography (e.g., C18): This is suitable for more polar phosphate esters.

    • Ion-Exchange Chromatography: This technique is effective for separating charged phosphate species.

  • Crystallization: If the phosphate ester is a solid, crystallization can be a highly effective purification method.

  • Specialized Techniques: For certain applications, techniques like fluorous solid-phase extraction (FSPE) can simplify purification, especially when using fluorous protecting groups.[14]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Inactive Reagents Check the purity and activity of the alcohol and phosphorylating agent. Use freshly opened or purified reagents.Increased product formation.
Suboptimal Reaction Temperature Vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.Improved reaction rate and yield.
Incorrect Stoichiometry Optimize the molar ratio of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.Higher conversion of the limiting reagent.
Inappropriate Solvent Test different anhydrous solvents to find one that provides good solubility for all reactants and is compatible with the reaction conditions.Enhanced reaction kinetics and yield.
Presence of Inhibitors Ensure the reaction mixture is free from any potential inhibitors that might be present as impurities in the starting materials or solvent.Uninhibited reaction progression.
Issue 2: Presence of Multiple Products in the Reaction Mixture
Potential Cause Troubleshooting Step Expected Outcome
Over-phosphorylation Reduce the amount of phosphorylating agent or add it portion-wise to control the reaction.Formation of the desired mono-phosphorylated product.
Side Reactions with Other Functional Groups Use appropriate protecting groups for other reactive functional groups (e.g., amines, carboxylic acids) in the starting material.[12][13]Chemoselective phosphorylation at the desired hydroxyl group.
Epimerization If working with chiral centers, use milder reaction conditions and non-basic catalysts if possible to avoid epimerization.Retention of stereochemical integrity.
Rearrangement Reactions Analyze the structure of the byproducts to identify potential rearrangement pathways and modify the reaction conditions to disfavor them.Minimized formation of rearranged products.

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol using a Ψ-Reagent

This protocol is adapted from a mild and chemoselective phosphorylation method.[7][8][15]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 equiv.) to a solution of the Ψ-reagent (1.5 equiv.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) or hydrophilic interaction liquid chromatography (HILIC) on silica gel.

Note: For alcohols insoluble in DCM, anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) can be used as the solvent.[7][15]

Data Presentation

Table 1: Comparison of Common Phosphorylating Reagents
Phosphorylating AgentStructureKey FeaturesCommon Applications
Phosphorus Oxychloride (POCl₃) O=PCl₃Highly reactive, often requires a base (e.g., pyridine) to scavenge HCl.Synthesis of simple phosphate esters.
Diphenylphosphoryl Chloride ((PhO)₂POCl) O=P(OPh)₂ClLess reactive than POCl₃, more selective.Used when milder conditions are required.
Di-tert-butyl N,N-diethylphosphoramidite (t-BuO)₂PNEt₂Used in the phosphoramidite method for oligonucleotide synthesis. Requires oxidation step.Solid-phase oligonucleotide synthesis.
Ψ-Reagent (e.g., ΨO) (Proprietary Structure)Enables mild and chemoselective phosphorylation of alcohols under operationally simple conditions.[7][8][15]Phosphorylation of complex and sensitive substrates.
Isopropenyl Phosphate (iPP) CH₂=C(OPO₃Me₂)CH₃Atom-efficient reagent for phosphorylation of alcohols with a catalytic base.[16]Green chemistry approaches to phosphorylation.
Table 2: Common Protecting Groups for Phosphate Esters
Protecting GroupAbbreviationDeprotection ConditionsNotes
Methyl MeStrong nucleophiles (e.g., thiophenol/TEA).[12][13]Simple and small protecting group.
2-Cyanoethyl CEMild base.[12][13]Widely used in oligonucleotide synthesis.
Benzyl BnHydrogenolysis (H₂, Pd/C).[13]Commonly used in sugar and nucleoside chemistry.
tert-Butyl tBuAcid (e.g., TFA).Stable to a wide range of conditions.
Fluorous Tag -Mild reducing conditions (e.g., zinc and ammonium formate).[14]Facilitates purification by fluorous solid-phase extraction (FSPE).

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions hydrolysis_check Suspect Hydrolysis? check_reagents->hydrolysis_check check_conditions->hydrolysis_check anhydrous_tech Implement Strict Anhydrous Techniques hydrolysis_check->anhydrous_tech Yes neutral_workup Use Neutral or Buffered Workup hydrolysis_check->neutral_workup Yes side_reaction_check Other Side Reactions? hydrolysis_check->side_reaction_check No anhydrous_tech->side_reaction_check neutral_workup->side_reaction_check use_pg Employ Protecting Groups for Other Functional Groups side_reaction_check->use_pg Yes optimize_reagent Optimize Phosphorylating Agent and Catalyst side_reaction_check->optimize_reagent No use_pg->optimize_reagent purification_issue Difficulty in Purification? optimize_reagent->purification_issue alt_purification Try Alternative Purification (e.g., Ion Exchange, RP-HPLC) purification_issue->alt_purification Yes success Successful Synthesis purification_issue->success No alt_purification->success

Caption: Troubleshooting workflow for phosphate ester synthesis.

Phosphorylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alcohol Alcohol (R-OH) Intermediate Activated Intermediate Alcohol->Intermediate Phosphorylating_Agent Phosphorylating Agent (e.g., POCl3) Phosphorylating_Agent->Intermediate Phosphate_Ester Phosphate Ester (R-O-PO3R'R'') Intermediate->Phosphate_Ester Nucleophilic Attack Byproduct Byproduct (e.g., HCl) Intermediate->Byproduct

Caption: Generalized pathway for phosphate ester synthesis.

References

stability of oleyl phosphate under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of oleyl phosphate under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is an organophosphate ester derived from oleyl alcohol. It functions as a surfactant and emulsifier, and is used in various applications including cosmetics, personal care products, and pharmaceutical formulations to enhance texture and stability.[1]

Q2: What are the main factors affecting the stability of this compound?

A2: The primary factors influencing the stability of this compound are pH and temperature. Extreme pH conditions (highly acidic or highly alkaline) and elevated temperatures can lead to its degradation, primarily through hydrolysis.

Q3: How does pH affect the stability of this compound?

A3: The hydrolysis of phosphate esters, like this compound, is generally catalyzed by both acids and bases. This means that the degradation rate is expected to be lowest in the neutral pH range and increase significantly under strongly acidic (pH < 4) or strongly alkaline (pH > 10) conditions. For many organophosphate triesters, significant degradation is observed at a pH of 13, while they remain relatively stable at a pH of 7, 9, and 11 over extended periods.[2]

Q4: What is the impact of temperature on this compound stability?

A4: As with most chemical reactions, the rate of this compound degradation increases with temperature.[3] Alkyl phosphates, in general, undergo thermal degradation through the elimination of a phosphoric acid moiety at relatively low temperatures compared to other phosphate esters.[4][5] Therefore, prolonged exposure to high temperatures should be avoided to maintain the integrity of the compound.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for this compound is hydrolysis of the ester bond. This results in the formation of oleyl alcohol and phosphoric acid. Under certain conditions, further reactions of the degradation products may occur.

Q6: What are the recommended storage conditions for this compound?

A6: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and heat. Based on general knowledge of similar compounds, refrigeration (2-8 °C) is recommended for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of emulsifying properties in a formulation. Degradation of this compound due to improper pH.Measure the pH of the formulation. Adjust to a neutral or slightly acidic pH range (6-7) if possible.
Degradation due to high-temperature exposure during processing or storage.Review the manufacturing process to identify and minimize high-temperature steps. Ensure storage is at the recommended temperature.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC). This compound has degraded.Identify the degradation products (likely oleyl alcohol and phosphoric acid). Investigate the formulation's pH and storage history to determine the cause of degradation.
Phase separation in an emulsion. Insufficient concentration or degradation of this compound.Verify the concentration of this compound used. Assess the stability of the formulation under the intended storage conditions (pH and temperature).
Precipitation in the formulation. Formation of insoluble degradation products or interaction with other excipients at certain pH values.Characterize the precipitate. Evaluate the compatibility of this compound with other formulation components at the working pH.

Stability Data

Table 1: Effect of pH on the Hydrolysis of a Generic Long-Chain Alkyl Phosphate Ester at 25 °C (Illustrative Data)

pHRelative Hydrolysis RateEstimated Half-life
2HighDays to Weeks
4ModerateWeeks to Months
7LowMonths to Years
10ModerateWeeks to Months
12HighDays to Weeks

Table 2: Effect of Temperature on the Degradation of a Generic Long-Chain Alkyl Phosphate Ester at pH 7 (Illustrative Data)

Temperature (°C)Relative Degradation RateEstimated Shelf-life
4Very Low> 2 years
25Low1-2 years
40ModerateMonths
60HighWeeks

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 10, and 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Reaction Setup: Add a small aliquot of the this compound stock solution to each buffer solution in separate, sealed vials to achieve a final desired concentration.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

  • Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution in a cold solvent). Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry), to quantify the remaining amount of this compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction at each pH.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability and shelf-life of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare samples of this compound, either as a pure substance or in its final formulation, in the intended packaging.

  • Storage Conditions: Place the samples in stability chambers at accelerated conditions of temperature and humidity (e.g., 40 °C / 75% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for the amount of this compound remaining and the presence of any degradation products using a validated stability-indicating method. Physical properties, such as appearance and pH, should also be monitored.

  • Data Evaluation: Use the data from the accelerated conditions to predict the shelf-life at the intended long-term storage condition (e.g., 25 °C / 60% RH or 5 °C) using appropriate kinetic models (e.g., Arrhenius equation).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., phase separation, loss of function) check_ph Measure pH of the formulation start->check_ph ph_issue Is pH outside the optimal range (e.g., < 5 or > 9)? check_ph->ph_issue adjust_ph Adjust pH to a neutral range (6-7) and re-evaluate stability. ph_issue->adjust_ph Yes check_temp Review processing and storage temperatures. ph_issue->check_temp No end_stable Problem Resolved adjust_ph->end_stable temp_issue Was the product exposed to high temperatures (> 40°C)? check_temp->temp_issue modify_process Modify process to avoid high temperatures. Ensure proper storage. temp_issue->modify_process Yes analytical_chem Perform analytical chemistry (e.g., HPLC) to identify degradation products. temp_issue->analytical_chem No modify_process->end_stable end_reformulate Consider reformulation or compatibility studies. analytical_chem->end_reformulate

Caption: Troubleshooting workflow for this compound instability.

StabilityTestingProtocol General Stability Testing Protocol cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation prep_sample Prepare Samples (Pure substance or formulation) package_sample Package in intended container closure system prep_sample->package_sample storage_conditions Place samples in stability chambers (e.g., 25°C/60%RH, 40°C/75%RH) package_sample->storage_conditions pull_samples Pull samples at defined time points storage_conditions->pull_samples analytical_testing Perform analytical testing (HPLC, pH, appearance) pull_samples->analytical_testing data_analysis Analyze data and determine degradation kinetics analytical_testing->data_analysis shelf_life Predict shelf-life data_analysis->shelf_life

Caption: General experimental workflow for stability testing.

References

preventing hydrolysis of phosphate esters during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the hydrolysis of phosphate esters during chemical synthesis and subsequent storage.

Frequently Asked Questions (FAQs)

Q1: What is phosphate ester hydrolysis and why is it a concern?

A1: Phosphate ester hydrolysis is a chemical reaction where a water molecule cleaves the ester bond (P-O-C), resulting in the formation of a phosphoric acid derivative and an alcohol. This degradation is a primary concern as it reduces the yield of the desired compound during synthesis and compromises the purity, stability, and efficacy of the final product during storage.

Q2: What are the primary factors that influence the rate of hydrolysis?

A2: The stability of a phosphate ester is governed by several key factors:

  • pH of the Medium: The rate of hydrolysis is highly dependent on pH, with catalysis occurring in both acidic and basic conditions. The specific pH-rate profile is unique to each phosphate ester.[1]

  • Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as with most chemical reactions.[1][2]

  • Water Content: Water is a direct reactant in hydrolysis. Its presence, even in trace amounts, can lead to significant degradation over time.[2][3]

  • Chemical Structure: The inherent stability of the molecule is dictated by its structure, including the degree of esterification and the nature of the organic groups attached to the phosphate.[1]

Q3: How does the chemical structure of a phosphate ester affect its stability?

A3: The structure has a significant impact:

  • Degree of Esterification: Generally, phosphomonoesters are the most stable, followed by phosphodiesters, with phosphotriesters being the most susceptible to hydrolysis. This is because the increasing negative charge on phosphomonoester and phosphodiester anions repels nucleophilic attack by water or hydroxide ions.[1]

  • Nature of the Ester Group: Aryl phosphate esters (with the phosphate attached to a phenyl ring) are typically more reactive than alkyl phosphate esters. The electron-withdrawing nature of the aryl group makes the phosphorus atom more electrophilic and thus more prone to nucleophilic attack.[1]

Troubleshooting Guide: Synthesis

Q4: I'm observing significant hydrolysis of my product during synthesis. What are the common causes and solutions?

A4: Unwanted hydrolysis during synthesis is a common challenge, often stemming from three main areas: the presence of water, suboptimal pH conditions during reactions or workup, and the choice of protecting groups.

  • Ensure Anhydrous Conditions: Water is a key reactant in hydrolysis.[3] The use of anhydrous solvents and reagents is critical. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Both acid and base can catalyze hydrolysis.[1] If your reaction conditions are strongly acidic or basic, consider whether a milder catalyst or a different synthetic route is possible. During aqueous workup, use buffered solutions to maintain a pH where your compound is most stable.

  • Use Appropriate Protecting Groups: Protecting the phosphate moiety is a key strategy. The choice of protecting group should be orthogonal to other reaction conditions, meaning it remains stable until you intend to remove it with specific reagents that do not affect the rest of the molecule.[4]

Q5: Which protecting groups are suitable for preventing hydrolysis during synthesis?

A5: The choice of protecting group is critical and depends on the overall synthetic strategy. Methyl and 2-cyanoethyl groups are widely used.

Protecting GroupRemoval ConditionsCommon Application
Methyl (Me) Strong nucleophiles (e.g., thiophenol/TEA)General phosphate protection
2-Cyanoethyl Mild base (e.g., aqueous ammonia)Widely used in oligonucleotide synthesis[4][5]
Benzyl (Bn) HydrogenolysisA "permanent" protecting group removed at the end of a synthesis[6]
t-Butyl Acidic conditionsStable to base, removed with acid
Fmoc, Troc Base (Fmoc), Zn/Acetic Acid (Troc)Used for protecting amine groups that might be part of the ester[4]

Troubleshooting Guide: Storage

Q6: My phosphate ester is degrading during storage. What are the best practices for long-term stability?

A6: Proper storage is crucial to maintain the integrity of your compound. The key is to control the environment to minimize the rate of hydrolysis.

  • Minimize Moisture: Store compounds in tightly sealed containers, preferably in a desiccator or a dry, controlled environment.[7] For sensitive compounds, consider sealing vials with parafilm.

  • Control Temperature: Lower temperatures slow down chemical reactions, including hydrolysis.[2] Refrigeration or freezing is generally recommended.[8]

  • Use Buffered Solutions: If storing in an aqueous solution, use a buffer to maintain a pH at which the ester is most stable (often near neutral, but this is compound-specific). Phosphate-buffered saline (PBS) at pH ~7.4 is a common choice.

  • Aliquot Samples: For solutions, it is best to store them in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination each time the stock is opened.[8]

Q7: What are the recommended storage conditions for phosphate esters and their solutions?

A7: The optimal conditions depend on the expected duration of storage and the physical state of the compound.

ConditionTemperatureDurationSuitable ForKey Considerations
Solid Compound Room TemperatureShort-termStable, non-hygroscopic solidsKeep in a desiccator, tightly sealed.
4°CMid- to Long-termMost solid phosphate estersStandard for preserving purity.
-20°CLong-termSensitive or valuable compoundsOffers maximum stability against thermal degradation.
Aqueous Solution (Sterile) 4°CWeeks to MonthsBuffered solutions (e.g., PBS)Must be sterile to prevent microbial growth. Discard if turbidity appears.[8]
-20°CMonthsLong-term archivalAliquot to prevent freeze-thaw cycles. Freezing may cause phosphate precipitation in buffers; mix well after thawing.[8]
Organic Solution -20°CLong-termCompounds soluble in anhydrous organic solventsEnsure solvent is anhydrous to prevent hydrolysis.

Quantitative Data Summary

The stability of phosphate esters can vary dramatically based on their structure. The following table provides estimated hydrolysis rates for select monoester dianions, illustrating the significant impact of the leaving group.

Phosphate EsterLeaving Group pKaEstimated kobs (s⁻¹) at 39°C
Phenyl phosphate9.991 x 10⁻¹²
Methyl phosphate~162 x 10⁻¹⁷
Note: Data is extrapolated from high-temperature experiments for the spontaneous hydrolysis of the dianionic species.[1]

Experimental Protocols

To troubleshoot degradation issues, it is essential to accurately quantify the rate of hydrolysis.

Protocol 1: Monitoring Hydrolysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • Objective: To quantify the hydrolysis rate by monitoring the change in ³¹P NMR signals of the parent ester and its hydrolysis products.

  • Materials: High-resolution NMR spectrometer with a phosphorus probe, NMR tubes, the phosphate ester, appropriate buffer solutions, D₂O.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the phosphate ester. Prepare buffer solutions at the desired pH in D₂O.

    • Reaction Initiation: In an NMR tube, add a known volume of the temperature-equilibrated buffer. Add a known amount of the phosphate ester stock solution to start the reaction.

    • Data Acquisition: Acquire a ³¹P NMR spectrum at time zero. Continue to acquire spectra at regular intervals over the course of the reaction.

  • Data Analysis:

    • Process the spectra and identify the signals for the parent ester and its hydrolysis products.

    • Integrate the peak areas, which are proportional to the concentration of each species.

    • Plot the concentration of the parent phosphate ester versus time to determine the rate constant and half-life.[1]

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC) [1]

  • Objective: To separate and quantify the parent phosphate ester and its degradation products to determine the hydrolysis rate.

  • Materials: HPLC system with a suitable detector (UV-Vis or MS), appropriate HPLC column (e.g., C18), mobile phase solvents and buffers, thermostatted incubator, vials.

  • Procedure:

    • Method Development: Develop an HPLC method that achieves baseline separation of the parent ester and its expected hydrolysis products. Generate a calibration curve for the parent compound for accurate quantification.[1]

    • Hydrolysis Experiment: Prepare a solution of the phosphate ester in the desired buffer at a known concentration. Place the solution in a thermostatted incubator.

    • Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture. Quench the reaction if necessary (e.g., by freezing or pH adjustment) and store appropriately until analysis.[1]

  • Data Analysis:

    • Inject the collected samples into the HPLC system.

    • Record the chromatograms and quantify the concentration of the parent ester at each time point using its peak area and the calibration curve.

    • Plot the concentration of the parent ester versus time to determine the rate constant and half-life.[1]

Visualizations

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products PhosphateEster Phosphate Ester (R-O-PO₃²⁻) Intermediate Pentacoordinated Intermediate PhosphateEster->Intermediate Nucleophilic Attack Nucleophile Nucleophile (H₂O or OH⁻) Nucleophile->Intermediate Alcohol Alcohol (R-OH) Intermediate->Alcohol P-O Bond Cleavage Phosphate Inorganic Phosphate (HOPO₃²⁻) Intermediate->Phosphate

Caption: Mechanism of base-catalyzed phosphate ester hydrolysis.

synthesis_troubleshooting start Unexpected Hydrolysis Detected During Synthesis check_water Is the reaction fully anhydrous? start->check_water check_ph Are pH conditions (reaction or workup) too harsh? start->check_ph check_pg Is the protecting group stable to the conditions? start->check_pg sol_water Solution: • Use oven-dried glassware • Use anhydrous solvents • Run under inert atmosphere check_water->sol_water No sol_ph Solution: • Use milder reagents • Buffer aqueous workup • Minimize exposure time check_ph->sol_ph Yes sol_pg Solution: • Select a more robust protecting group • Confirm orthogonality check_pg->sol_pg No

Caption: Troubleshooting workflow for hydrolysis during synthesis.

storage_logic start Phosphate Ester Ready for Storage duration Storage Duration? start->duration state Solid or Solution? duration->state Long-term (>1 month) duration->state Short-term (<1 month) solvent_type Aqueous or Organic? state->solvent_type Solution short_term Store at 4°C in desiccator state->short_term Solid long_term Store at -20°C in desiccator state->long_term Solid aqueous Use sterile buffer (pH ~7.4) Aliquot and freeze at -20°C solvent_type->aqueous Aqueous organic Use anhydrous solvent Store at -20°C solvent_type->organic Organic

Caption: Decision logic for selecting optimal storage conditions.

References

overcoming common issues in oleyl phosphate-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleyl phosphate-based formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful development of stable and effective formulations.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems in this compound-based formulations.

Issue 1: Emulsion Instability (Phase Separation, Creaming, Coalescence)

Question: My this compound-based emulsion is showing signs of instability such as creaming, layering, or complete phase separation. What are the potential causes and how can I resolve this?

Answer: Emulsion instability is a frequent challenge and can be attributed to several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow:

cluster_actions Corrective Actions start Instability Observed (Creaming, Coalescence) check_op_conc 1. Review this compound Concentration start->check_op_conc check_emulsifier_ratio 2. Evaluate Oil-to-Emulsifier Ratio check_op_conc->check_emulsifier_ratio If concentration is within range action_op Adjust Concentration (0.3-3% w/w) check_op_conc->action_op If concentration is too low/high check_co_emulsifier 3. Assess Need for Co-emulsifier check_emulsifier_ratio->check_co_emulsifier If ratio is appropriate action_ratio Optimize Ratio (e.g., 15-30% of oil phase) check_emulsifier_ratio->action_ratio If ratio is not optimized check_viscosity 4. Measure Viscosity of Continuous Phase check_co_emulsifier->check_viscosity If instability persists action_co_emulsifier Incorporate a Co-emulsifier check_co_emulsifier->action_co_emulsifier For improved interfacial film strength check_particle_size 5. Analyze Droplet Size check_viscosity->check_particle_size If viscosity is low action_viscosity Add a Thickening Agent check_viscosity->action_viscosity To hinder droplet movement check_homogenization 6. Review Homogenization Process check_particle_size->check_homogenization If droplet size is large action_homogenize Optimize Homogenization (Speed, Time) check_particle_size->action_homogenize To reduce droplet size solution Stable Emulsion check_homogenization->solution After optimization action_op->check_emulsifier_ratio action_ratio->check_co_emulsifier action_co_emulsifier->check_viscosity action_viscosity->check_particle_size action_homogenize->solution

Caption: Troubleshooting workflow for emulsion instability.

Quantitative Recommendations for Emulsion Stabilization:

ParameterCommon RangeRecommended Action & Target Values
This compound Concentration 0.1 - 5% w/wStart with a concentration in the range of 0.3-3% w/w of the total formulation.[1]
Emulsifier to Oil Ratio VariableAim for the emulsifier to be 15-30% of the oil phase weight as a starting point.[2]
pH of Aqueous Phase 4 - 9Adjust pH to a range of 5-7 for optimal stability and skin compatibility.[1]
Viscosity of Continuous Phase Formulation DependentIncrease viscosity with a suitable polymer (e.g., carbomer, xanthan gum) to reduce droplet mobility.
Droplet Size (D50) > 10 µmReduce droplet size through homogenization to a target of < 5 µm for enhanced stability.
Issue 2: Poor Solubility of the Active Pharmaceutical Ingredient (API)

Question: My API is poorly soluble in the this compound-based formulation, leading to precipitation or low drug loading. How can I improve its solubility?

Answer: Enhancing the solubility of poorly water-soluble drugs is crucial for bioavailability.[3][4] this compound formulations offer several strategies to address this.

Solubility Enhancement Workflow:

cluster_actions Corrective Actions start Poor API Solubility check_oil_phase 1. Evaluate API Solubility in Oil Phase start->check_oil_phase check_surfactant_conc 2. Assess this compound Concentration check_oil_phase->check_surfactant_conc If solubility is low action_oil Select an oil with higher solubilizing capacity check_oil_phase->action_oil Optimize oil phase consider_cosolvent 3. Consider a Co-solvent check_surfactant_conc->consider_cosolvent If API still precipitates action_surfactant Increase this compound concentration for micellar solubilization check_surfactant_conc->action_surfactant Enhance micellization explore_nanocarriers 4. Explore Nanocarrier Systems consider_cosolvent->explore_nanocarriers If co-solvent is insufficient action_cosolvent Add a co-solvent (e.g., ethanol, propylene glycol) consider_cosolvent->action_cosolvent Improve solvent environment solution Homogeneous Formulation explore_nanocarriers->solution For enhanced encapsulation action_nanocarrier Formulate as a nanoemulsion or solid lipid nanoparticle (SLN) explore_nanocarriers->action_nanocarrier Increase surface area and encapsulation action_oil->check_surfactant_conc action_surfactant->consider_cosolvent action_cosolvent->explore_nanocarriers action_nanocarrier->solution

Caption: Workflow for improving API solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

A1: this compound is an ester of oleyl alcohol and phosphoric acid.[5][6] It functions primarily as a surfactant and emulsifying agent.[5][7][8] Its amphiphilic nature, with a hydrophobic oleyl tail and a hydrophilic phosphate head, allows it to reduce the interfacial tension between oil and water, thereby stabilizing emulsions.[9]

Q2: What is the typical concentration range for this compound in a topical formulation?

A2: The concentration of this compound can vary depending on the specific formulation, but it is generally used in the range of 0.1% to 5% by weight of the total formulation.[1] For optimal performance as a primary emulsifier, a concentration of 0.3% to 3% is often recommended.[1]

Q3: How does pH affect the stability of an this compound-based formulation?

A3: The pH of the formulation can significantly impact the stability of both the this compound and the overall emulsion. Phosphate esters can undergo hydrolysis, and the rate of this degradation is pH-dependent. For topical formulations, a pH range of 5 to 7 is generally recommended for good stability and skin compatibility.[1] Extreme pH values can lead to the degradation of the emulsifier and subsequent phase separation.

Q4: Can I use this compound as a sole emulsifier?

A4: While this compound can be an effective emulsifier on its own, its performance can often be enhanced by the use of a co-emulsifier.[5][10] Co-emulsifiers, such as fatty alcohols or other non-ionic surfactants, can improve the packing at the oil-water interface, leading to a more stable emulsion.[5]

Q5: My formulation appears grainy. What could be the cause?

A5: A grainy texture can be due to the crystallization of components in your formulation. This may occur if the oil and water phases are not at the correct temperature during emulsification, leading to the premature solidification of waxy materials. Ensure both phases are heated to a similar temperature, typically above the melting point of all components, before mixing.

Q6: How can I assess the long-term stability of my formulation?

A6: Long-term stability can be predicted using accelerated stability studies. This involves storing the formulation at elevated temperatures (e.g., 40°C or 50°C) and monitoring key parameters like particle size, viscosity, pH, and for any signs of phase separation over a period of several months.[11]

Experimental Protocols

Protocol 1: Preparation of an this compound-Stabilized Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil Phase (e.g., mineral oil, vegetable oil)

  • Aqueous Phase (deionized water)

  • Co-emulsifier (optional, e.g., cetyl alcohol)

  • Preservative

  • pH adjuster (e.g., sodium hydroxide, citric acid)

Methodology:

  • Phase Preparation:

    • Oil Phase: In a suitable beaker, combine the oil, this compound, and any other oil-soluble components (e.g., co-emulsifier). Heat the mixture to 75-80°C with gentle stirring until all components are melted and uniformly mixed.

    • Aqueous Phase: In a separate beaker, dissolve any water-soluble components and the preservative in deionized water. Heat the aqueous phase to 75-80°C.[12]

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer.

    • Homogenize the mixture for 5-10 minutes at a moderate speed to form a coarse emulsion.

  • Cooling and Final Adjustments:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring.

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.

    • Measure the pH of the emulsion and adjust to the target range (e.g., 5.5-6.5) using a suitable pH adjuster.

    • Make up the final volume with deionized water if necessary.

Process Flow Diagram for Emulsion Preparation:

oil_phase Prepare Oil Phase (Oil, this compound, Co-emulsifier) Heat to 75-80°C homogenize Combine and Homogenize (5-10 min) oil_phase->homogenize water_phase Prepare Aqueous Phase (Water, Preservative) Heat to 75-80°C water_phase->homogenize cool Cool to < 40°C with gentle stirring homogenize->cool additives Add Temperature-Sensitive Ingredients cool->additives ph_adjust Adjust pH additives->ph_adjust final_product Final Emulsion ph_adjust->final_product

Caption: General workflow for O/W emulsion preparation.
Protocol 2: Characterization of Emulsion Stability

Objective: To assess the physical stability of the prepared this compound-based emulsion.

1. Macroscopic Evaluation:

  • Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C).

2. Microscopic Evaluation:

  • Place a small drop of the emulsion on a microscope slide and observe under a light microscope. Note the droplet size distribution and any signs of aggregation or coalescence.

3. Particle Size Analysis (Dynamic Light Scattering - DLS):

  • Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to achieve the recommended obscuration level for the instrument.[13]

  • Instrument Setup: Use a particle size analyzer (e.g., Malvern Zetasizer). Ensure the instrument is calibrated. Select the appropriate optical model.

  • Measurement: Measure the Z-average particle size and the Polydispersity Index (PDI). A lower PDI value (<0.3) indicates a more uniform droplet size distribution.[13]

4. pH Measurement:

  • Calibrate a pH meter with standard buffer solutions.

  • Measure the pH of the emulsion at regular time intervals to monitor for any significant changes that could indicate chemical degradation.

5. Viscosity Measurement:

  • Use a viscometer or rheometer to measure the viscosity of the emulsion. Changes in viscosity over time can be an indicator of instability.

Protocol 3: Assessment of API-Excipient Compatibility

Objective: To evaluate the compatibility of the API with this compound and other excipients in the formulation.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Sample Preparation: Prepare physical mixtures of the API with each excipient (including this compound) in a 1:1 ratio.

  • Analysis: Obtain the FTIR spectra of the pure API, pure excipients, and the physical mixtures.

  • Interpretation: Compare the spectra. The absence of significant shifts or the disappearance of characteristic peaks of the API in the mixture suggests compatibility.[14][15][16]

2. Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-4 mg of the pure components and their 1:1 physical mixtures into aluminum pans and seal them.[17]

  • Analysis: Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-300°C) under a nitrogen atmosphere.[17]

  • Interpretation: Compare the thermograms of the mixtures with those of the individual components. A significant shift or disappearance of the melting peak of the API may indicate an interaction.[18][19]

API-Excipient Compatibility Assessment Workflow:

start API and Excipients Selected prepare_mixtures Prepare 1:1 Physical Mixtures start->prepare_mixtures ftir_analysis FTIR Analysis prepare_mixtures->ftir_analysis dsc_analysis DSC Analysis prepare_mixtures->dsc_analysis interpret_ftir Interpret FTIR Spectra (Peak Shifts, Disappearance) ftir_analysis->interpret_ftir interpret_dsc Interpret DSC Thermograms (Peak Shifts, Enthalpy Changes) dsc_analysis->interpret_dsc compatible Compatible interpret_ftir->compatible No significant changes incompatible Incompatible (Re-evaluate Excipients) interpret_ftir->incompatible Significant changes interpret_dsc->compatible No significant changes interpret_dsc->incompatible Significant changes

Caption: Workflow for API-excipient compatibility testing.

References

Technical Support Center: Purification of Oleyl Phosphate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from oleyl phosphate preparations. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound preparations?

A1: Crude this compound typically contains impurities stemming from the synthesis process and subsequent handling. The most common impurities include:

  • Acidic Impurities: Dioleyl phosphite, phosphorous acid, and orthophosphoric acid can form due to hydrolysis.[1] Residual hydrochloric acid may also be present if phosphorus trichloride was used in the synthesis.

  • Oxidation Products: this compound can be oxidized to trithis compound, particularly with exposure to air and heat.

  • Unreacted Starting Materials: Residual oleyl alcohol may remain in the crude product.

  • Catalyst/Base Residues: If a catalyst or an acid scavenger (e.g., a tertiary amine) is used, it or its salts (e.g., amine hydrochlorides) may be present.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing impurities, as each species (this compound, dioleyl phosphite, trithis compound, etc.) will have a distinct chemical shift.[1]

  • ¹H and ¹³C NMR Spectroscopy: Useful for confirming the structure of the oleyl chains and ensuring the absence of signals from unreacted oleyl alcohol.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-phosphorus impurities and to determine the overall purity.

  • Acid Number Titration: A simple and effective method to quantify the total amount of acidic impurities.[1]

Q3: Can I use vacuum distillation to purify this compound?

A3: While vacuum distillation is a common technique for purifying smaller phosphate esters, it presents challenges for high molecular weight compounds like this compound. Achieving the necessary high vacuum and temperature can lead to thermal decomposition. If this method is attempted, a short-path distillation apparatus under very high vacuum is recommended to minimize the time the compound is exposed to high temperatures.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Issue 1: High Acid Number in the Purified Product

  • Possible Cause: Incomplete removal of acidic impurities during washing.

    • Solution: Increase the number of washes with a dilute basic solution (e.g., 0.5 M sodium bicarbonate). Ensure vigorous mixing during the washing steps to maximize contact between the organic and aqueous phases.[1]

  • Possible Cause: Hydrolysis during workup.

    • Solution: Minimize the contact time with aqueous solutions. Use chilled aqueous solutions for washing to reduce the rate of hydrolysis. Ensure all organic solvents are anhydrous and dry the final product thoroughly under high vacuum.[1]

Issue 2: Low Yield After Purification

  • Possible Cause: Product loss during aqueous washing.

    • Solution: Be careful not to lose the product in the aqueous layer during extractions. Back-extract the aqueous washes with a small amount of the organic solvent to recover any dissolved product.[1]

  • Possible Cause: Decomposition on silica gel during chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Perform flash chromatography to minimize the contact time of the product with the stationary phase.[1]

Issue 3: Product Instability (Cloudiness, Increased Acidity Over Time)

  • Possible Cause: Susceptibility to hydrolysis from atmospheric moisture.

    • Solution: Phosphite esters can react with water to form acidic impurities, a reaction that can be autocatalytic.[1] It is crucial to work under strictly anhydrous conditions. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation

Table 1: Comparison of Purification Methods for Phosphate Esters (Illustrative Data)

Purification MethodImpurity TypeStarting Purity (Area %)Final Purity (Area %)Yield (%)Notes
Aqueous Wash (0.5 M NaHCO₃) Acidic Impurities909590Effective for removing acidic byproducts. Multiple washes may be necessary.
Flash Column Chromatography Polar Impurities95>9985Provides high purity but may result in lower yields due to product retention on the column.
Aqueous Wash + Flash Chromatography Mixed Impurities90>9975-80A combination approach for achieving the highest purity.

Note: The data presented in this table is illustrative and based on typical outcomes for phosphate ester purifications. Actual results may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash

This method is effective for removing acidic impurities.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) at a concentration of approximately 10-20% (w/v).

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 200 mL of organic solution). Shake gently to avoid emulsion formation.

    • Wash with deionized water (2 x 50 mL).

    • Wash with brine (1 x 50 mL) to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing polar impurities, including hydrolysis and oxidation products.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure.

Mandatory Visualization

PurificationWorkflow start Crude Oleyl Phosphate acid_check High Acidic Impurities? start->acid_check aqueous_wash Aqueous Wash (e.g., NaHCO3) acid_check->aqueous_wash Yes polar_check Significant Polar Impurities? acid_check->polar_check No purity_check1 Purity > 98%? aqueous_wash->purity_check1 purity_check1->polar_check No end_moderate_purity Moderately Pure This compound purity_check1->end_moderate_purity Yes chromatography Flash Column Chromatography polar_check->chromatography Yes polar_check->end_moderate_purity No purity_check2 Purity > 99%? chromatography->purity_check2 end_high_purity High Purity This compound purity_check2->end_high_purity Yes purity_check2->end_moderate_purity No

Caption: Decision workflow for selecting the appropriate purification method for this compound.

References

Technical Support Center: Enhancing the Biocompatibility of Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleyl phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures for medical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in medical applications?

This compound is an ester of oleyl alcohol and phosphoric acid.[1] Due to its surfactant and emulsifying properties, it is valuable in pharmaceutical formulations.[2][3] It helps to mix substances that are normally immiscible, like oil and water, and can be used to enhance the stability and texture of topical creams, ointments, and other drug delivery systems.[2][3]

Q2: What are the main biocompatibility concerns associated with this compound?

The primary biocompatibility concerns include potential cytotoxicity at high concentrations, induction of inflammatory responses, and issues with hemocompatibility for blood-contacting applications.[4][5][6] this compound is also known to be a skin and eye irritant.[1] Furthermore, when used in nanoparticle formulations, aggregation can be a significant challenge.[7][8]

Q3: How can the biocompatibility of this compound-based formulations be improved?

Surface modification is a key strategy for enhancing the biocompatibility of materials, including those formulated with this compound, especially in nanocarriers.[9][10][11] Techniques include coating nanoparticles with biocompatible polymers like Poly(ethylene glycol) (PEG), using lipid bilayers, or grafting specific ligands to the surface.[12][13] These modifications can improve stability in biological fluids, reduce aggregation, and minimize adverse interactions with cells and tissues.[13][14]

Q4: Is this compound biodegradable?

This compound itself is derived from oleic acid, a fatty acid found in natural oils, which suggests a degree of biodegradability.[2] Many phosphate-based biomaterials are designed to be biodegradable for applications like tissue engineering.[15] However, the degradation profile will depend on the specific formulation and its interaction with the physiological environment.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
Q: My cell cultures show significant cell death after exposure to my this compound formulation. What could be the cause and how can I fix it?

Possible Causes:

  • High Concentration: Abnormally high concentrations of extracellular phosphate can induce cytotoxicity by altering signaling pathways related to cell growth and death.[4][6]

  • Off-Target Effects: Like any small molecule, high concentrations may lead to off-target effects.[16]

  • Impurities: Residual reactants or byproducts from the synthesis process could be toxic.

  • Formulation Instability: Aggregation or degradation of the formulation in the culture medium can lead to localized high concentrations or the release of toxic components.[8]

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Determine the optimal, non-toxic concentration range for your specific cell line and assay. Start with a wide range of concentrations to identify the IC50 (half-maximal inhibitory concentration).

  • Characterize Your Formulation: Use techniques like Dynamic Light Scattering (DLS) to check for aggregation in your cell culture medium over time.

  • Purify the Compound: If impurities are suspected, purify the this compound or the final formulation using appropriate methods like chromatography.

  • Incorporate Surface Modification: For nanoparticle formulations, apply surface coatings (e.g., PEGylation) to improve stability and reduce direct exposure of cells to potentially cytotoxic surfaces.[13]

  • Review Sterilization Method: Ensure the sterilization method used is not degrading the material and producing toxic byproducts.[17]

`dot graph TD { graph [fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} ` Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inflammatory Response Observed In Vitro or In Vivo
Q: My experiments indicate that the this compound formulation is causing an inflammatory response (e.g., increased cytokine levels). Why is this happening and what can be done?

Possible Causes:

  • Inherent Pro-inflammatory Nature: Elevated phosphate levels have been shown to induce inflammatory responses by activating signaling pathways like ERK and NF-κB.[5][18][19] This can lead to the production of pro-inflammatory cytokines such as TNFα.[18]

  • Material Properties: The physicochemical properties of the formulation (e.g., surface charge, topography) can trigger an immune response.[10]

  • Endotoxin Contamination: Contamination with bacterial endotoxins (lipopolysaccharides) is a potent trigger of inflammation.

Troubleshooting Steps:

  • Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your formulation. Ensure all materials and solutions used are pyrogen-free.

  • Modify the Surface: Functionalize the material's surface with anti-inflammatory agents or biocompatible coatings like PEG to mask it from the immune system.[10]

  • Control the Local Concentration: Design the delivery system for controlled or sustained release to avoid a rapid increase in local phosphate concentration, which can trigger inflammation.[20]

  • Assess Inflammatory Markers: Quantify a panel of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) to understand the specific inflammatory pathway being activated.[21]

G

Issue 3: Poor Hemocompatibility of Blood-Contacting Devices
Q: My this compound-based material is causing thrombosis/hemolysis in blood contact studies. How can I troubleshoot this?

Possible Causes:

  • Material-Induced Coagulation: The material surface may be activating the intrinsic coagulation pathway.

  • Platelet Activation and Adhesion: Surface properties can cause platelets to adhere and become activated, leading to thrombus formation.[21]

  • Hemolysis: The material may be damaging the membranes of red blood cells, causing them to lyse and release hemoglobin.[22]

  • Complement Activation: As part of the innate immune response, foreign materials can activate the complement system.[23]

Troubleshooting Steps:

  • Systematic Hemocompatibility Testing: Perform a full panel of tests as recommended by ISO 10993-4.[22][24] This includes thrombosis, coagulation (PTT), platelet count, hematology (hemolysis), and complement activation assays.[25]

  • Surface Modification: Introduce hydrophilic and neutral surface coatings (e.g., PEGylation) to reduce protein adsorption and platelet adhesion.[13]

  • Dynamic Testing Models: Use dynamic models like the Chandler-Loop system, which better mimic physiological blood flow conditions compared to static tests.[24][25]

  • Material Characterization: Analyze the surface topography (e.g., via Scanning Electron Microscopy) and chemistry, as these factors critically influence blood-material interactions.[25]

Issue 4: Formulation is Aggregating in Solution
Q: My this compound nanoparticles are aggregating after formulation. What is causing this and how can it be prevented?

Possible Causes:

  • Insufficient Stabilization: The surfactant (this compound) concentration may be too low to effectively stabilize the nanoparticles.

  • High van der Waals Forces: Short-chain ligands can lead to small particle-to-particle distances and strong attraction, causing aggregation.[26]

  • Changes in Medium: Shifting from a solvent to an aqueous biological medium can disrupt the stabilizing layer, causing particles to agglomerate.[13]

  • Nucleation Issues: During synthesis, irreversible aggregation can be triggered by heterogeneous nucleation on pre-formed particles.[27]

Troubleshooting Steps:

  • Optimize Surfactant Concentration: Experiment with different concentrations of this compound or co-surfactants to ensure a stable protective layer.[26]

  • Surface Modification: Covalently attach stabilizing polymers like PEG to the nanoparticle surface. This provides steric hindrance to prevent aggregation.[13]

  • Control Synthesis Conditions: Mediate nucleation behavior by adjusting experimental conditions such as mechanical agitation, reaction temperature, and the use of additives.[27]

  • Use Zwitterionic Ligands or Lipid Bilayers: These coatings can provide excellent colloidal stability in high ionic strength solutions like biological buffers.[13]

Issue 5: Material Properties Change After Sterilization
Q: After sterilizing my this compound-based device, its physical properties have changed and it's no longer performing as expected. What went wrong?

Possible Causes:

  • Thermal Degradation: High temperatures from methods like autoclaving or dry heat can cause decomposition or structural changes in phosphate-based materials.[17][28]

  • Radiolytic Products: Gamma or E-beam irradiation can generate new chemical products that may alter the material's function or biocompatibility.[17]

  • Chemical Alteration: Methods like ethylene oxide can leave residues or cause chemical changes if not properly aerated.[17]

Troubleshooting Steps:

  • Select an Appropriate Method: Choose a low-temperature sterilization method if your material is heat-sensitive. Options include ethylene oxide (EtO), hydrogen peroxide gas plasma, or ionizing radiation.[28][29]

  • Evaluate Different Methods: Test multiple sterilization methods and compare their effects on the material's chemical composition, mechanical properties, and biocompatibility.[17]

  • Post-Sterilization Characterization: Always re-characterize your material after sterilization to confirm that its critical properties have not been compromised.

  • Consider Aseptic Manufacturing: If all terminal sterilization methods prove to be damaging, aseptic manufacturing may be the only viable alternative.

Data Presentation: Summary Tables

Table 1: Troubleshooting Guide for Cytotoxicity
Parameter Potential Issue Recommended Action Relevant Test
Concentration Too high, causing direct cell toxicity[4]Perform dose-response curve to find optimal range.Cell Viability Assay (e.g., MTT, MTS)
Aggregation Leads to high localized doseImprove colloidal stability via surface modification.Dynamic Light Scattering (DLS)
Purity Toxic impurities from synthesisPurify the compound.HPLC, Mass Spectrometry
Sterilization Degradation products are cytotoxic[17]Use a less harsh, low-temperature method.Post-sterilization cytotoxicity screen
Table 2: Comparison of Common Sterilization Methods
Method Mechanism Advantages Disadvantages Suitable For
Autoclave (Steam) Moist heatEffective, non-toxicHigh temperature can degrade materials[17]Heat-stable materials
Dry Heat High-temperature airPenetrates materials, non-corrosiveVery high temperatures, time-consuming[28]Powders, sharp instruments
Ethylene Oxide (EtO) Alkylating agentLow temperature, good penetrationToxic/flammable gas, long aeration time needed[17]Heat-sensitive polymers
Gamma Irradiation Ionizing radiationHigh penetration, terminal sterilizationCan cause polymer degradation, high cost[17][28]Medical devices, pharmaceuticals
E-beam Ionizing radiationFast processing timeLower penetration than gamma, can alter materials[17]Medical devices
Gas Plasma Hydrogen peroxide plasmaLow temperature, non-toxic byproductsLess penetration, limitations on lumen size[29]Heat-sensitive instruments

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay (Direct Contact Method - adapted from ASTM F756)

This protocol determines the hemolytic properties of a material that directly contacts blood.[23]

  • Preparation of Material: Prepare the this compound material with a surface area-to-volume ratio according to ISO 10993-12. Prepare negative (e.g., HDPE) and positive (e.g., water for injection) controls.

  • Blood Preparation: Obtain fresh human blood anticoagulated with citrate. Dilute the blood with a calcium- and magnesium-free phosphate-buffered saline (PBS) solution.

  • Incubation: Place the test material, positive control, and negative control into separate tubes containing the diluted blood suspension. Incubate at 37°C for a specified time (e.g., 240 minutes) with gentle agitation.

  • Centrifugation: After incubation, centrifuge all tubes to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percent hemolysis for the test sample relative to the positive control (which represents 100% hemolysis).

`dot graph G { graph [fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} ` Caption: Experimental workflow for in vitro hemolysis assay.

Protocol 2: Cytotoxicity Assay using MTT

This protocol assesses cell metabolic activity as an indicator of cell viability.[30]

  • Cell Seeding: Seed a relevant cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Prepare serial dilutions of the this compound formulation in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test material, a negative control (medium only), and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the cell viability as a percentage relative to the negative control.

Protocol 3: Partial Thromboplastin Time (PTT) Test

This screening test evaluates the material's effect on the intrinsic coagulation pathway.[23]

  • Plasma Preparation: Obtain platelet-poor citrated human plasma.

  • Material Incubation: Incubate the test material with the plasma for a specified time at 37°C. Include negative and positive controls.

  • Reagent Addition: Add the PTT reagent (a mix of phospholipids and a contact activator) to the plasma and incubate.

  • Clot Initiation: Add calcium chloride solution to initiate the coagulation cascade.

  • Measurement: Measure the time it takes for a fibrin clot to form using a coagulometer.

  • Analysis: Compare the clotting time of the test material to the controls. A significantly prolonged or shortened clotting time indicates an interaction with the coagulation cascade.

References

Technical Support Center: Purification of Phosphoric Monoesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of phosphoric monoesters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of phosphoric monoesters.

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete extraction of the phosphoric monoester.Optimize the solvent system for extraction. The use of a lower alcohol (e.g., isopropanol) can increase the solubility of the phosphoric monoester in the organic phase[1]. Ensure thorough mixing during extraction to maximize phase contact.
Co-extraction of the product with byproducts.Adjust the pH of the aqueous phase to minimize the solubility of the monoester in that layer.
Loss of product during solvent removal.Use azeotropic distillation to remove water and lower alcohols, which can be gentler than high-vacuum distillation[1].
Product is Not Pure: Presence of Orthophosphoric Acid Inefficient separation of orthophosphoric acid during extraction.Perform multiple extractions with an aqueous solution containing a lower alcohol. This helps to transfer the more polar orthophosphoric acid into the aqueous phase[1].
Insufficient washing of the organic layer.After separation of the main aqueous layer, wash the organic layer with fresh aqueous solution to remove residual orthophosphoric acid.
Product is Not Pure: Presence of Phosphoric Diester Reaction conditions favoring diester formation.The ratio of alcohol to phosphorylating agent is critical. Adjusting the stoichiometry can favor the formation of the monoester[2].
Inadequate separation of monoester and diester.Phosphoric monoesters and diesters have different physical properties. Alkali metal salts of long-chain monoalkyl phosphates are generally water-soluble, while dialkyl phosphates are less so. This difference can be exploited for separation[1].
Formation of a Stable Emulsion During Extraction Phosphoric esters themselves can act as strong emulsifiers.The choice of solvent is crucial. A combination of a hydrocarbon solvent (e.g., n-hexane) and a lower alcohol can break up emulsions[1]. Centrifugation can also aid in phase separation.
Undesirable Odor in the Final Product Presence of residual volatile impurities from the reaction.Deodorization can be achieved through methods like steam distillation (particularly thin-film steam distillation), extraction, or crystallization[2].
Difficulty in Crystallizing the Product Presence of impurities that inhibit crystallization.Further purify the product before attempting crystallization. Techniques like liquid-liquid extraction can remove impurities that hinder crystal formation[1].
Incorrect solvent for recrystallization.Select a solvent or solvent mixture in which the phosphoric monoester has high solubility at elevated temperatures and low solubility at lower temperatures. The same or a different hydrocarbon solvent used in extraction can be effective[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in phosphoric monoester synthesis and how can I remove it?

A1: The most common impurity is orthophosphoric acid, a byproduct of the reaction. An effective way to remove it is through liquid-liquid extraction. By using a two-phase system of a nonpolar solvent (like n-hexane) and an aqueous solution containing a lower alcohol (like isopropanol), the orthophosphoric acid can be selectively transferred to the aqueous phase[1].

Q2: I am having trouble separating the organic and aqueous layers during extraction due to an emulsion. What should I do?

A2: Emulsion formation is a common issue because phosphoric esters can act as emulsifiers. To resolve this, ensure you are using an appropriate solvent system. A combination of a hydrocarbon and a lower alcohol can help break the emulsion[1]. If the problem persists, you can try adding a small amount of a saturated salt solution (brine) or centrifuging the mixture to force phase separation.

Q3: Can I reuse the orthophosphoric acid that I've removed?

A3: Yes, the recovered orthophosphoric acid can be concentrated and reused. This is an advantage of the extraction-based purification process[1].

Q4: What are some common chromatographic techniques for purifying phosphoric monoesters?

A4: Both reverse-phase and anion-exchange chromatography are effective methods.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for both analysis and purification. A C18 column with a gradient elution of acetonitrile and an aqueous buffer like ammonium bicarbonate is a common setup[3].

  • Anion-Exchange Chromatography is well-suited for separating charged molecules like phosphates. A resin with a strong basic group can be used with a salt gradient (e.g., sodium sulfate) to elute the different phosphate species[4][5].

Q5: My final product has a persistent odor. How can I remove it?

A5: An undesirable odor is likely due to volatile impurities. Post-purification deodorization can be performed. Steam distillation, particularly using a thin-film evaporator, is a preferred method for removing these residual compounds[2].

Q6: Is crystallization a viable method for purifying phosphoric monoesters?

A6: Yes, if the phosphoric monoester is crystalline, recrystallization can be a highly effective final purification step to achieve high purity[1][6]. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled to allow the purified monoester to crystallize.

Experimental Protocols

Protocol 1: Purification by Extraction

This protocol describes the removal of orthophosphoric acid from a reaction mixture containing a phosphoric monoester.

  • Initial Mixture : The crude reaction mixture contains the phosphoric monoester, phosphoric diester, and residual orthophosphoric acid.

  • Solvent Addition : To the reaction mixture, add a hydrocarbon solvent (e.g., n-hexane) and a lower alcohol (e.g., isopropanol) along with water[1].

  • Extraction : Stir the mixture vigorously at a controlled temperature (e.g., 50°C) to ensure thorough mixing of the phases. This will transfer the orthophosphoric acid to the aqueous-alcohol phase[1].

  • Phase Separation : Allow the mixture to settle. The organic layer containing the purified phosphoric monoester will separate from the aqueous layer containing the orthophosphoric acid.

  • Isolation : Separate the organic layer. The desired phosphoric monoester can be obtained by distilling off the solvent, water, and lower alcohol[1]. For crystalline products, a final recrystallization step can be performed.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol is suitable for the analytical and preparative separation of phosphoric monoesters.

  • Column : Use a C18 reverse-phase column[3].

  • Mobile Phase :

    • Solvent A: An aqueous buffer, such as 25 mM ammonium bicarbonate[3].

    • Solvent B: Acetonitrile.

  • Gradient Elution : Start with a low percentage of Solvent B and gradually increase the concentration to elute compounds of increasing hydrophobicity. The exact gradient will depend on the specific phosphoric monoester being purified.

  • Detection : Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection : Collect the fractions corresponding to the peak of the desired phosphoric monoester.

  • Product Recovery : Evaporate the solvent from the collected fractions to obtain the purified product.

Visualizations

G Workflow for Phosphoric Monoester Purification via Extraction cluster_reaction Reaction cluster_extraction Extraction cluster_separation Phase Separation cluster_purification Final Purification ReactionMixture Crude Reaction Mixture (Monoester, Diester, Orthophosphoric Acid) AddSolvents Add Hydrocarbon, Lower Alcohol, and Water ReactionMixture->AddSolvents Stir Stir Vigorously AddSolvents->Stir Separate Allow Phases to Separate Stir->Separate OrganicPhase Organic Phase (Phosphoric Monoester) Separate->OrganicPhase AqueousPhase Aqueous Phase (Orthophosphoric Acid) Separate->AqueousPhase Distill Distill off Solvents OrganicPhase->Distill Recrystallize Recrystallize (optional) Distill->Recrystallize PureProduct Pure Phosphoric Monoester Recrystallize->PureProduct

Caption: Workflow for the purification of phosphoric monoesters using extraction.

G Troubleshooting Logic for Low Purity Start Low Purity of Final Product CheckImpurity Identify Primary Impurity Start->CheckImpurity OrthophosphoricAcid Orthophosphoric Acid Present? CheckImpurity->OrthophosphoricAcid Diester Diester Present? OrthophosphoricAcid->Diester No ImproveExtraction Improve Extraction Protocol: - Increase number of washes - Optimize solvent ratios OrthophosphoricAcid->ImproveExtraction Yes AdjustReaction Adjust Reaction Stoichiometry: - Modify alcohol to phosphorylating agent ratio Diester->AdjustReaction Yes Chromatography Consider Chromatographic Purification (RP-HPLC or Anion Exchange) Diester->Chromatography No/Still Impure End High Purity Product ImproveExtraction->End AdjustReaction->End Chromatography->End

Caption: Decision-making process for troubleshooting low purity in phosphoric monoester purification.

References

Validation & Comparative

A Comparative Guide to the Emulsifying Efficiency of Oleyl Phosphate and Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of stable emulsions for pharmaceutical and research applications, the choice of surfactant is paramount. This guide provides a comparative analysis of the emulsifying efficiency of oleyl phosphate against other commonly used surfactants: soy lecithin, Tween 80 (a polysorbate), and sodium lauryl sulfate (SLS). This objective comparison is based on available experimental data and physicochemical properties to aid in the selection of the most suitable emulsifier for your specific formulation needs.

Executive Summary

This compound, an anionic phosphate ester, is a versatile emulsifier known for its stability over a wide pH range.[1] In comparison, soy lecithin, a natural phospholipid mixture, is favored for its biocompatibility. Tween 80 is a non-ionic surfactant widely used for its excellent oil-in-water (O/W) emulsifying capabilities, while sodium lauryl sulfate is a strong anionic surfactant known for its potent detergency and foaming properties.[2][3] The selection among these surfactants depends on the desired emulsion characteristics, including droplet size, stability, and biocompatibility requirements of the final product.

Physicochemical Properties of Compared Surfactants

The emulsifying capacity of a surfactant is intrinsically linked to its molecular structure and its hydrophilic-lipophilic balance (HLB). The HLB value is an indicator of the surfactant's solubility in water versus oil, which in turn determines whether it will promote an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

SurfactantChemical TypeIonic NatureTypical HLB ValuePrimary Emulsion Type
This compound Phosphate EsterAnionicNot specified in literature, but generally versatileO/W
Soy Lecithin PhospholipidAmphoteric4-9 (can be modified)[2]W/O or O/W[2]
Tween 80 Polyoxyethylene Sorbitan EsterNon-ionic~15[1][4][5]O/W[5]
Sodium Lauryl Sulfate (SLS) Alkyl SulfateAnionic~40[6]O/W[6]

Comparative Analysis of Emulsifying Performance

The efficiency of an emulsifier is determined by its ability to create and maintain a stable dispersion of one immiscible liquid in another. Key parameters for evaluating this performance are emulsion stability over time, the resulting particle (droplet) size, and the zeta potential, which indicates the stability against coalescence.

While direct comparative studies under identical experimental conditions for all four surfactants were not available in the public domain, the following table summarizes typical performance characteristics based on available data from various sources.

Performance MetricThis compoundSoy LecithinTween 80Sodium Lauryl Sulfate (SLS)
Emulsion Stability Generally good, stable over a wide pH range[1]Moderate to good, can be enhanced with co-emulsifiersGood to excellent for O/W emulsionsCan be unstable to changes in pH and ionic strength
Particle Size Data not availableCan produce a range of particle sizes, often requiring high-shear homogenization for smaller dropletsCapable of producing fine emulsions with small droplet sizesCan create fine emulsions, but may be prone to instability
Zeta Potential Expected to produce a negative zeta potential, contributing to electrostatic stabilizationCan have a negative zeta potential, contributing to stabilityTypically results in a low (near neutral) zeta potential; stabilization is primarily stericProduces a highly negative zeta potential, leading to strong electrostatic repulsion
Biocompatibility Generally considered safe for topical useHigh, widely used in food and pharmaceuticalsGenerally good, widely used in various formulationsKnown to have potential for skin and eye irritation[3]

Experimental Protocols

To ensure reproducible and comparable results when evaluating emulsifier performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Preparation of Oil-in-Water (O/W) Emulsion

A standard method for preparing an O/W emulsion involves the following steps:

  • Preparation of Phases:

    • Aqueous Phase: The surfactant (e.g., this compound, Soy Lecithin, Tween 80, or SLS) is dispersed or dissolved in deionized water. Water-soluble co-solvents or other additives can be included in this phase.

    • Oil Phase: The oil (e.g., mineral oil, vegetable oil) is prepared separately. Any oil-soluble components are dissolved in this phase.

  • Heating: Both the aqueous and oil phases are heated separately to a specific temperature, typically between 60-80°C, to ensure all components are melted and to facilitate emulsification.

  • Homogenization: The oil phase is slowly added to the aqueous phase while continuously mixing using a high-shear homogenizer. Homogenization is continued for a set period (e.g., 5-10 minutes) at a specific speed (e.g., 5000-10000 rpm) to ensure the formation of a fine emulsion.

  • Cooling: The resulting emulsion is allowed to cool to room temperature while under gentle agitation.

Measurement of Emulsion Stability

Emulsion stability can be assessed by monitoring changes in the physical properties of the emulsion over time under different storage conditions (e.g., room temperature, elevated temperature).

  • Visual Observation: Samples of the emulsion are stored in transparent containers and visually inspected at regular intervals for signs of instability such as creaming (upward movement of dispersed droplets), sedimentation (downward movement of dispersed droplets), or coalescence (merging of droplets leading to phase separation).

  • Centrifugation: To accelerate stability testing, emulsions can be subjected to centrifugation at a specified speed and time. The volume of the separated phase is then measured.

  • Particle Size Analysis: Changes in the average particle size and particle size distribution over time are monitored using techniques like Dynamic Light Scattering. A significant increase in particle size indicates emulsion instability.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) for Particle Size Measurement:

  • Sample Preparation: A small aliquot of the emulsion is diluted with deionized water to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: The DLS instrument is allowed to equilibrate at a controlled temperature (e.g., 25°C).

  • Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the emulsion droplets.

  • Data Analysis: The software calculates the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the breadth of the particle size distribution.

Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement:

  • Sample Preparation: Similar to DLS, the emulsion is diluted with an appropriate medium, typically deionized water or a buffer of known ionic strength.

  • Instrument Setup: The ELS instrument is prepared, and the appropriate measurement cell is filled with the diluted sample.

  • Measurement: An electric field is applied across the sample, causing the charged emulsion droplets to move. The instrument measures the velocity of this movement.

  • Data Analysis: The electrophoretic mobility is used to calculate the zeta potential, which is a measure of the magnitude of the electrostatic charge on the surface of the droplets.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for preparing and characterizing an emulsion to evaluate the efficiency of a surfactant.

Emulsion_Characterization_Workflow prep_phases Prepare Aqueous and Oil Phases heating Heat Phases to 60-80°C prep_phases->heating homogenize High-Shear Homogenization heating->homogenize cooling Cool Emulsion homogenize->cooling emulsion Final Emulsion cooling->emulsion stability Emulsion Stability Testing (Visual, Centrifugation) emulsion->stability particle_size Particle Size Analysis (DLS) emulsion->particle_size zeta Zeta Potential Analysis (ELS) emulsion->zeta data_analysis Data Analysis and Comparison stability->data_analysis particle_size->data_analysis zeta->data_analysis Emulsion_Stabilization_Pathway surfactant Surfactant Addition adsorption Adsorption at Oil-Water Interface surfactant->adsorption interfacial_tension Reduction of Interfacial Tension adsorption->interfacial_tension film_formation Formation of Interfacial Film adsorption->film_formation stability Emulsion Stability interfacial_tension->stability electrostatic_repulsion Electrostatic Repulsion (Ionic Surfactants) film_formation->electrostatic_repulsion steric_hindrance Steric Hindrance (Non-ionic Surfactants) film_formation->steric_hindrance electrostatic_repulsion->stability steric_hindrance->stability

References

Oleyl Phosphate in Drug Delivery: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of oleyl phosphate's potential performance in drug delivery systems against other commonly used anionic lipids. Due to a lack of extensive direct experimental data on this compound in this specific application, its performance characteristics are inferred from its physicochemical properties and the known performance of structurally similar lipids.

This compound, an ester of oleyl alcohol and phosphoric acid, is an anionic surfactant commonly utilized in the cosmetics industry for its emulsifying properties.[1] Its structure, featuring a phosphate head group and an unsaturated oleyl tail, suggests its potential as a component in lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). Anionic lipids are known to impart a negative surface charge to these carriers, which can influence their stability, circulation time, and interaction with cells.[2][3][4][5]

This guide compares the projected performance of this compound with established anionic lipids: Dioleoyl Phosphatidic Acid (DOPA) and Dicetyl Phosphate (DCP), for which more extensive drug delivery research is available.

Comparative Performance Data

The following table summarizes key performance parameters for this compound (inferred) and its alternatives. The data for DOPA and DCP is collated from various studies on liposomal and nanoparticle formulations.

Performance ParameterThis compound (Inferred)Dioleoyl Phosphatidic Acid (DOPA)Dicetyl Phosphate (DCP)
Particle Size Formulations likely in the 100-200 nm range, similar to other anionic liposomes.[6]Can form nanoparticles and liposomes in the range of 100-200 nm.[7]Liposomes typically in the range of 100-300 nm.[8]
Zeta Potential Expected to produce highly negative zeta potentials, contributing to colloidal stability.Imparts a strong negative charge to liposomes, with zeta potentials often below -30 mV.Confers a negative surface charge, enhancing stability of liposomal formulations.[3]
Encapsulation Efficiency Its surfactant nature may influence membrane packing and encapsulation, but specific data is unavailable.Can achieve high encapsulation efficiencies for certain drugs, influenced by formulation pH.Used to increase the encapsulation of various compounds, including metal ions.[9]
Stability The unsaturated oleyl chain may be prone to oxidation, potentially limiting long-term stability.The dioleoyl chains are susceptible to oxidation. Formulations require careful handling and storage.The saturated cetyl chains provide good lipid packing and stability against oxidation.
In Vitro Drug Release Expected to influence membrane fluidity and drug release, but release profiles are not documented.Can modulate drug release; formulations can be designed for sustained release.Can contribute to the controlled release of encapsulated agents.
Cytotoxicity Generally considered safe for topical use in cosmetics, but parenteral safety data is limited.Generally considered biocompatible, as phosphatidic acids are endogenous molecules.Considered biocompatible and used in various pharmaceutical formulations.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the performance of lipid-based drug delivery systems.

Liposome Preparation by Thin-Film Hydration

This common method can be adapted for the inclusion of this compound or its alternatives.

Protocol:

  • Lipid Film Formation: A mixture of a primary phospholipid (e.g., DOPC), cholesterol, and the anionic lipid (this compound, DOPA, or DCP) at a desired molar ratio are dissolved in an organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature. This results in the formation of a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is performed by gentle rotation of the flask.

  • Size Reduction: The resulting multilamellar vesicles (MLVs) are downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization of Liposomes

a) Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using a Zetasizer instrument.

  • Procedure: Liposomal formulations are diluted with the hydration buffer to an appropriate concentration. Measurements are performed at a fixed scattering angle and temperature (e.g., 25°C). The average particle size (Z-average), polydispersity index (PDI), and zeta potential are recorded.

b) Encapsulation Efficiency (%EE):

  • Method: Separation of free drug from the liposomes followed by quantification of the encapsulated drug.

  • Procedure:

    • Unencapsulated drug is removed from the liposome suspension by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.

    • The liposomes are then lysed using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • The concentration of the encapsulated drug is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • The %EE is calculated using the following formula: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Study
  • Method: Dialysis method.

  • Procedure:

    • A known amount of the drug-loaded liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a release medium (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

    • The concentration of the released drug in the aliquots is quantified using a suitable analytical method.

    • The cumulative percentage of drug release is plotted against time.

Visualizing Key Processes in Anionic Liposome Drug Delivery

The following diagrams illustrate conceptual workflows and pathways relevant to the use of anionic lipids in drug delivery systems.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration with Drug Hydration with Drug Film Formation->Hydration with Drug Size Reduction Size Reduction Hydration with Drug->Size Reduction Size & Zeta Potential Size & Zeta Potential Size Reduction->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Size Reduction->Encapsulation Efficiency In Vitro Release In Vitro Release Encapsulation Efficiency->In Vitro Release

Fig. 1: Experimental workflow for liposome preparation and characterization.

Cellular_Uptake Anionic Liposome Anionic Liposome Cell Membrane Cell Membrane Anionic Liposome->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Endosomal Escape Cytosol Cytosol Drug Release->Cytosol

References

comparative analysis of different alkyl phosphates in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Potassium Cetyl Phosphate, DEA-Cetyl Phosphate, and Trilaureth-4 Phosphate

Alkyl phosphates are a versatile class of ingredients integral to the formulation of a wide array of cosmetic and personal care products. Their primary functions as emulsifiers, surfactants, and stabilizers are critical in achieving desired product texture, stability, and performance. This guide provides a comparative analysis of three commonly used alkyl phosphates: Potassium Cetyl Phosphate, DEA-Cetyl Phosphate, and Trilaureth-4 Phosphate, supported by available data and standardized experimental protocols.

General Characteristics and Functions

Alkyl phosphates are esters of phosphoric acid and fatty alcohols, and their functionality is significantly influenced by the alkyl chain length and the degree of neutralization.[1][2] They are known for their ability to form stable oil-in-water (O/W) emulsions and can also contribute to the cleansing and sensory properties of a formulation.[3][4] The ratio of monoalkyl to dialkyl phosphates is a key determinant of their performance, with monoalkyl phosphates generally favoring detergency and foaming, while dialkyl phosphates are more effective as emulsifiers.[5]

Comparative Performance Analysis

While direct, side-by-side comparative studies with quantitative data for these specific alkyl phosphates are limited in publicly available literature, this section synthesizes available information to provide a comparative overview of their performance characteristics.

Emulsification and Stabilization

Alkyl phosphates are highly regarded for their robust emulsifying capabilities, particularly in creating stable O/W emulsions.[6]

  • Potassium Cetyl Phosphate is a highly effective anionic O/W emulsifier, particularly noted for its ability to stabilize formulations with high concentrations of oils and UV filters, making it a popular choice for sunscreens and skin care creams.[6][7][8] Its salt form is more water-soluble and effective than the acid form (Cetyl Phosphate), especially in formulations with a high oil load.[9] It is known to form lamellar liquid crystalline structures which contribute to long-term emulsion stability.[8] Patents suggest its use at concentrations between 0.5% and 3.0% is typical for achieving stable emulsions.[3]

  • DEA-Cetyl Phosphate also functions as an effective emulsifier and cleansing agent.[4] Historically, it has been a popular choice for its dual functionality and its ability to create stable and aesthetically pleasing emulsions.[10] However, concerns regarding the potential for nitrosamine formation from diethanolamine (DEA) have led to regulatory scrutiny and a decline in its use in some regions.[11]

  • Trilaureth-4 Phosphate is a nonionic surfactant and emulsifier valued for its ability to create stable emulsions with a light, non-greasy feel.[12] It is often used in a variety of cosmetic products, including creams, lotions, and shampoos, to improve texture and consistency.[12] Technical data suggests its use at concentrations of 1-3% for common emulsions and up to 5% for systems requiring extra stability.[1] It is also suitable for cold-process formulations.[13]

Table 1: Comparative Emulsification and Stabilization Properties

PropertyPotassium Cetyl PhosphateDEA-Cetyl PhosphateTrilaureth-4 Phosphate
Emulsifier Type Anionic O/WAnionic O/WNonionic O/W
Key Strengths Excellent for high oil/UV filter loads, forms stable lamellar structures.[6][7][8]Good emulsification and cleansing properties.[4]Creates light, non-greasy emulsions, suitable for cold processing.[12][13]
Typical Use Level 0.5 - 3.0%[3]Data not readily available1 - 5%[1]
Regulatory Notes Generally considered safe.[14]Concerns over DEA and potential for nitrosamine formation.[11]Generally considered safe.
Foaming Properties

The foaming characteristics of alkyl phosphates are crucial for cleansing products like facial washes and shampoos.

  • DEA-Cetyl Phosphate is known to function as a cleansing agent, implying it contributes to foam generation.[4] However, specific quantitative data on foam height and stability are not detailed in the available literature.

  • Trilaureth-4 Phosphate acts as a surfactant and can be used in cleansing formulations.[15] As a nonionic surfactant, its foaming properties might be moderate compared to anionic surfactants.

Table 2: Comparative Foaming Properties (Qualitative)

PropertyPotassium Cetyl PhosphateDEA-Cetyl PhosphateTrilaureth-4 Phosphate
Primary Function EmulsifierEmulsifier, Cleansing AgentEmulsifier, Surfactant
Foaming Potential ModerateModerate to GoodModerate
Foam Stability Data not availableData not availableData not available
Sensory Profile

The sensory characteristics of a cosmetic formulation are critical for consumer acceptance. Alkyl phosphates can significantly influence the skin feel of a product.

  • Potassium Cetyl Phosphate is known to impart a "silky, powdery after-feel" and contributes to a smooth texture.[16][17] Formulations with this ingredient are often described as having a pleasant skin feel.[17]

  • DEA-Cetyl Phosphate containing formulations are often described as having a smooth and even application.[4]

  • Trilaureth-4 Phosphate is valued for its ability to create emulsions with a light, non-greasy, and fresh "water-burst" sensation upon application.[18]

Table 3: Comparative Sensory Profile

PropertyPotassium Cetyl PhosphateDEA-Cetyl PhosphateTrilaureth-4 Phosphate
Skin Feel Silky, powdery, smooth.[16][17]Smooth application.[4]Light, non-greasy, "water-burst" sensation.[18]

Experimental Protocols

Detailed methodologies are essential for the objective comparison of cosmetic ingredients. The following sections outline standard experimental protocols for evaluating key performance parameters of alkyl phosphates.

Emulsion Stability Testing

Objective: To assess the physical stability of an O/W emulsion under accelerated aging conditions.

Methodology:

  • Preparation of Emulsions: Prepare O/W emulsions with a standardized oil phase (e.g., 20% mineral oil) and a fixed concentration of the alkyl phosphate emulsifier (e.g., 2%).

  • Initial Characterization: Measure initial pH, viscosity, and particle size of the dispersed oil droplets.

  • Accelerated Aging:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • Freeze-Thaw Cycles: Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for a minimum of three cycles.

    • Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to accelerate phase separation.

  • Evaluation: At regular intervals, visually inspect the samples for signs of instability such as creaming, coalescence, or phase separation. Measure changes in pH, viscosity, and particle size distribution.

Workflow for Emulsion Stability Testing

G prep Prepare O/W Emulsions initial_char Initial Characterization (pH, Viscosity, Particle Size) prep->initial_char thermal Thermal Stress (40°C, 50°C) initial_char->thermal freeze_thaw Freeze-Thaw Cycles (-10°C / 25°C) initial_char->freeze_thaw centrifuge Centrifugation (3000 rpm) initial_char->centrifuge evaluation Periodic Evaluation (Visual, pH, Viscosity, Particle Size) thermal->evaluation freeze_thaw->evaluation centrifuge->evaluation

Caption: Workflow for assessing emulsion stability.

Foam Analysis

Objective: To quantify the foaming ability and foam stability of alkyl phosphate surfactants.

Methodology (Ross-Miles Method):

  • Solution Preparation: Prepare aqueous solutions of the alkyl phosphate at a specified concentration (e.g., 1%).

  • Apparatus: Use a graduated cylinder with a specified height and diameter.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a set height into the main body of the solution in the graduated cylinder, generating foam.

  • Initial Foam Height Measurement: Immediately after the solution has been added, measure the initial height of the foam column.

  • Foam Stability Measurement: Measure the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam decay.

Workflow for Foam Analysis

G prep Prepare Surfactant Solution generation Foam Generation (Ross-Miles Apparatus) prep->generation initial_height Measure Initial Foam Height generation->initial_height stability_meas Measure Foam Height over Time (1, 3, 5 min) initial_height->stability_meas analysis Analyze Foamability & Stability stability_meas->analysis

Caption: Standard workflow for foam property analysis.

In-Vitro Skin Irritation Test

Objective: To assess the potential of an alkyl phosphate to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology (OECD Test Guideline 439):

  • Tissue Culture: Use commercially available RhE tissue models.

  • Test Substance Application: Apply a defined amount of the alkyl phosphate (neat or in a suitable vehicle) topically to the tissue surface.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).

  • Rinsing: Thoroughly rinse the test substance from the tissue surface.

  • Post-Incubation: Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Determine tissue viability using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) compared to the negative control indicates an irritant potential.

Workflow for In-Vitro Skin Irritation Testing

G prep Prepare RhE Tissue Models application Topical Application of Test Substance prep->application incubation Incubation (e.g., 60 min) application->incubation rinsing Rinsing of Tissues incubation->rinsing post_incubation Post-Incubation (e.g., 42 hr) rinsing->post_incubation viability MTT Assay for Viability post_incubation->viability classification Classification (Irritant/Non-irritant) viability->classification

Caption: Workflow for assessing skin irritation potential in vitro.

Signaling Pathways

Currently, there is limited publicly available research detailing the specific interactions of Potassium Cetyl Phosphate, DEA-Cetyl Phosphate, or Trilaureth-4 Phosphate with cutaneous signaling pathways. The primary focus of existing studies is on their formulation performance and safety assessment. Future research may explore how these molecules interact with skin barrier lipids and potentially influence inflammatory or other cellular signaling cascades.

Conclusion

Potassium Cetyl Phosphate, DEA-Cetyl Phosphate, and Trilaureth-4 Phosphate each offer distinct advantages in cosmetic formulations. Potassium Cetyl Phosphate excels in creating highly stable emulsions, particularly for challenging formulations like sunscreens. Trilaureth-4 Phosphate is favored for its ability to produce light, aesthetically pleasing textures. While DEA-Cetyl Phosphate has been a reliable emulsifier, its use has seen a decline due to regulatory considerations. The selection of a specific alkyl phosphate should be guided by the desired product characteristics, formulation requirements, and regulatory landscape. The provided experimental protocols offer a framework for conducting objective comparative analyses to inform formulation development. Further research into the specific biological interactions of these ingredients with the skin would provide a more complete understanding of their effects.

References

Assessing the Biocompatibility of Oleyl Phosphate-Coated Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of novel surface coatings is paramount for the successful development of implantable medical devices and drug delivery systems. This guide provides a comparative assessment of oleyl phosphate-coated surfaces, contextualized with established biocompatible materials. Due to a lack of direct quantitative biocompatibility data for this compound in the reviewed literature, this guide presents data for well-characterized alternatives—Hydroxyapatite (HA) and Titanium (Ti)—to serve as a benchmark. The biocompatibility of this compound is discussed in the context of similar phospholipid coatings.

Comparative Biocompatibility Data

The successful integration of a medical implant is largely dependent on its surface properties and the subsequent biological response. Key indicators of biocompatibility include low cytotoxicity, appropriate cell adhesion and proliferation, and a minimal inflammatory response.

Surface CoatingCytotoxicity (% Cell Viability)Cell Adhesion (cells/cm²)Inflammatory Response (e.g., TNF-α secretion)
This compound Data not availableData not availableData not available
Hydroxyapatite (HA) High (>90%)[1][2]High[3]Low[4]
Titanium (Ti) High (>80-95%)[5][6]Moderate to High[7]Low to Moderate[4]

Note: The data presented for Hydroxyapatite and Titanium are compiled from various in vitro studies and serve as a general reference. Specific values can vary depending on the experimental conditions, cell type, and surface characteristics.

Discussion of this compound Biocompatibility

Experimental Protocols for Biocompatibility Assessment

To ascertain the biocompatibility of a novel surface coating like this compound, a series of standardized in vitro assays are typically employed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Sample Preparation: Prepare sterile discs of the coated and control materials.

  • Cell Seeding: Seed a specific cell line (e.g., human fibroblasts) onto the sample discs in a 96-well plate at a predetermined density.[5]

  • Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the control group (cells cultured on a standard tissue culture plate).

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to the surface of a material.

Protocol:

  • Sample Preparation: Prepare sterile discs of the coated and control materials.

  • Cell Seeding: Seed a specific cell line (e.g., osteoblasts) onto the sample discs.[9]

  • Incubation: Allow cells to adhere for a defined period (e.g., 4 hours).

  • Washing: Gently wash the discs with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with a fixative (e.g., paraformaldehyde) and stain with a dye that targets a cellular component (e.g., DAPI for the nucleus or phalloidin for the actin cytoskeleton).

  • Imaging and Quantification: Visualize and count the number of adherent cells per unit area using a fluorescence microscope.

Inflammatory Response Assay (TNF-α ELISA)

This assay measures the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by immune cells in response to the material.

Protocol:

  • Sample Preparation: Prepare sterile discs of the coated and control materials.

  • Macrophage Seeding: Seed macrophages (e.g., RAW 264.7 cell line) onto the sample discs.[4]

  • Incubation: Culture the macrophages for a specific period (e.g., 24 hours) to allow for a response to the material.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of TNF-α. This involves using an antibody specific to TNF-α to capture the cytokine, followed by a detection antibody conjugated to an enzyme that produces a measurable colorimetric signal.

  • Data Analysis: Determine the concentration of TNF-α by comparing the absorbance of the samples to a standard curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing biocompatibility, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway for macrophage activation.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_CellAdhesion Cell Adhesion Assay cluster_InflammatoryResponse Inflammatory Response Assay C1 Prepare Coated and Control Discs C2 Seed Cells (e.g., Fibroblasts) C1->C2 C3 Incubate (24, 48, 72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 A1 Prepare Coated and Control Discs A2 Seed Cells (e.g., Osteoblasts) A1->A2 A3 Incubate (4h) A2->A3 A4 Wash to Remove Non-adherent Cells A3->A4 A5 Fix and Stain Adherent Cells A4->A5 A6 Image and Quantify Adherent Cells A5->A6 I1 Prepare Coated and Control Discs I2 Seed Macrophages I1->I2 I3 Incubate (24h) I2->I3 I4 Collect Supernatant I3->I4 I5 Perform TNF-α ELISA I4->I5 I6 Quantify TNF-α I5->I6

Caption: A typical experimental workflow for assessing the in vitro biocompatibility of a surface coating.

Macrophage_Activation_Pathway Material Biomaterial Surface Macrophage Macrophage Material->Macrophage Interaction Receptor Surface Receptors (e.g., TLRs) Macrophage->Receptor Recognition Signaling Intracellular Signaling Cascade (e.g., NF-κB) Receptor->Signaling Activation Cytokines Pro-inflammatory Cytokine Secretion (e.g., TNF-α) Signaling->Cytokines Induction

Caption: A simplified signaling pathway illustrating macrophage activation in response to a biomaterial surface.

References

Evaluating the Stability of Oleyl Phosphate-Synthesized Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of nanoparticles is a critical factor in their successful application, particularly in fields like drug delivery and diagnostics. Aggregation, changes in size, and alterations in surface chemistry can significantly impact the efficacy and safety of nanoparticle-based technologies. Oleyl phosphate has emerged as a promising stabilizing agent in nanoparticle synthesis. This guide provides a comparative analysis of the stability of nanoparticles synthesized with this compound against those stabilized with other common agents, supported by experimental data and detailed protocols.

Comparative Stability of Nanoparticles with Different Stabilizers

The choice of stabilizing agent plays a pivotal role in determining the colloidal stability of nanoparticles. Below is a comparison of this compound with other widely used stabilizers: oleic acid, polyethylene glycol (PEG), and citrate. The stability of a nanoparticle dispersion is generally considered good if the absolute value of the zeta potential is above 30 mV, as this indicates sufficient electrostatic repulsion to prevent aggregation.[1][2][3][4]

StabilizerNanoparticle System (Example)Initial Particle Size (nm)Initial Zeta Potential (mV)Stability over Time (Observations)Reference
This compound Magnetite (Fe₃O₄)~6-8Not explicitly stated, but strong P-O-Fe bonding suggests high surface chargeHigher thermal stability compared to oleic acid-coated nanoparticles. Stronger binding to the nanoparticle surface.[5]
Oleic Acid Calcium Phosphate (CaP)193.1 ± 12.7+22.6 ± 2.7Improved colloidal stability compared to unmodified CaP nanoparticles.[6][7]
Magnetite (Fe₃O₄)~6-8Not explicitly statedBetter dispersion in organic solvents compared to phosphonate/phosphate coatings, despite weaker binding.[8]
PEG Cobalt Zinc FerriteNot specifiedNear-neutralExcellent stability in biological media (PBS and DMEM-BSA), but poor stability in deionized water.[9]
Gold (Au)Not specified-1.5 to -5.5 (in water)High stability in high salt concentrations and extreme pH.[10]
Citrate Silver (Ag)~3Highly negativeStrong short-term stability. Long-term stability can be improved with the addition of gelatin.[11]
Iron Oxide (IONPs)~192-40.9Good stability at low salinities.[12]

Note: Direct quantitative comparisons of this compound with other stabilizers across the same nanoparticle system and under identical conditions are limited in the reviewed literature. The data presented is compiled from studies on different nanoparticle types.

Mechanism of Stabilization by this compound

This compound stabilizes nanoparticles through a combination of electrostatic and steric hindrance mechanisms. The phosphate headgroup forms a strong, often covalent or strongly ionic, bond with the surface of the nanoparticle. This creates a negatively charged surface, leading to electrostatic repulsion between individual nanoparticles. The long oleyl (C18) hydrocarbon chain then extends into the surrounding medium, creating a steric barrier that further prevents nanoparticles from approaching each other and aggregating.

Stabilization Mechanism of this compound on Nanoparticles cluster_NP Nanoparticle Core cluster_OP This compound Molecule NP Nanoparticle Core OP Phosphate Headgroup NP->OP Strong Binding (e.g., P-O-Metal bond) Chain Oleyl Chain (Hydrophobic Tail) OP->Chain Covalent Bond Electrostatic Electrostatic Repulsion OP->Electrostatic Creates Negative Surface Charge Steric Steric Hindrance Chain->Steric Provides Physical Barrier

Caption: this compound stabilization mechanism.

Experimental Protocols for Stability Assessment

Accurate and consistent evaluation of nanoparticle stability is crucial. The following are detailed protocols for the key experimental techniques used to assess the stability of nanoparticle dispersions.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

DLS measures the hydrodynamic diameter of nanoparticles in a suspension. An increase in particle size over time is indicative of aggregation and instability.

Protocol:

  • Sample Preparation:

    • Disperse the nanoparticles in the desired aqueous or organic solvent at a suitable concentration. The concentration should be optimized to obtain a stable and reproducible signal.

    • Filter the solvent prior to use with a 0.22 µm syringe filter to remove any dust or impurities.

    • Ensure the sample is well-mixed by gentle vortexing or sonication. Avoid excessive sonication which may induce aggregation.

  • Instrument Setup:

    • Use a calibrated DLS instrument (e.g., Malvern Zetasizer).

    • Select an appropriate cuvette (e.g., disposable polystyrene for aqueous samples, quartz for organic solvents).

    • Set the measurement parameters, including solvent viscosity and refractive index, and equilibration time (typically 60-120 seconds).

  • Measurement:

    • Pipette the nanoparticle dispersion into the cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • The instrument software will provide the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse and stable suspension.

    • For time-course stability studies, repeat the measurements at regular intervals (e.g., 0, 24, 48, 72 hours) while storing the sample under controlled conditions (e.g., 4°C or 25°C).

Zeta Potential Measurement for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.

Protocol:

  • Sample Preparation:

    • Prepare the nanoparticle dispersion in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement.[6]

    • The sample concentration should be optimized for the instrument.

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., folded capillary cell).

    • Rinse the cell thoroughly with the dispersion medium before introducing the sample.

    • Ensure the instrument parameters, including the dielectric constant of the medium, are correctly set.

  • Measurement:

    • Inject the sample into the cell, avoiding the formation of air bubbles.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The software will calculate the zeta potential based on the electrophoretic mobility of the nanoparticles.

    • As a general guideline, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good stability.[2][13]

Transmission Electron Microscopy (TEM) for Visualizing Aggregation

TEM provides direct visualization of nanoparticle morphology, size, and aggregation state.

Protocol:

  • Sample Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a clean, flat surface.

    • Deposit a small drop (e.g., 5-10 µL) of the diluted nanoparticle dispersion onto the grid. The concentration should be low enough to avoid the formation of dense aggregates upon drying.[14]

    • Allow the solvent to evaporate completely in a dust-free environment. For some samples, negative staining (e.g., with uranyl acetate) may be required to enhance contrast.

  • Imaging:

    • Place the dried grid into the TEM sample holder.

    • Acquire images at various magnifications to observe both individual nanoparticles and the overall state of aggregation.

  • Data Analysis:

    • Analyze the images to assess the degree of aggregation and any changes in nanoparticle morphology over time. Image analysis software can be used to quantify particle size distribution from the TEM images.

Experimental Workflow for Nanoparticle Stability Evaluation

The following diagram illustrates a typical workflow for assessing the stability of synthesized nanoparticles.

cluster_synthesis Nanoparticle Synthesis cluster_characterization Initial Characterization (T=0) cluster_storage Stability Study cluster_timepoint Time-Point Measurements (T=x) cluster_analysis Data Analysis & Comparison Synthesis Synthesize Nanoparticles with Stabilizer (e.g., this compound) DLS0 DLS: Particle Size, PDI Synthesis->DLS0 Zeta0 Zeta Potential Synthesis->Zeta0 TEM0 TEM: Morphology, Aggregation Synthesis->TEM0 Storage Store under Controlled Conditions (e.g., 4°C, 25°C) DLS0->Storage Zeta0->Storage TEM0->Storage DLSx DLS: Particle Size, PDI Storage->DLSx At regular intervals Zetax Zeta Potential Storage->Zetax At regular intervals TEMx TEM: Morphology, Aggregation Storage->TEMx At regular intervals Analysis Compare data from T=0 and T=x to evaluate stability DLSx->Analysis Zetax->Analysis TEMx->Analysis

Caption: Experimental workflow for stability assessment.

References

A Comparative Guide: Oleyl Phosphate vs. Phosphatidylcholine for Lipid-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid-based research, the selection of appropriate lipids is a critical determinant of experimental success. This guide provides a comprehensive comparison of two prominent lipids, oleyl phosphate and phosphatidylcholine, offering insights into their respective properties, applications, and performance in lipid-based formulations.

This document delves into the physicochemical characteristics, biocompatibility, and roles in cellular signaling of both this compound and phosphatidylcholine. Through a compilation of experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs, from fundamental lipid studies to the development of advanced drug delivery systems.

At a Glance: Key Differences

FeatureThis compoundPhosphatidylcholine
Primary Function Surfactant, EmulsifierPrimary structural component of cell membranes, precursor for signaling molecules
Source SyntheticNatural (e.g., egg yolk, soybeans) and synthetic
Biocompatibility Generally considered safe for cosmetic use; limited data on in-vivo biocompatibility.High biocompatibility, a natural component of the body.[1]
Role in Drug Delivery Primarily used as an excipient to improve formulation stability.Forms the primary structure of liposomes for drug encapsulation and delivery.[2][3]
Cellular Signaling Potential involvement in lipid phosphate signaling pathways.Precursor for key signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA).

Physicochemical Properties and Performance in Liposomes

The performance of lipids in research applications is intrinsically linked to their physicochemical properties. While both this compound and phosphatidylcholine are amphiphilic molecules suitable for forming lipid-based structures, their distinct molecular characteristics lead to differences in the properties of the resulting formulations.

Liposome Stability

The stability of liposomes is paramount for their successful application, particularly in drug delivery, where they must remain intact until they reach their target. The composition of the lipid bilayer significantly influences this stability.

  • Phosphatidylcholine: Liposomes formulated with phosphatidylcholine, especially those with saturated acyl chains, tend to be more stable and less permeable.[2] The inclusion of cholesterol in phosphatidylcholine liposomes is a common strategy to enhance bilayer rigidity and reduce leakage.

  • This compound: As a surfactant, this compound is primarily used to stabilize emulsions.[4] While it can be incorporated into liposomal formulations, its impact on the stability of the lipid bilayer is not as well-documented as that of phosphatidylcholine.

Drug Encapsulation Efficiency

The ability of a liposome to efficiently encapsulate a therapeutic agent is a key performance indicator.

  • Phosphatidylcholine: Phosphatidylcholine is the gold standard for creating the lipid bilayer of liposomes, capable of encapsulating both hydrophilic drugs in the aqueous core and hydrophobic drugs within the lipid bilayer.[2][3]

  • This compound: The role of this compound in drug encapsulation is less defined. It is more commonly used as an excipient to aid in the overall formulation rather than as the primary encapsulating agent.

Biocompatibility and Cellular Interaction

The interaction of lipid-based systems with biological environments is a critical consideration for in vitro and in vivo applications.

  • Phosphatidylcholine: Being a natural and abundant component of cell membranes, phosphatidylcholine exhibits excellent biocompatibility.[1] Its use in drug delivery systems is well-established, with a proven safety profile.

  • This compound: this compound is considered safe for use in cosmetic formulations.[4] However, comprehensive data on its in-vitro cytotoxicity and in-vivo biocompatibility, particularly in the context of parenteral administration, is limited. High concentrations of extracellular phosphate have been shown to induce cytotoxicity in certain cell lines.[5][6][7]

Role in Cellular Signaling

Lipids are not merely structural components; they are also key players in complex cellular signaling networks.

Phosphatidylcholine Signaling Pathway

Phosphatidylcholine is a central molecule in lipid signaling, primarily through its role as a precursor in the Kennedy pathway for the synthesis of other important lipids. It can be hydrolyzed by phospholipase D (PLD) to generate phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell proliferation and survival. Furthermore, the breakdown of phosphatidylcholine can yield diacylglycerol (DAG), another key signaling molecule that activates protein kinase C (PKC).

Phosphatidylcholine_Signaling cluster_kennedy Kennedy Pathway PC Phosphatidylcholine PA Phosphatidic Acid (PA) (Signaling) PC->PA Hydrolysis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ATP ATP ADP ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase CTP CTP PPi PPi CDP_Choline->PC Choline- phosphate cytidylyltransferase DAG Diacylglycerol (DAG) (Signaling) DAG->PC PLD Phospholipase D

Phosphatidylcholine Signaling Pathways
This compound and Lipid Phosphate Signaling

While a specific, well-defined signaling pathway for this compound has not been extensively characterized, its structural similarity to other lipid phosphates suggests potential involvement in lipid signaling. Lipid phosphate phosphatases (LPPs) are a family of enzymes that regulate the levels of various lipid phosphate signaling molecules, such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).[8] It is plausible that this compound could be a substrate or modulator of these enzymes, thereby influencing downstream signaling events. Further research is needed to elucidate the precise role of this compound in cellular signaling.

Lipid_Phosphate_Signaling OleylPhosphate This compound OleylAlcohol Oleyl Alcohol OleylPhosphate->OleylAlcohol Dephosphorylation Pi Inorganic Phosphate (Pi) LPP Lipid Phosphate Phosphatase (LPP) Downstream Downstream Signaling Events OleylAlcohol->Downstream Pi->Downstream Liposome_Preparation start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate extrude Extrude for Size Homogenization (Optional) hydrate->extrude end End hydrate->end Without Extrusion extrude->end

References

A Comparative Guide to Analytical Methods for Oleyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oleyl phosphate is critical for various applications, from formulation development to mechanistic studies. This guide provides a comparative overview of common analytical techniques used for this purpose, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance characteristics of HPLC-ELSD, LC-MS/MS, and GC-MS for the analysis of this compound and related organophosphate compounds.

Parameter HPLC-ELSD LC-MS/MS GC-MS (with derivatization)
Principle Separation by liquid chromatography, detection based on light scattering of non-volatile analytes.Separation by liquid chromatography, detection by mass-to-charge ratio after ionization.Separation by gas chromatography, detection by mass-to-charge ratio after ionization.
Linearity Good, with a typical range of 5-40 µg.[1]Excellent, with R² values often >0.99.[2]Good, with linearity depending on the derivatization efficiency.
Sensitivity Moderate, with detection limits typically below 1 µg.[1]High, with detection limits in the ng/L range.[3]High, with detection limits in the ng/mL range, but can be limited by derivatization.
Precision Good, with coefficient of variation (CV) ranging from 0.6% to 9.6%.[1]Excellent, with inter-day precision typically <15%.[2]Good, with reproducibility depending on the consistency of the derivatization step.
Selectivity Universal detection for non-volatile compounds, but may lack specificity in complex matrices.[4]High, especially with Multiple Reaction Monitoring (MRM) mode.[5]High, with selectivity enhanced by mass spectral libraries.
Sample Throughput Moderate, with run times typically around 30 minutes.[1]High, with rapid methods available.Moderate, with sample preparation for derivatization potentially being time-consuming.
Matrix Effects Less susceptible to matrix effects compared to mass spectrometry.Can be susceptible to ion suppression or enhancement.Can be affected by matrix components interfering with derivatization or chromatography.
Derivatization Not required.Not typically required.Often required to increase volatility.[6]

Experimental Workflows

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the chosen analytical technique.

Analytical Workflow for this compound Quantification Figure 1. General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing extraction Extraction cleanup Clean-up (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization chromatography Chromatography (HPLC or GC) cleanup->chromatography derivatization->chromatography detection Detection (ELSD or MS) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting LC_MS_MS_Workflow Figure 2. LC-MS/MS Workflow sample Sample e.g., biological matrix, formulation extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Sample Prep hplc HPLC Separation C18 column extraction->hplc ionization Electrospray Ionization (ESI) hplc->ionization ms1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Detection cid->ms2 detector Detector ms2->detector

References

A Comparative Analysis of Selective Ion Exchange Resins for Phosphate and Nitrate Removal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance and experimental protocols of selective ion exchange resins for the removal of phosphate and nitrate from aqueous solutions.

The effective removal of phosphate and nitrate from water is a critical challenge in various fields, from environmental remediation to the production of high-purity water for pharmaceutical and research applications. Selective ion exchange chromatography is a powerful technique for this purpose, offering high removal efficiency and the potential for resin regeneration. This guide provides a comparative study of commonly used ion exchange resins, focusing on their performance in removing phosphate and nitrate, supported by experimental data and detailed protocols.

Performance Comparison of Selective Ion Exchange Resins

The selection of an appropriate ion exchange resin is paramount for achieving optimal separation and removal of target ions. This section compares the performance of two widely used Purolite resins, A500PS and A520E, for the removal of phosphate and nitrate.

Resin TypeTarget IonInitial ConcentrationResin Dose (g/L)Removal Efficiency (%)Reference
Purolite A520E Nitrate (as N)20 mg/L1.5<85%[1][2][3]
Phosphate (as P)10 mg/L1.548%[1][2][3][4]
Purolite A500PS Nitrate (as N)20 mg/L1.5~65%[1][2][3]
Phosphate (as P)10 mg/L1.565%[1][2][3][4]

Key Observations:

  • Nitrate Selectivity: Purolite A520E demonstrates a higher selectivity and removal efficiency for nitrate compared to Purolite A500PS.[1][2][3]

  • Phosphate Selectivity: Conversely, Purolite A500PS shows a greater affinity for phosphate, resulting in a higher removal efficiency for this ion.[1][2][3][4]

  • General Trend: Both resins are generally found to be more selective towards nitrate removal across various nitrate-to-phosphate concentration ratios in solution.[1]

Experimental Protocols

To ensure reproducibility and accuracy in evaluating the performance of ion exchange resins, it is crucial to follow standardized experimental protocols. This section outlines the methodologies for batch and column-based ion exchange experiments.

Resin Preparation and Conditioning

Prior to use, ion exchange resins must be properly conditioned to ensure they are in the desired ionic form and free of impurities.

  • Hydration: Swell the resin in deionized water for at least 2 hours.

  • Washing: Wash the resin thoroughly with deionized water to remove any leachable organic or inorganic impurities.

  • Conversion to Chloride Form (if necessary):

    • Treat the resin with a 2 M HCl solution for at least 1 hour.

    • Rinse with deionized water until the pH of the effluent is neutral.

  • Final Rinse: Continue rinsing with deionized water until the conductivity of the effluent is stable and low.

Batch Adsorption Experiments

Batch experiments are useful for determining the equilibrium and kinetic parameters of ion exchange.

  • Preparation of Test Solutions: Prepare synthetic water samples with known initial concentrations of phosphate and nitrate.

  • Experimental Setup:

    • Add a precise amount of conditioned resin (e.g., 1.5 g/L) to a series of flasks.

    • Add a fixed volume of the test solution to each flask.

  • Equilibration: Agitate the flasks on a shaker at a constant speed and temperature for a predetermined contact time (e.g., 24 hours to ensure equilibrium).

  • Sample Analysis:

    • After equilibration, filter the samples to separate the resin from the solution.

    • Analyze the supernatant for the final concentrations of phosphate and nitrate using appropriate analytical techniques (e.g., ion chromatography, spectrophotometry).

  • Calculation of Removal Efficiency:

    • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

      • Where:

        • C₀ = Initial concentration of the ion

        • Cₑ = Equilibrium concentration of the ion

Column Adsorption Experiments

Column studies simulate the continuous flow conditions found in practical applications and are used to determine breakthrough characteristics.

  • Column Packing:

    • Prepare a slurry of the conditioned resin in deionized water.

    • Carefully pour the slurry into a glass or acrylic column to ensure a uniform and bubble-free packing.

  • Experimental Setup:

    • Pump the test solution through the packed column at a constant flow rate.

    • Collect effluent samples at regular time intervals.

  • Breakthrough Analysis:

    • Analyze the collected effluent samples for the concentrations of phosphate and nitrate.

    • Plot the effluent concentration (C) normalized to the influent concentration (C₀) against the volume of treated water or time to obtain the breakthrough curve.

  • Determination of Adsorption Capacity: The total amount of ion adsorbed per unit mass of resin can be calculated from the area above the breakthrough curve.

Resin Regeneration

For cost-effective and sustainable operation, the regeneration of spent ion exchange resins is essential.

  • Backwashing: Fluidize the resin bed with an upward flow of water to remove any trapped particulate matter.

  • Regenerant Introduction: Pass a regenerant solution, typically a concentrated salt solution (e.g., 5-12% NaCl), through the column to displace the adsorbed phosphate and nitrate ions.

  • Slow Rinse: Rinse the column slowly with deionized water to displace the remaining regenerant solution.

  • Fast Rinse: Perform a final fast rinse with deionized water until the effluent quality returns to the desired level.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in resin selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Resin Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Resin_Hydration Resin Hydration Resin_Washing Resin Washing Resin_Hydration->Resin_Washing Ionic_Conversion Ionic Conversion (e.g., to Cl⁻ form) Resin_Washing->Ionic_Conversion Final_Rinse Final Rinse Ionic_Conversion->Final_Rinse Batch_Study Batch Adsorption Study Final_Rinse->Batch_Study Conditioned Resin Column_Study Column Adsorption Study Final_Rinse->Column_Study Conditioned Resin Equilibrium_Kinetics Equilibrium & Kinetics Analysis Batch_Study->Equilibrium_Kinetics Breakthrough_Analysis Breakthrough Curve Analysis Column_Study->Breakthrough_Analysis Performance_Comparison Performance Comparison Equilibrium_Kinetics->Performance_Comparison Breakthrough_Analysis->Performance_Comparison

Caption: Experimental workflow for comparative study.

Resin_Selection_Logic Start Identify Target Contaminant(s) Nitrate_High High Nitrate Removal Required? Start->Nitrate_High Phosphate_High High Phosphate Removal Required? Nitrate_High->Phosphate_High No Select_A520E Select Purolite A520E Nitrate_High->Select_A520E Yes Select_A500PS Select Purolite A500PS Phosphate_High->Select_A500PS Yes Consider_Blend Consider Resin Blend or Sequential Treatment Phosphate_High->Consider_Blend No Select_A520E->Phosphate_High Also consider P removal

Caption: Resin selection based on target ion.

References

Assessing the Cytotoxicity of Oleyl Acid-Modified Calcium Phosphate Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe nanocarriers is a cornerstone of advanced drug delivery. Among the various platforms, oleyl acid-modified calcium phosphate (OA-CaP) nanoparticles are gaining attention due to their biocompatibility and potential for efficient cargo loading. This guide provides an objective comparison of the cytotoxicity of OA-CaP nanoparticles with other common nanocarriers, supported by experimental data and detailed protocols to aid in the critical assessment and design of nanoparticle-based therapeutics.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of nanoparticles is a critical indicator of their potential biocompatibility. The following table summarizes quantitative data from studies assessing the impact of OA-CaP nanoparticles and other common nanocarriers on cell viability. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, nanoparticle concentrations, and incubation times.

Nanoparticle SystemCell LineConcentration(s)Incubation TimeAssayKey Findings
Oleyl Acid-Modified Calcium Phosphate (OA-CaP) L929 (Mouse Fibroblast)10 µg/µLNot SpecifiedMTTCell Viability: 97.33%[1]
20 µg/µLCell Viability: 94.79%[1]
30 µg/µLCell Viability: 92.44%[1]
Unmodified Calcium Phosphate (Amorphous) RAW264.7 (Mouse Macrophage)200 µg/mL24 hoursMTTCell Viability: 107%[2]
400 µg/mLCell Viability: 103%[2]
Poly(lactic-co-glycolic acid) (PLGA) (Blank) HEK-293 (Human Embryonic Kidney)1% (v/v)Not SpecifiedMTTCell Viability Decrease: 15.77%[3]
5% (v/v)Cell Viability Decrease: 22.34%[3]
10% (v/v)Cell Viability Decrease: 30.41%[3]
Empty Liposomes NHDF (Normal Human Dermal Fibroblast)Up to 200 µg/mL48 hoursPicoGreenGood cytocompatibility, no significant variation in cell number.[4]
L929 (Mouse Fibroblast)Not SpecifiedNot SpecifiedNot SpecifiedConsidered nontoxic.[5]

Key Observations:

  • Oleyl Acid-Modified Calcium Phosphate (OA-CaP) Nanoparticles exhibit high cell viability at the tested concentrations, suggesting a favorable cytotoxicity profile. A slight dose-dependent decrease in viability is observed at higher concentrations[1].

  • Unmodified Calcium Phosphate Nanoparticles also demonstrate excellent biocompatibility, with cell viability remaining high even at substantial concentrations[2].

  • Blank PLGA Nanoparticles show a concentration-dependent increase in cytotoxicity. While generally considered biocompatible, higher concentrations can lead to a significant reduction in cell viability[3].

  • Empty Liposomes are widely regarded as biocompatible, with studies showing minimal to no cytotoxic effects on various cell lines[4][5].

Experimental Workflows and Protocols

Accurate assessment of nanoparticle cytotoxicity relies on standardized and well-controlled experimental procedures. Below is a generalized workflow for in vitro cytotoxicity testing, followed by detailed protocols for common assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of nanoparticles.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis NP_Prep Nanoparticle Synthesis & Characterization Treatment Incubate Cells with Nanoparticle Concentrations NP_Prep->Treatment Cell_Culture Cell Line Seeding & Culture Cell_Culture->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Assay Data_Acq Measure Signal (e.g., Absorbance) Assay->Data_Acq Calc Calculate % Cell Viability or Cytotoxicity Data_Acq->Calc Stats Statistical Analysis Calc->Stats

Fig. 1: General workflow for nanoparticle cytotoxicity assessment.
Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The intensity of the purple color is proportional to the number of viable cells.

  • Materials:

    • Cell line of interest (e.g., L929, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Nanoparticle stock solutions/dispersions

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare serial dilutions of the nanoparticle suspension in complete culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include untreated cells as a negative control and a vehicle control if the nanoparticles are dispersed in a specific solvent.

    • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Important Consideration: It is crucial to run controls to check for interference between the nanoparticles and the MTT assay components. Some nanoparticles can directly reduce MTT or absorb light at the measurement wavelength, leading to inaccurate results.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

  • Materials:

    • Cell line and culture reagents

    • Nanoparticle stock solutions/dispersions

    • 96-well cell culture plates

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

    • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

    • Assay Reaction: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

    • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis:

    • Cytotoxicity is calculated based on the LDH activity in the treated wells relative to control wells (spontaneous LDH release from untreated cells) and a positive control (maximum LDH release from lysed cells).

    • Cytotoxicity (%) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Potential Mechanism of Nanoparticle-Induced Cytotoxicity

At high concentrations, nanoparticles can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

Intrinsic Apoptosis Pathway

This pathway is triggered by intracellular stress, such as the generation of reactive oxygen species (ROS) due to nanoparticle interaction with cellular components.

G NP High Concentration of Nanoparticles Stress Cellular Stress (e.g., ROS Generation) NP->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Simplified diagram of the intrinsic apoptosis pathway.

References

Safety Operating Guide

Proper Disposal of Oleyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling oleyl phosphate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

I. Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldSplash-proof goggles or a face shield are necessary to prevent eye contact.[1]
Hand Protection Impervious GlovesChemical-resistant gloves are required to prevent skin contact.
Body Protection Impervious Apron and FootwearAn impervious apron and appropriate footwear should be worn to protect against splashes.[1]
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator with an acid gas cartridge should be used if the threshold limit value (TLV) is exceeded.[1]

An eyewash station and emergency shower must be readily available in the work area where this compound is handled.[1][2]

II. Spill Management and Cleanup

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Isolate the spill area and keep unprotected personnel away.[1]

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill: Cover the spill with an inert absorbent material such as clay, sand, or sawdust.[1][2]

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it into suitable, closed chemical waste containers for proper disposal.[1][2]

  • Clean the Area: Thoroughly clean the surface to remove any residual contamination.[3]

  • Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials in accordance with federal, state, and local regulations.[1][3]

III. Disposal Procedures

The primary and most critical step in the disposal of this compound is to engage a licensed waste disposal company. This ensures that the waste is managed in compliance with all applicable regulations.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or into sewer systems. [4][5]

  • Do not contaminate ponds, waterways, or ditches with the chemical or used containers. [4][5]

  • All waste, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[3][4] Empty containers may retain product residues and should be handled as hazardous waste.[5]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: this compound Disposal Workflow.

IV. First Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Seek medical attention.[4]

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for detailed procedures and regulatory requirements.

References

Personal protective equipment for handling Oleyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oleyl Phosphate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational and disposal plans.

Hazard Summary and Personal Protective Equipment

This compound is classified as a skin and eye irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to ensure personal safety.

Hazard Classification GHS Pictogram Signal Word Hazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE) Requirements Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields (minimum). Chemical splash goggles. Face shield for larger quantities or splash risk.To protect against serious eye irritation from splashes or aerosols.[1][2]
Skin and Body Protection Laboratory coat. Closed-toe shoes.To prevent accidental skin contact.
Respiratory Protection Generally not required in well-ventilated areas. Use a NIOSH-approved respirator with an acid gas cartridge if aerosols are generated or if working in a poorly ventilated space.To prevent respiratory tract irritation.

Operational Plan for Handling this compound

Adherence to a structured operational plan is critical for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for spills or exposure.

  • Ventilation : Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially if heating or aerosolizing the substance.

  • PPE Donning : Put on all required PPE as specified in the table above before handling the chemical.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling and Use
  • Dispensing : When transferring this compound, do so carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a pipette for liquids.

  • Avoid Contact : Take care to avoid contact with skin, eyes, and clothing.[1]

  • Hygiene : Wash hands thoroughly after handling the substance, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Spill Management
  • Minor Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a suitable, labeled container for disposal.

  • Major Spills : In the event of a large spill, evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

  • Ventilation : Ensure adequate ventilation during cleanup.

Disposal Plan
  • Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of chemical waste in accordance with all local, state, and federal regulations.[2] Do not dispose of this compound down the drain.[2]

  • Licensed Disposal : Entrust the disposal of chemical waste to a licensed waste disposal company.[1]

  • Contaminated Packaging : Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of as unused product.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure Route First Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell or if breathing is difficult, seek medical attention.[1][2]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[1] Seek immediate medical attention.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response risk_assessment 1. Conduct Risk Assessment check_ventilation 2. Verify Ventilation (Fume Hood) risk_assessment->check_ventilation don_ppe 3. Don Required PPE check_ventilation->don_ppe locate_emergency 4. Locate Eyewash/Shower don_ppe->locate_emergency dispense 5. Dispense Chemical Carefully locate_emergency->dispense perform_exp 6. Perform Experiment dispense->perform_exp avoid_contact 7. Avoid Skin/Eye Contact perform_exp->avoid_contact spill Spill Occurs perform_exp->spill exposure Exposure Occurs perform_exp->exposure doff_ppe 8. Doff PPE Correctly avoid_contact->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands clean_area 10. Clean Work Area wash_hands->clean_area collect_waste 11. Collect in Labeled Container clean_area->collect_waste dispose_reg 12. Dispose per Regulations collect_waste->dispose_reg notify_supervisor Notify Supervisor/EHS spill->notify_supervisor first_aid Administer First Aid exposure->first_aid first_aid->notify_supervisor

Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleyl Phosphate
Reactant of Route 2
Oleyl Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.